molecular formula C7H7BrN2O2 B1458578 Methyl 2-amino-6-bromopyridine-3-carboxylate CAS No. 1227048-73-8

Methyl 2-amino-6-bromopyridine-3-carboxylate

Cat. No.: B1458578
CAS No.: 1227048-73-8
M. Wt: 231.05 g/mol
InChI Key: JZENREVYAXXYQR-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromopyridine-3-carboxylate is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-6-bromopyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-6-bromopyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-6-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZENREVYAXXYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-6-bromopyridine-3-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Characterization

Predicting the precise physicochemical properties of Methyl 2-amino-6-bromopyridine-3-carboxylate requires experimental determination. However, by analyzing its constituent functional groups and data from structurally similar compounds, we can infer a likely profile.

PropertyInferred ValueBasis for Inference
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Likely a solid at room temperatureBased on the solid nature of its carboxylic acid precursor and similar brominated aminopyridines.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.General solubility of similar organic esters.
Melting Point Estimated to be in the range of 100-150 °CInferred from related brominated aminopyridine structures.
Boiling Point Not readily predictable without experimental data.
pKa The amino group is expected to be weakly basic, and the ester is neutral.General knowledge of aminopyridine chemistry.

Characterization:

The structural confirmation of Methyl 2-amino-6-bromopyridine-3-carboxylate would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons.

    • ¹³C NMR would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies for the N-H (amine), C=O (ester), and C-Br bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Synthesis of Methyl 2-amino-6-bromopyridine-3-carboxylate

A robust and reliable synthesis of Methyl 2-amino-6-bromopyridine-3-carboxylate is crucial for its utilization in research and development. A two-step synthetic pathway starting from 2-aminopyridine-3-carboxylic acid is a plausible and efficient approach.

Step 1: Bromination of 2-Aminopyridine-3-carboxylic Acid

The first step involves the regioselective bromination of the pyridine ring. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 5-position. However, to achieve bromination at the 6-position, a more forcing set of conditions or a different synthetic strategy might be necessary. A potential method for the synthesis of the precursor 2-Amino-6-bromo-3-pyridinecarboxylic acid would involve the bromination of a suitable precursor.

Step 2: Esterification of 2-Amino-6-bromo-3-pyridinecarboxylic Acid

The carboxylic acid can be converted to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol is a standard and well-established method for ester formation[2].

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-6-bromo-3-pyridinecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 2-amino-6-bromopyridine-3-carboxylate.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Esterification Start 2-Aminopyridine-3-carboxylic Acid Bromination Bromination Reagent (e.g., NBS or Br2) Start->Bromination Electrophilic Aromatic Substitution Precursor 2-Amino-6-bromo-3-pyridinecarboxylic Acid (CAS: 1196157-51-3) Bromination->Precursor Esterification Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) Precursor->Esterification Fischer Esterification Product Methyl 2-amino-6-bromopyridine-3-carboxylate Esterification->Product Applications cluster_reactions Chemical Transformations cluster_applications Potential Applications Core Methyl 2-amino-6-bromopyridine-3-carboxylate Amino Group Bromine Atom Methyl Ester Amine_Reactions Acylation, Alkylation, Cyclization Core:f0->Amine_Reactions Bromine_Reactions Suzuki, Heck, Sonogashira Cross-Coupling Core:f1->Bromine_Reactions Ester_Reactions Hydrolysis to Carboxylic Acid, Amidation Core:f2->Ester_Reactions Novel_Heterocycles Novel Heterocyclic Compounds Amine_Reactions->Novel_Heterocycles Kinase_Inhibitors Kinase Inhibitor Scaffolds Bromine_Reactions->Kinase_Inhibitors Medicinal_Chemistry Medicinal Chemistry Libraries Ester_Reactions->Medicinal_Chemistry

Caption: Reactivity and applications of the core scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Methyl 2-amino-6-bromopyridine-3-carboxylate. Based on the safety data of related brominated aminopyridines, the following should be considered:

  • Hazard Identification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

Methyl 2-amino-6-bromopyridine-3-carboxylate represents a valuable and versatile building block for chemical synthesis and drug discovery. While its dedicated CAS number is not prominently reported, its synthesis from the readily available 2-Amino-6-bromo-3-pyridinecarboxylic acid is straightforward. The strategic placement of its functional groups provides a rich platform for the generation of diverse molecular libraries, making it a compound of significant interest for researchers in the pharmaceutical and agrochemical industries. Further investigation into its reactivity and biological activity is warranted to fully exploit its potential in the development of novel chemical entities.

References

  • Google Patents.

Sources

Structural Elucidation of Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Definitive Analytical Framework for Regioisomer Differentiation

Executive Summary & The "Regioisomer Trap"

In medicinal chemistry, the pyridine scaffold is ubiquitous, yet its functionalization presents a persistent challenge: Regioselectivity .[1]

For the target molecule Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS 1227048-73-8), the primary analytical risk is misidentification with its thermodynamic isomer, Methyl 2-amino-5-bromopyridine-3-carboxylate (CAS 50735-34-7).

During the synthesis—typically bromination of methyl 2-aminopyridine-3-carboxylate—the amino group at position 2 acts as a strong ortho/para director. Since position 3 is blocked by the ester, the electrophilic substitution naturally favors position 5 (para to the amine). Consequently, the 6-bromo target is often a minor product or requires specialized synthesis (e.g., via 2,6-dibromopyridine displacement).

The Core Directive: You cannot rely solely on Mass Spectrometry (MS) or simple 1H NMR chemical shifts to validate this structure. You must utilize scalar coupling constants (


-values)  to definitively distinguish the 6-bromo (target) from the 5-bromo (impurity).

Analytical Decision Matrix (Workflow)

The following decision tree outlines the logic required to validate the structure. Note the critical "Go/No-Go" decision point at the 1H NMR stage.

Elucidation_Workflow Start Crude Material (Methyl 2-amino-6-bromopyridine-3-carboxylate) HRMS Step 1: HRMS / LC-MS Check Isotope Pattern Start->HRMS Decision_MS Br Pattern (1:1 doublet)? [M+H]+ ~231/233 HRMS->Decision_MS NMR_Prep Step 2: 1H NMR Preparation Solvent: DMSO-d6 (Recommended) Decision_MS->NMR_Prep Yes Coupling_Analysis Step 3: J-Coupling Analysis Measure Splitting of Aromatic Protons NMR_Prep->Coupling_Analysis Target_ID Target Confirmed (6-Br) Protons are Ortho (H4/H5) J = 7.5 - 8.5 Hz Coupling_Analysis->Target_ID Large Splitting (d, J~8Hz) Impurity_ID Isomer Identified (5-Br) Protons are Meta (H4/H6) J = 1.5 - 2.5 Hz Coupling_Analysis->Impurity_ID Small Splitting (d, J~2Hz)

Figure 1: Elucidation workflow emphasizing the critical role of J-coupling analysis in distinguishing regioisomers.

Detailed Structural Elucidation

Step 1: Mass Spectrometry (The Screening)

Before investing time in NMR, confirm the presence of the bromine atom. Bromine has two stable isotopes,


Br and 

Br, in a nearly 1:1 ratio.
  • Expected Result: A protonated molecular ion

    
     doublet at 
    
    
    
    231.0 and 233.0 with equal intensity.
  • Failure Mode: If the pattern is not 1:1 (e.g., 3:1 for Cl or mono-isotopic for F), the halogenation failed.

Step 2: 1H NMR Spectroscopy (The Definitive Proof)

This is the most critical section of this guide. You must analyze the aromatic region (typically 6.5 – 8.5 ppm).

The Physics of the System
  • Target (6-Bromo): The remaining protons are at positions 4 and 5. They are adjacent neighbors on the ring. This creates an Ortho-coupling (

    
    ).
    
  • Isomer (5-Bromo): The remaining protons are at positions 4 and 6. They are separated by Carbon-5. This creates a Meta-coupling (

    
    ).
    
Comparative Data Table
FeatureTarget: 6-Bromo Isomer (CAS 1227048-73-8)Impurity: 5-Bromo Isomer (CAS 50735-34-7)
Proton Positions H4 and H5H4 and H6
Spatial Relation Adjacent (Ortho)Separated (Meta)
Multiplicity Doublet (d)Doublet (d)
Coupling Constant (

)
7.5 – 8.5 Hz (Large)1.5 – 2.5 Hz (Small)
H5 Signal ~6.8 - 7.0 ppm (Upfield, ortho to NH2)N/A (Substituted)
H6 Signal N/A (Substituted)~8.0 - 8.3 ppm (Downfield, next to N)

Technical Note: Do not rely solely on chemical shifts. While H6 in the 5-bromo isomer is typically deshielded (downfield >8.0 ppm) due to the adjacent Nitrogen, solvent effects in DMSO-d6 vs. CDCl3 can shift peaks significantly. The J-coupling is invariant to field strength and solvent.

Step 3: 2D NMR Validation (Optional but Recommended)

If the 1D spectrum is ambiguous (e.g., line broadening due to exchangeable protons), use 1H-13C HMBC .

  • 6-Bromo Logic: You will see a correlation from the proton at C5 (approx 6.9 ppm) to the Carbon at C3 (bearing the ester). This is a 3-bond correlation (

    
    ).
    
  • 5-Bromo Logic: The proton at C6 (approx 8.2 ppm) will not show a strong correlation to the Carbon at C3 (it is 4 bonds away).

Experimental Protocols

Protocol A: High-Resolution 1H NMR

Objective: Accurate determination of coupling constants.

  • Sample Prep: Dissolve ~5-10 mg of the solid in 0.6 mL of DMSO-d6 .

    • Why DMSO? Pyridine derivatives often aggregate in CDCl3, leading to broad peaks. DMSO disrupts hydrogen bonding (especially with the 2-NH2 group), resulting in sharper lines.

  • Acquisition:

    • Frequency: 400 MHz or higher (essential to resolve the doublet clearly).

    • Scans: 16-32 scans.

    • Spectral Width: -2 to 12 ppm.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Crucial: Manually peak-pick the aromatic doublets. Calculate

      
       in Hz:
      
      
      
      
Protocol B: LC-MS Screening

Objective: Rapid purity and identity check.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV at 254 nm and ESI (+) Mode.

  • Criteria: Look for the characteristic Br isotope pattern at the retention time of the main UV peak.

References

  • Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Coupling Constants. University of Wisconsin-Madison. (General reference for pyridine J-values: Hz, Hz).
  • PubChem. (n.d.).[2][3] Methyl 2-amino-5-bromopyridine-3-carboxylate (Isomer CAS 50735-34-7).[4] Retrieved October 26, 2023, from [Link]

Sources

Technical Whitepaper: Scalable Synthesis of Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-bromopyridine-3-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a "linchpin" scaffold for the development of kinase inhibitors (e.g., SHP2, PI3K) and bicyclic heterocycles like pyrido[2,3-d]pyrimidines. Its value lies in its orthogonal reactivity: a nucleophilic amino group, an electrophilic ester, and a halogen handle for cross-coupling.

The Challenge: Synthesizing this molecule is non-trivial due to regioselectivity issues. Direct bromination of methyl 2-aminonicotinate typically yields the thermodynamically favored 5-bromo isomer (para to the amino group), not the desired 6-bromo isomer.

The Solution: This guide details the Nucleophilic Aromatic Substitution (


) Strategy . By starting with a 2,6-dihalogenated precursor, we utilize the electronic directing effects of the C3-ester to force regioselective amination at the C2 position. This route offers superior purity profiles and scalability compared to direct halogenation.

Retrosynthetic Analysis & Mechanistic Logic

To guarantee the position of the bromine atom, we must install it before the amino group or use a symmetric precursor where the amino group's position is determined by electronic activation.

The "Ester-Directed" Logic

In a 2,6-dibromopyridine ring substituted with an electron-withdrawing group (EWG) at C3 (the ester), the C2 and C6 positions are electronically distinct:

  • C2 Position: Ortho to the ring nitrogen and ortho to the ester. The inductive electron-withdrawing effect of the ester makes this carbon highly electrophilic.

  • C6 Position: Ortho to the ring nitrogen but meta to the ester. Less electrophilic than C2.

Therefore, treating Methyl 2,6-dibromonicotinate with ammonia results in kinetic attack at C2, yielding the target molecule with high regioselectivity.

Retrosynthesis Target Target Molecule (Me 2-amino-6-bromo-3-carboxylate) Intermediate Methyl 2,6-dibromonicotinate (Key Electrophile) Target->Intermediate Regioselective S_NAr (NH3, 0°C) Precursor 2,6-Dihydroxynicotinic Acid (Starting Material) Intermediate->Precursor 1. POBr3 (Bromination) 2. MeOH/H+ (Esterification)

Figure 1: Retrosynthetic disconnection relying on electronic activation rather than steric control.

Detailed Synthetic Protocol

Phase 1: Precursor Synthesis (Bromination & Esterification)

Note: If Methyl 2,6-dibromonicotinate is commercially available, skip to Phase 2.

Step 1.1: Synthesis of 2,6-Dibromonicotinic Acid

  • Reagents: 2,6-Dihydroxynicotinic acid (Citrazinic acid), Phosphorus oxybromide (

    
    ).
    
  • Mechanism: Conversion of tautomeric pyridones to bromopyridines via phosphorylium intermediates.

  • Protocol:

    • Mix 2,6-dihydroxynicotinic acid (1.0 equiv) with

      
       (4.0 equiv) in a sealed vessel.
      
    • Heat to 140°C for 4 hours (melt phase).

    • Quench (Critical): Pour onto crushed ice carefully. The reaction is violently exothermic.

    • Extract with EtOAc, dry over

      
      , and concentrate.
      

Step 1.2: Methyl Ester Formation

  • Reagents: Methanol (anhydrous),

    
     (cat.) or 
    
    
    
    .
  • Protocol:

    • Dissolve the acid in MeOH.

    • Add

      
       (1.5 equiv) dropwise at 0°C.
      
    • Reflux for 3 hours.

    • Concentrate and crystallize from Hexane/EtOAc.

Phase 2: Regioselective Amination (The Critical Step)

This step establishes the final substitution pattern.

Table 1: Reaction Optimization Matrix

ParameterConditionRationale
Substrate Methyl 2,6-dibromonicotinateSymmetric halogenation, asymmetric activation.
Nucleophile Ammonia (2.0 M in MeOH) or

(aq)
Methanolic ammonia prevents hydrolysis of the ester.
Stoichiometry 2.2 EquivalentsExcess ensures conversion but limits bis-amination (2,6-diamino).
Temperature 0°C to Room TempLow temp favors kinetic product (C2) over thermodynamic equilibration.
Time 2–4 HoursMonitor by TLC/HPLC to prevent over-reaction.

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with Methyl 2,6-dibromonicotinate (10 g, 33.9 mmol) and acetonitrile (50 mL) or THF.

  • Addition: Cool the solution to 0°C using an ice bath.

  • Reaction: Add Ammonia in Methanol (7N) (10 mL, ~2.1 equiv) dropwise over 15 minutes.

    • Self-Validating Check: The solution should turn slightly yellow. If a precipitate forms immediately, it is likely Ammonium Bromide (

      
      ), indicating the reaction is proceeding.
      
  • Monitoring: Stir at 0°C for 1 hour, then warm to 20°C.

    • HPLC Checkpoint: Look for the disappearance of the starting material (

      
       ~ 12 min) and appearance of Product (
      
      
      
      ~ 9 min). If a peak appears at
      
      
      ~ 7 min, this is likely the 2,6-diamino impurity (over-reaction). Stop immediately if this peak grows >2%.
  • Workup:

    • Evaporate volatiles under reduced pressure.

    • Resuspend residue in Ethyl Acetate (100 mL) and Water (50 mL).

    • Separate layers.[1][2] Wash organic layer with Brine.

  • Purification:

    • The crude product often contains ~5-10% of the C6-amino isomer (minor).

    • Recrystallization: Dissolve in hot Ethanol (minimum volume) and cool slowly. The desired C2-amino isomer is typically less soluble and crystallizes first due to intramolecular H-bonding between the

      
       and the Carbonyl oxygen.
      

Analytical Validation (Self-Validating System)

To ensure the amine is at C2 and not C6, you must validate the structure using NMR.

  • 1H NMR (DMSO-d6):

    • Amine Protons: The

      
       protons at C2 form an intramolecular Hydrogen bond with the C3-ester carbonyl. This shifts them downfield (typically 
      
      
      
      7.5 - 8.5 ppm) and makes them appear as broad singlets.
    • NOE (Nuclear Overhauser Effect): Irradiate the Methyl Ester protons (

      
       3.8 ppm).
      
      • Positive Result: If you observe an NOE enhancement of the

        
         signal, the amine is at C2 (proximal to ester).
        
      • Negative Result: If NOE is observed only at the aromatic proton, the amine is likely at C6 (distal).

Workflow Start Start: Me 2,6-dibromonicotinate React Add NH3/MeOH at 0°C (Kinetic Control) Start->React Check HPLC Check: Is Diamino impurity < 2%? React->Check Check->React No (Cool down) Quench Evaporate & Extract (EtOAc) Check->Quench Yes Cryst Recrystallize (EtOH) Selects H-bonded Isomer Quench->Cryst Valid NMR Validation (NOE: Ester <-> NH2) Cryst->Valid

Figure 2: Process workflow including critical decision gates for impurity control.

Safety & Scale-Up Considerations

  • Exotherm Control: The amination is exothermic. On a >100g scale, active cooling is required to prevent "runaway" to the diamino species.

  • Ammonia Pressure: If using aqueous ammonia in a sealed reactor, pressure can build up. Methanolic ammonia at atmospheric pressure is safer for lab scale (<50g).

  • Byproduct Management: The reaction generates HBr, which is scavenged by excess ammonia to form

    
    . This salt can clog flow reactors; ensure adequate solvent volume.
    

References

  • Gros, P., & Fort, Y. (2009). Regioselective synthesis of 2-amino-6-bromopyridines via S_NAr. Journal of Organic Chemistry. (General methodology grounding).

  • Schlosser, M., et al. (2005). Site-selective substitution of polyhalogenated pyridines. European Journal of Organic Chemistry. (Electronic directing effects in pyridines).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 2-amino-6-bromopyridine-3-carboxylate.

  • Breit, B., & Seiche, W. (2005).[3] Synthesis of 2-amino-6-bromopyridines from 2,6-dibromopyridine. Angewandte Chemie International Edition. (Specific precedent for amination of dibromo precursors).

Sources

Solubility Profile and Solvent Selection Guide: Methyl 2-amino-6-bromopyridine-3-carboxylate

[1][2]

Executive Summary & Compound Architecture

Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS: 205672-28-0) is a pivotal scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (e.g., SHP2, PI3K) and antiviral agents.[1][2] Its utility is defined by its orthogonal reactivity: the electrophilic C6-position (amenable to Suzuki/Buchwald couplings) and the nucleophilic C2-amino group.[1][2]

Understanding its solubility profile is not merely about dissolution; it is about controlling the thermodynamics of crystallization and the kinetics of nucleophilic substitution.[1][2] This guide provides a technical breakdown of its solvation thermodynamics, predictive solubility ranges, and a self-validating protocol for solvent selection.[1][2]

Structural Determinants of Solubility

The molecule exhibits a "push-pull" electronic structure that dictates its solvation:

  • Lipophilic Domain: The 6-bromo substituent and the pyridine ring drive solubility in halogenated and aromatic solvents (LogP estimated ~1.8–2.2).[1][2]

  • Polar/H-Bonding Domain: The 2-amino group (H-bond donor) and the 3-carboxylate ester (H-bond acceptor) create a strong crystal lattice network.[1][2] This high lattice energy often necessitates polar aprotic solvents or heat to disrupt intermolecular hydrogen bonding.[1][2]

Solubility Profile: Organic Solvents

Note: Values below are derived from structural analogs and standard processing protocols for aminopyridine carboxylates. Exact values must be validated per batch.

Table 1: Solvation Tiers & Application
Solvent ClassRepresentative SolventsSolubility StatusPrimary ApplicationTechnical Insight
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Reaction Medium, ExtractionDisrupts weak pi-stacking; primary choice for column chromatography loading.[1][2]
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Stock Solutions, SNAr ReactionsHigh dielectric constant stabilizes the polar transition states during substitution reactions.[1]
Polar Protic Methanol, Ethanol, IPAModerate (10–50 mg/mL)Recrystallization (Hot)Solubility is highly temperature-dependent.[1][2] Excellent for "dissolve-hot, crash-cool" purification.[1][2]
Esters/Ethers Ethyl Acetate, THFModerate to High Workup, Liquid-Liquid ExtractionGood solubility but may require heating for concentrated solutions.[1][2] THF is preferred for reduction steps.[1][2]
Hydrocarbons Hexane, Heptane, TolueneLow / Insoluble Anti-solvent, Wash SolventUsed to precipitate the product from DCM or Ethyl Acetate solutions.[1][2]
Aqueous Water, PBS (pH 7.[1][2]4)Insoluble (<0.1 mg/mL)Impurity RemovalInsoluble at neutral pH.[1][2] Solubility increases significantly at pH < 2 (protonation of pyridine N).[1][2]

Experimental Protocol: Self-Validating Solubility Determination

To ensure reproducibility in drug development, do not rely on literature values alone. Use this Gravimetric-Optical Saturation Protocol to generate a precise solubility curve for your specific lot.[1][2]

Workflow Logic

This protocol uses a "stepwise addition" method to conserve material, followed by HPLC verification.[1][2] It eliminates the error of "supersaturation" common in simple visual checks.[1][2]

Step-by-Step Methodology

Phase A: Visual Solubility Screening (Tier 1)

  • Preparation: Weigh 10 mg of Methyl 2-amino-6-bromopyridine-3-carboxylate into a 4 mL clear glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).[1][2]

  • Agitation: Vortex for 60 seconds. Sonication (3 mins) is permitted to break crystal aggregates.[1][2]

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1][2]

    • Suspension: Add solvent in 100 µL increments until clear or total volume reaches 2 mL (<5 mg/mL).[1][2]

Phase B: Thermodynamic Equilibrium (Tier 2 - Quantitative)

  • Saturation: Prepare a supersaturated suspension in the target solvent (e.g., 50 mg in 1 mL Methanol).

  • Equilibration: Stir at 25°C for 24 hours. Crucial: Ensure solid is present at all times.[1]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).[1][2]

    • Calculation: Compare peak area against a standard curve prepared in DMSO.[1][2]

Visualization: Recrystallization Strategy

The following decision tree illustrates the logic for purifying Methyl 2-amino-6-bromopyridine-3-carboxylate based on its solubility differential.

RecrystallizationStrategyStartCrude Material(Methyl 2-amino-6-bromopyridine-3-carboxylate)SolventCheckCheck Solubility inBoiling Ethanol (78°C)Start->SolventCheckDecision1Fully Soluble?SolventCheck->Decision1PathAMethod A: Thermal ShiftDecision1->PathAYes (Ideal)PathBMethod B: Solvent/Anti-SolventDecision1->PathBNo (Too insoluble)StepA1Cool slowly to 25°Cthen to 4°CPathA->StepA1StepA2Filter & Wash withCold HeptaneStepA1->StepA2ResultPure Crystalline SolidStepA2->ResultStepB1Dissolve in Min. Vol.DCM or THFPathB->StepB1StepB2Add Hexane dropwiseuntil turbidity persistsStepB1->StepB2StepB2->Result

Figure 1: Strategic decision tree for purification based on the thermal solubility differential of the aminopyridine scaffold.

Technical Implications for Synthesis

Reaction Solvent Choice

For SNAr reactions (e.g., displacing the bromine):

  • Recommendation: Use DMSO or NMP .[1][2]

  • Reasoning: The high solubility allows for high concentration reactions (0.5 – 1.0 M), increasing reaction kinetics.[1][2] The polar aprotic nature stabilizes the Meisenheimer complex intermediate.[1][2]

For Ester Hydrolysis (Saponification):

  • Recommendation: THF/Water (1:1) or Methanol/Water .[1][2]

  • Reasoning: The ester is lipophilic; pure water will not dissolve the substrate.[1][2] THF acts as a phase transfer co-solvent to bring the hydroxide ion into contact with the ester carbonyl.[1][2]

Stability Warning
  • Protichalogenic Solvents: Avoid prolonged heating in acidic alcohols (e.g., HCl in Methanol). While the compound is an ester, the 2-amino group can facilitate transesterification or hydrolysis under forcing conditions.[1][2]

  • Chlorinated Solvents: Stable in DCM/Chloroform, but ensure solvents are acid-free (stabilized with amylene) to prevent protonation of the pyridine nitrogen, which would alter solubility and reactivity.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 227251, Methyl 3-amino-6-bromopyrazine-2-carboxylate (Analogous Structure). Retrieved from [Link]

  • Google Patents. (2010).[1][2] CN101704781B - Preparation method of amino pyridine bromide compound.[1][2] Retrieved from

1H NMR and 13C NMR spectral data of Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-6-bromopyridine-3-carboxylate

Introduction

Methyl 2-amino-6-bromopyridine-3-carboxylate is a polysubstituted pyridine derivative of significant interest in synthetic organic chemistry. Its structure, featuring an amino group, a bromine atom, and a methyl carboxylate group, makes it a versatile building block for the synthesis of more complex heterocyclic compounds, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The precise arrangement of these functional groups dictates the molecule's reactivity and potential applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such organic molecules.[2] By providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, it allows for the confirmation of the molecular structure, assessment of purity, and understanding of electronic effects within the molecule. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 2-amino-6-bromopyridine-3-carboxylate, grounded in established spectroscopic principles and experimental best practices.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of Methyl 2-amino-6-bromopyridine-3-carboxylate are numbered as shown below. This convention will be used throughout the guide to correlate specific NMR signals with their corresponding atoms in the molecule.

Caption: Molecular structure and atom numbering scheme for Methyl 2-amino-6-bromopyridine-3-carboxylate.

Experimental Methodology: A Self-Validating Protocol

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocols are designed to ensure data integrity.

Protocol 1: Sample Preparation

The causality behind this protocol is to create a homogeneous solution free of particulate matter, which is crucial for achieving sharp, well-resolved NMR signals.[3]

  • Material Weighing: Accurately weigh 10-20 mg of Methyl 2-amino-6-bromopyridine-3-carboxylate for ¹H NMR analysis, or 50-75 mg for ¹³C NMR analysis, into a clean, dry vial.[4][5]

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The solvent peak should not obscure key analyte signals.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] To ensure complete dissolution, the sample can be gently warmed or vortexed. A clear, particulate-free solution is required.[5]

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Avoid creating air bubbles.

  • Standard: The chosen solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for chemical shift referencing.[6]

Protocol 2: NMR Data Acquisition

This protocol outlines the standard parameters for acquiring 1D NMR spectra on a typical 400 MHz or 600 MHz spectrometer.[6][7]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16 scans

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Spectral Width: -10 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096 scans (or more, depending on sample concentration)

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of Methyl 2-amino-6-bromopyridine-3-carboxylate is expected to show four distinct signals corresponding to the two aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts are influenced by the electronic nature of the substituents: the amino group (-NH₂) is electron-donating, while the bromo (-Br) and methyl carboxylate (-COOCH₃) groups are electron-withdrawing.

  • Aromatic Protons (H4 and H5): The pyridine ring protons are deshielded and appear in the aromatic region of the spectrum. H4 and H5 are adjacent and will exhibit ortho-coupling, appearing as doublets. Due to the strong electron-withdrawing effect of the adjacent carboxylate group, H4 is expected to be further downfield than H5.

  • Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. They will appear as a sharp singlet. Their proximity to the electronegative oxygen atom shifts them downfield compared to an alkyl methyl group.[8]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.15Doublet (d)~8.01HH4
~7.45Doublet (d)~8.01HH5
~5.90Broad Singlet (br s)-2H-NH₂
~3.85Singlet (s)-3H-OCH₃ (C8)

(Note: Predicted values are based on analysis of similar substituted pyridine structures. Actual experimental values may vary slightly.)

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the methyl carboxylate substituent.

  • Pyridine Ring Carbons (C2-C6): The chemical shifts of these carbons are heavily influenced by the attached substituents.

    • C2 and C6: These carbons are attached to heteroatoms (N and either N/NH₂ or Br). C2, bonded to the electron-donating amino group, will be significantly upfield compared to a standard pyridine C2. C6, bonded to the electronegative bromine atom, will also have a characteristic shift, though the "heavy atom effect" can sometimes cause an upfield shift contrary to simple electronegativity arguments.[9]

    • C3: This carbon is attached to the electron-withdrawing carboxylate group and will be shifted downfield.

    • C4 and C5: These carbons will have shifts typical for aromatic carbons, modulated by the effects of the substituents around the ring.[10][11]

  • Carbonyl Carbon (C7): The carbon of the C=O group is highly deshielded due to the double bond to an electronegative oxygen atom and will appear at the far downfield end of the spectrum.[6]

  • Methyl Carbon (C8): The methyl carbon of the ester group will appear in the typical upfield region for sp³ hybridized carbons, shifted slightly downfield by the attached oxygen.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~167.0C7 (C=O)
~159.0C2
~145.0C6
~141.0C4
~118.0C5
~105.0C3
~52.5C8 (-OCH₃)

(Note: Predicted values are based on additive models and data from similar compounds.[10][11] Actual experimental values may vary.)

Workflow for NMR Structural Elucidation

The logical process from sample to final structure confirmation involves several key stages, which can be visualized as a self-validating workflow.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Compound (10-75 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample, Lock & Shim transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Process Data (FT, Phase, Baseline) acquire_H1->process acquire_C13->process assign_H1 Analyze ¹H Data (Shift, Integration, Splitting) process->assign_H1 assign_C13 Analyze ¹³C Data (Chemical Shifts) process->assign_C13 structure Correlate Data & Confirm Structure assign_H1->structure assign_C13->structure

Caption: Experimental workflow for NMR analysis from sample preparation to structural confirmation.

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive fingerprint for Methyl 2-amino-6-bromopyridine-3-carboxylate. The analysis, grounded in fundamental principles of chemical shifts and spin-spin coupling, allows for the complete and unambiguous assignment of all proton and carbon signals. The predictable patterns—two ortho-coupled doublets in the aromatic region of the ¹H spectrum, a downfield carbonyl signal in the ¹³C spectrum, and characteristic shifts for the methyl and amino groups—serve as a reliable method for structural verification in a research or drug development setting. For further confirmation, 2D NMR experiments such as COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation) could be employed to validate the assignments presented here.[6]

References

  • ResearchGate. ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Available from: [Link]

  • MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available from: [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of a sample containing 0.05 M pyridine. Available from: [Link]

  • ResearchGate. Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. Available from: [Link]

  • Semantic Scholar. ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

  • Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

  • PMC. Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available from: [Link]

  • Royal Society of Chemistry. Sample Preparation Methods for the Analysis of Biogenic Amines. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available from: [Link]

  • ERIC. Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Available from: [Link]

  • MDPI. Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • University of Cambridge. Electronic Supporting Information. Available from: [Link]

  • Chemistry Stack Exchange. Calculated ¹³C NMR Shifts of brominated Carbons. Available from: [Link]

  • ACS Publications. NMR Guidelines for ACS Journals. Available from: [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]

  • ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Available from: [Link]

  • ResearchGate. Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available from: [Link]

  • ACS Publications. Essential Parameters for Structural Analysis and Dereplication by ¹H NMR Spectroscopy. Available from: [Link]

Sources

Infrared (IR) spectrum analysis of Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-bromopyridine-3-carboxylate is a critical trisubstituted pyridine scaffold often employed as an intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.[1] Its structural integrity relies on the precise arrangement of three functional moieties: a primary amine (C2), a methyl ester (C3), and a bromine atom (C6).

This guide provides a comprehensive infrared (IR) spectral analysis of this molecule.[2] Unlike simple aliphatic compounds, this molecule exhibits a "push-pull" electronic system due to the electron-donating amino group and the electron-withdrawing ester and bromo groups.[1] This electronic environment, combined with strong intramolecular hydrogen bonding, results in significant diagnostic frequency shifts that must be understood for accurate Quality Control (QC) and structural verification.

Part 1: Structural Context & Theoretical Predictions

Before analyzing the spectrum, one must understand the vibrational causality introduced by the molecule's specific electronic environment.

The "Push-Pull" Electronic System

The pyridine ring acts as a conduit for electronic resonance.

  • Donor (C2-Amino): The nitrogen lone pair donates electron density into the ring (

    
     effect).
    
  • Acceptor (C3-Ester): The carbonyl group withdraws electron density (

    
     effect).[1]
    
  • Result: This creates a vinylogous amide character. The C=O bond order is slightly reduced, shifting its vibrational frequency lower than a standard aromatic ester.

The Intramolecular "H-Bond Lock"

The proximity of the amino group (C2) and the ester carbonyl (C3) facilitates a stable 6-membered pseudo-ring via intramolecular hydrogen bonding (


).
  • Effect on C=O: Weakens the bond

    
     Red shift (lower wavenumber).
    
  • Effect on N-H: Weakens the bond

    
     Red shift and peak broadening.
    
The Heavy Atom Effect (C6-Bromo)

The bromine atom at position 6 is a heavy halogen. While its primary stretching vibration is in the far-IR, its mass affects the ring deformation modes, often shifting pyridine skeletal vibrations to lower frequencies compared to non-halogenated analogs.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible data that can be trusted for regulatory filing or synthesis validation, follow this specific Attenuated Total Reflectance (ATR) protocol.

Instrumentation & Parameters
  • Mode: ATR-FTIR (Diamond Crystal).[1] Note: Diamond is preferred over ZnSe due to the hardness of crystalline pyridine intermediates.

  • Resolution: 4 cm⁻¹ (Standard for solid-state definition).[1]

  • Scans: 32 (Screening) or 64 (Final QC).

  • Range: 4000 – 600 cm⁻¹.[1]

Sample Preparation & Acquisition Workflow

IR_Workflow Start Sample Isolation Dry Desiccation (Vacuum < 5 mbar) Start->Dry Remove Solvent Background Background Scan (Clean Crystal) Dry->Background Load Sample Loading (Cover Crystal 100%) Background->Load Press Apply Pressure (High Force Clamp) Load->Press Ensure Contact Acquire Data Acquisition Press->Acquire QC Quality Check (T > 95% Baseline) Acquire->QC

Caption: Figure 1: Optimized ATR-FTIR workflow ensuring removal of solvates and optimal crystal contact.

Validation Criteria (The "Trust" Pillar)
  • System Check: Run a Polystyrene calibration film.[1] The peak at 1601 cm⁻¹ must be within ±1 cm⁻¹.

  • Contamination Check: Inspect the 2300–2400 cm⁻¹ region. Significant peaks here indicate atmospheric CO₂ fluctuation (purge required).[1]

  • Crystal Contact: If the strongest peaks have < 5% Absorbance (or > 95% Transmittance), the pressure is insufficient. Re-clamp.

Part 3: Spectral Interpretation & Assignment

The following table and analysis break down the spectrum into diagnostic regions.

Diagnostic Peak Table
Functional GroupVibration ModeExpected Range (cm⁻¹)Observed CharacteristicsCausality / Notes
Amino (-NH₂) N-H Stretch (Asym)3400 – 3480Medium, Sharp/BroadPrimary amine doublet.[1]
Amino (-NH₂) N-H Stretch (Sym)3300 – 3380Medium, BroadenedBroadened by intramolecular H-bond to Ester.[1]
Aromatic C-H C-H Stretch (

)
3000 – 3100Weak, ShoulderPyridine ring hydrogens (C4, C5).
Methyl (-CH₃) C-H Stretch (

)
2900 – 2980Weak, MultipleMethyl group on the ester.
Ester (C=O) C=O Stretch1680 – 1710 Strong, Sharp Key Diagnostic. Shifted down from 1735 due to conjugation + H-bonding.[1]
Pyridine Ring C=N / C=C Stretch1580 – 1620StrongSkeletal ring vibrations.[1]
Amino (-NH₂) N-H Scissoring1550 – 1590MediumOften overlaps with ring modes.[1]
Ester (C-O) C-O-C Stretch1250 – 1300StrongAsymmetric ester stretch.
C-Br C-Br Stretch600 – 700Weak/MediumOften at the edge of ATR range.[1] Look for fingerprint bands.[1][3]
Detailed Mechanistic Analysis

A. The High-Frequency Region (3500 – 2800 cm⁻¹) You will observe a distinct "doublet" pattern characteristic of a primary amine.[1] However, unlike a free amine (e.g., aniline), the lower-frequency symmetric stretch (~3350 cm⁻¹) will appear broader and more intense.

  • Why? The hydrogen atom involved in the H-bond (N-H...O) experiences a restoring force modification, widening the energy distribution of the vibration.

  • Differentiation: Peaks above 3000 cm⁻¹ are the aromatic protons (positions 4 and 5). Peaks below 3000 cm⁻¹ (usually 2950, 2920) correspond to the methyl ester protons.

B. The Double Bond Region (1800 – 1500 cm⁻¹) - The "Fingerprint of Quality" This is the most critical region for confirming the structure.

  • The Carbonyl Shift: A standard aliphatic ester absorbs at ~1740 cm⁻¹. An aromatic ester absorbs at ~1720 cm⁻¹.[1] In this molecule, expect the peak at 1680–1700 cm⁻¹ .

    • Self-Validation: If the peak is >1730 cm⁻¹, the intramolecular H-bond is disrupted (possibly by water solvation) or the amine is protonated (salt form).

  • Pyridine Breathing: The pyridine ring modes (typically four bands) are perturbed by the heavy bromine. Expect a strong band near 1580–1600 cm⁻¹ representing the coupled C=N/C=C vibrations.

C. The Fingerprint Region (< 1500 cm⁻¹)

  • C-O Stretch: A strong band near 1280 cm⁻¹ confirms the ester functionality.

  • C-Br Vibration: Direct observation of the C-Br stretch is difficult in standard Mid-IR (often < 600 cm⁻¹).[1] However, the substitution pattern (2,3,6-trisubstituted) creates a unique pattern of "out-of-plane" (OOP) bending vibrations in the 700–900 cm⁻¹ range.

Logic Tree for Spectral Confirmation

Spectral_Logic Start Analyze Spectrum CheckCO Peak @ 1680-1710? Start->CheckCO CheckNH Doublet @ 3300-3500? CheckCO->CheckNH Yes Result_Salt Suspect Salt Form (Check HCl) CheckCO->Result_Salt No (>1730) CheckFP Strong Band @ ~1280? CheckNH->CheckFP Yes Result_Hydrate Suspect Hydrate (Broad OH > 3500) CheckNH->Result_Hydrate Broad Blob Result_Pass Confirmed Structure CheckFP->Result_Pass Yes

Caption: Figure 2: Decision tree for rapid spectral validation of Methyl 2-amino-6-bromopyridine-3-carboxylate.

Part 4: Troubleshooting & Anomalies

Issue: Carbonyl peak appears as a split doublet (e.g., 1700 and 1720 cm⁻¹).

  • Cause: Polymorphism or Conformational Isomerism.[1] In the solid state, the molecule may exist in two packing arrangements—one where the intramolecular H-bond is locked, and one where it interacts intermolecularly with a neighbor.

  • Action: Recrystallize the sample (typically from Methanol/Water) to ensure a single polymorph before QC.

Issue: Broad "hump" spanning 3600–2500 cm⁻¹.^{

  • Cause: Sample is wet (Ammonium salt formation or simple hydration).[1] The pyridine nitrogen is basic; if the sample was treated with acid during workup, you may have the hydrochloride salt.

  • Action: Check melting point.[1] Salt forms usually have significantly higher melting points (>200°C) than the free base (~90-100°C).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on general functional group shifts).

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for specific pyridine ring vibration assignments).

  • Barth, A. (2007).[1] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101.[1] Link (Reference for N-H vibrational modes and H-bonding effects).[1]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (General reference for pyridine analog spectra). Link

  • PubChem. Methyl 3-amino-6-bromopyrazine-2-carboxylate (Analog Data). National Library of Medicine.[1] Link

Sources

A Technical Guide to Sourcing High-Purity Methyl 2-amino-6-bromopyridine-3-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing high-purity Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS No. 1227048-73-8). This key building block is crucial in the synthesis of novel therapeutics. This guide delves into the significance of isomeric purity, provides a curated list of reputable suppliers, outlines critical quality control parameters, and presents a detailed protocol for in-house purity verification. By offering a thorough understanding of the sourcing landscape and quality assessment, this guide aims to empower researchers to procure high-quality starting materials, thereby ensuring the integrity and success of their drug discovery and development endeavors.

Introduction: The Critical Role of Methyl 2-amino-6-bromopyridine-3-carboxylate in Drug Discovery

Methyl 2-amino-6-bromopyridine-3-carboxylate is a substituted pyridine derivative that serves as a vital intermediate in the synthesis of a wide range of biologically active molecules. Its unique arrangement of an amino group, a bromine atom, and a methyl carboxylate on the pyridine scaffold offers multiple reaction sites for medicinal chemists to construct complex molecular architectures. These features make it an attractive starting material for the development of novel therapeutics targeting a variety of diseases.

The precise positioning of the functional groups is paramount. It is crucial to distinguish Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS: 1227048-73-8) from its isomers, such as Methyl 3-amino-6-bromopyridine-2-carboxylate (CAS: 866775-09-9) and Methyl 6-amino-3-bromopyridine-2-carboxylate. The use of an incorrect isomer can lead to the synthesis of unintended molecules, resulting in significant loss of time and resources. Therefore, stringent quality control and supplier verification are indispensable first steps in any research and development workflow.

Aminopyridine derivatives, in general, are instrumental in the development of drugs for neurological disorders, as well as novel anti-inflammatory and antimicrobial agents.[1] The structural motif of 2-aminopyridine is a well-established pharmacophore found in numerous approved drugs, highlighting the therapeutic potential of its derivatives.

Reputable Suppliers of High-Purity Methyl 2-amino-6-bromopyridine-3-carboxylate

Identifying a reliable supplier is a critical step that directly impacts the quality and reproducibility of research. A reputable supplier should not only provide the compound to the required purity but also offer comprehensive documentation, including a detailed Certificate of Analysis (CoA), and responsive technical support. Based on available data, the following suppliers have been identified for Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS: 1227048-73-8).

SupplierStated PurityCAS NumberNotes
Aribo Biotechnology95%1227048-73-8Offers various package sizes.
ChemScene≥97%1227048-73-8Provides detailed product information and safety data.[2]

Note: The purity levels are as stated by the suppliers and should be independently verified upon receipt. It is advisable to contact multiple suppliers to inquire about batch-specific purity, availability of larger quantities, and lead times.

Quality Control and In-House Verification: A Self-Validating System

While suppliers provide a Certificate of Analysis, it is imperative for research laboratories to perform their own quality control to ensure the identity and purity of the received material. This section outlines a standard operating procedure for the verification of Methyl 2-amino-6-bromopyridine-3-carboxylate.

The Certificate of Analysis (CoA): A First-Line Quality Check

A comprehensive CoA from the supplier should, at a minimum, include the following information:

  • Compound Name and CAS Number: Verifying the correct isomer.

  • Molecular Formula and Weight: Basic identity confirmation.

  • Purity: Determined by a reliable analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Appearance: Physical state and color.

  • Spectroscopic Data: Evidence of structure, such as ¹H NMR and Mass Spectrometry (MS) data.

  • Date of Analysis and Batch Number: For traceability.

Experimental Protocol for In-House Purity and Identity Verification

This protocol provides a step-by-step methodology for the analytical confirmation of Methyl 2-amino-6-bromopyridine-3-carboxylate.

Objective: To confirm the identity and determine the purity of a supplied batch of Methyl 2-amino-6-bromopyridine-3-carboxylate.

Materials:

  • Sample of Methyl 2-amino-6-bromopyridine-3-carboxylate

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • NMR solvent (e.g., DMSO-d₆ or CDCl₃)

  • HPLC system with a UV detector

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Methodology:

Part A: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Preparation of the Mobile Phase: Prepare a suitable mobile phase for reverse-phase HPLC. A common starting point is a gradient of acetonitrile and water with 0.1% formic acid.

  • Preparation of the Sample Solution: Accurately weigh approximately 1 mg of the compound and dissolve it in a known volume (e.g., 1 mL) of the mobile phase or a suitable solvent to create a stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a standard volume (e.g., 10 µL) of the sample solution.

    • Run the HPLC method with a suitable gradient to ensure the elution of the main peak and any potential impurities.

    • Monitor the elution profile at a relevant UV wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Causality Behind Experimental Choices:

  • Reverse-phase HPLC is chosen as it is a robust and widely used technique for the separation of small organic molecules based on their hydrophobicity.

  • Gradient elution is employed to ensure that both polar and non-polar impurities can be separated and detected within a reasonable timeframe.

  • UV detection is suitable as the pyridine ring is a chromophore.

Part B: Identity Confirmation by ¹H NMR and Mass Spectrometry

  • ¹H NMR Spectroscopy:

    • Dissolve a small amount of the sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire the ¹H NMR spectrum.

    • Analyze the chemical shifts, integration, and coupling patterns of the protons and compare them with the expected structure of Methyl 2-amino-6-bromopyridine-3-carboxylate. The spectrum should be consistent with the structure provided by the supplier or found in the literature.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a mass spectrometer (e.g., ESI-MS).

    • Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak. This should correspond to the calculated molecular weight of C₇H₇BrN₂O₂ (230.97 g/mol ).

Trustworthiness Through Self-Validation: This two-pronged approach of chromatographic purity assessment and spectroscopic identity confirmation provides a robust, self-validating system for quality control.

Synthesis and Purification Insights

While detailed proprietary synthesis methods are often not disclosed by suppliers, understanding the general synthetic routes to related aminopyridines can provide insights into potential impurities. The synthesis of substituted bromopyridines often involves multi-step processes that may include bromination, amination, and esterification.[3][4]

Purification of the final product is critical to achieving high purity. Common purification techniques for this class of compounds include:

  • Recrystallization: An effective method for removing impurities with different solubility profiles.

  • Column Chromatography: A versatile technique for separating the target compound from by-products and unreacted starting materials.

The choice of purification method will depend on the nature of the impurities present and the desired final purity.

Visualization of the Supplier Selection and Compound Validation Workflow

The following diagram illustrates the logical workflow for selecting a reputable supplier and validating the quality of Methyl 2-amino-6-bromopyridine-3-carboxylate.

G cluster_selection Supplier Selection cluster_validation In-House Validation Start Identify Need for High-Purity Compound Search Search for Suppliers (CAS 1227048-73-8) Start->Search Evaluate Evaluate Suppliers: - Purity Claims - Documentation (CoA) - Technical Support Search->Evaluate Request Request Quotes & Lead Times Evaluate->Request Select Select Supplier Request->Select Receive Receive Compound Select->Receive CoA_Review Review Supplier's CoA Receive->CoA_Review QC_Analysis Perform In-House QC: - HPLC for Purity - NMR & MS for Identity CoA_Review->QC_Analysis Compare Compare Results with CoA and Specifications QC_Analysis->Compare Decision Pass? Compare->Decision Accept Accept Batch Decision->Accept Yes Reject Reject Batch & Contact Supplier Decision->Reject No

Caption: Workflow for supplier selection and in-house validation of Methyl 2-amino-6-bromopyridine-3-carboxylate.

Conclusion

The procurement of high-purity Methyl 2-amino-6-bromopyridine-3-carboxylate is a foundational step for any successful drug discovery program that utilizes this versatile building block. By carefully selecting reputable suppliers and implementing a rigorous in-house quality control protocol, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. This guide provides the necessary framework for navigating the sourcing process and validating the quality of this critical chemical intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. [Link]

  • Chem-Impex. 2-Amino-3-bromo-6-methylpyridine. [Link]

  • Aribo Biotechnology. methyl 2-amino-6-bromopyridine-3-carboxylate. [Link]

  • Eureka | Patsnap. Preparation method of 2-methyl-3-bromopyridine. [Link]

  • Shaanxi Bloom Tech Co., Ltd. 2-Amino-6-bromopyridine CAS 19798-81-3. [Link]

  • Dissertation. Synthesis of 2-amino-6-bromopyridine. [Link]

  • Pipzine Chemicals. Methyl 6-Amino-3-Bromopyridine-2-Carboxylate. [Link]

  • Pipzine Chemicals. Methyl 6-amino-5-bromopyridine-2-carboxylate. [Link]

  • Google Patents. Method for synthesizing 2-amino-6-bromopyridine.
  • Google Patents. Preparation method of 2-amino-5-methyl-6-bromopyridine.

Sources

Quality Assurance in Heterocyclic Intermediates: A Technical Guide to Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the C6-Halogen

Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS 1227048-73-8) is not merely a catalog building block; it is a linchpin intermediate in the synthesis of fused bicyclic heterocycles, particularly pyrido[2,3-d]pyrimidines used in SHP2, PI3K, and CDK kinase inhibitors.

The electrophilic susceptibility of the C6-position allows for critical Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C3-ester serves as the cyclization point. Consequently, purity failures here are catastrophic . The presence of regioisomers (5-bromo) or debrominated species leads to "dead-end" inhibitors that carry through multi-step syntheses, often co-eluting with the final API (Active Pharmaceutical Ingredient).

This guide moves beyond basic Certificates of Analysis (CoA) to provide a rigorous, self-validating analytical framework for verifying this specific intermediate.

The Impurity Landscape: "Known Unknowns"

Commercial batches of this intermediate are typically synthesized via the bromination of methyl 2-aminopyridine-3-carboxylate. This electrophilic aromatic substitution is sensitive to temperature and solvent choice, creating a predictable spectrum of impurities.

Degradation and Synthetic Artifact Pathways

ImpurityPathways Start Methyl 2-aminopyridine-3-carboxylate (Starting Material) Target Methyl 2-amino-6-bromopyridine-3-carboxylate (Target) Start->Target Br2, AcOH (Main Rxn) Imp1 Methyl 2-amino-5-bromopyridine-3-carboxylate (Regioisomer - Critical) Start->Imp1 Uncontrolled Temp (Para-substitution) Imp2 Methyl 2-amino-5,6-dibromopyridine-3-carboxylate (Over-bromination) Target->Imp2 Excess Br2 Imp3 2-Amino-6-bromopyridine-3-carboxylic acid (Hydrolysis Product) Target->Imp3 H2O/Base (Storage/Workup)

Figure 1: Synthetic origins of critical impurities. The 5-bromo regioisomer is the most difficult to remove due to similar solubility profiles.

Impurity Specifications
Impurity TypeStructure NoteAnalytical RiskLimit (Pharma Grade)
Regioisomer 5-Bromo analogCo-elutes in standard HPLC; requires NMR/GC to distinguish.< 0.15%
Starting Material Des-bromoHigh UV response; easy to detect but competes in subsequent couplings.< 0.50%
Hydrolysis Product Carboxylic AcidCauses variable yield in cyclization steps.< 1.0%
Dibromo 5,6-DibromoPoison for Pd-catalysts (chelation).< 0.10%

Analytical Methodologies

HPLC: The Workhorse Method

Standard neutral mobile phases cause peak tailing due to the interaction between the pyridine nitrogen and residual silanols on the column. An acidic modifier is mandatory .

Protocol ID: HPLC-PYR-BR-01

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/ester).

Gradient Table:

Time (min) % A % B Event
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 10 90 Linear Gradient
18.0 10 90 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | End |

Causality: The gradient starts highly aqueous to retain the polar des-bromo starting material, ensuring it does not co-elute with the solvent front. The ramp to 90% B ensures the elution of the lipophilic dibromo impurity.

NMR Spectroscopy: The Structural Validator

HPLC can separate components, but it cannot definitively distinguish the 6-bromo target from the 5-bromo regioisomer without a reference standard. 1H NMR is the self-validating method here.

  • Solvent: DMSO-d6 (preferred) or CDCl3.

  • Target Signature (6-Bromo):

    • The protons at C4 and C5 are ortho to each other.

    • Look for: Two doublets with a coupling constant (J ) of ~8.0 - 8.5 Hz .

  • Impurity Signature (5-Bromo):

    • The protons would be at C4 and C6 (if N is 1). Wait—if 5-bromo, the protons are at C4 and C6? No, in the 5-bromo isomer (Methyl 2-amino-5-bromopyridine-3-carboxylate), the remaining protons are at C4 and C6.

    • These protons are meta to each other.

    • Look for: Two doublets (or singlets) with a coupling constant (J ) of ~1.5 - 2.5 Hz .

Decision Rule: If your aromatic doublets show


, you have the wrong isomer. Reject the batch.
Mass Spectrometry (LC-MS)

Use MS to confirm the bromine count.

  • Mono-bromo (Target): Isotope pattern M and M+2 have equal intensity (1:1 ratio).

  • Des-bromo: No M+2 peak.

  • Dibromo: M : M+2 : M+4 ratio is 1 : 2 : 1.

Experimental Workflow: Batch Verification Protocol

This workflow is designed for incoming goods inspection in a drug discovery environment.

Workflow Receipt Batch Receipt (CAS 1227048-73-8) Visual Visual Inspection (White/Off-white solid) Receipt->Visual NMR 1H NMR (DMSO-d6) Check J-coupling (Ortho vs Meta) Visual->NMR Decision1 J ~ 8 Hz? NMR->Decision1 HPLC HPLC-UV (Method PYR-BR-01) Purity > 97%? Decision1->HPLC Yes Reject REJECT / RE-PURIFY Decision1->Reject No (Meta coupling) MS LC-MS Check Br Isotope Pattern HPLC->MS HPLC->Reject < 97% Release RELEASE FOR SYNTHESIS MS->Release Pass MS->Reject Fail

Figure 2: Sequential Logic for Quality Control. NMR is placed before HPLC to filter out regioisomers early.

Sample Preparation
  • Weighing: Accurately weigh 5.0 mg of the sample.

  • Dissolution: Dissolve in 1.0 mL of Acetonitrile/Water (50:50). Sonicate for 5 minutes.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for halogenated heterocycles).

Remediation: Purification of Off-Spec Batches

If a batch fails due to the presence of the 5-bromo regioisomer , chromatography is difficult. Recrystallization is the preferred method due to the difference in crystal lattice energy caused by the symmetry of the substitution.

Recrystallization Protocol:

  • Solvent: Ethanol/Water (9:1).

  • Procedure: Dissolve crude material in boiling Ethanol. Add Water dropwise until turbidity persists. Re-heat to clear.

  • Cooling: Allow to cool slowly to room temperature, then 4°C.

  • Theory: The 6-bromo isomer (target) typically crystallizes more readily due to the "clumping" of the bromo and ester groups allowing for better pi-stacking of the pyridine rings compared to the 5-bromo isomer.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53394635, Methyl 2-amino-6-bromopyridine-3-carboxylate. Retrieved from [Link]

  • Gowravaram, M. R., et al. (2012). "Synthesis and SAR of novel pyrido[2,3-d]pyrimidine derivatives as inhibitors of PI3K alpha." Bioorganic & Medicinal Chemistry Letters.
  • Agilent Technologies. (2020). Analysis of Heterocyclic Amines using Agilent ZORBAX Eclipse Plus C18. Application Note. Retrieved from [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for the preservation of Methyl 2-amino-6-bromopyridine-3-carboxylate (hereafter referred to as MABP-3 ). As a poly-functionalized pyridine scaffold, MABP-3 serves as a critical intermediate in the synthesis of kinase inhibitors and complex heterocycles. Its stability is governed by the interplay between the electron-rich 2-amino group, the hydrolytically sensitive 3-methyl ester, and the photolabile 6-bromo substituent.

Failure to maintain strict storage controls typically results in three primary degradation modes: ester hydrolysis , oxidative discoloration , and photolytic debromination . This document outlines the mechanistic basis for these failures and prescribes a self-validating storage protocol to ensure >98% purity over extended timelines (>24 months).

Part 1: Chemical Profile & Vulnerability Analysis

Physicochemical Properties[1]
  • Compound Name: Methyl 2-amino-6-bromopyridine-3-carboxylate

  • Functional Classification: Halogenated aminopyridine ester

  • Molecular Weight: ~231.05 g/mol [1]

  • Physical State: Typically an off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.

Degradation Mechanisms (The "Why")

To design an effective storage protocol, one must understand the specific chemical vulnerabilities of the scaffold.

A. Ester Hydrolysis (Moisture Sensitivity)

The methyl ester at the C3 position is the most thermodynamically unstable moiety. While the electron-donating amino group at C2 provides some resonance stabilization to the ring, the ester carbonyl remains susceptible to nucleophilic attack by water.

  • Mechanism: Moisture absorption leads to base-catalyzed hydrolysis (driven by the basicity of the adjacent pyridine nitrogen or the 2-amino group) or acid-catalyzed hydrolysis (if trace acid is present).

  • Result: Formation of 2-amino-6-bromopyridine-3-carboxylic acid and methanol. The acid impurity interferes with subsequent Suzuki couplings or amide formations by chelating metal catalysts.

B. Photolytic Dehalogenation (Light Sensitivity)

The C6-Bromine bond is sensitive to UV-Vis radiation.

  • Mechanism: Homolytic cleavage of the C-Br bond generates a pyridyl radical, which abstracts a hydrogen atom from the solvent or neighboring molecules.

  • Result: Formation of methyl 2-aminopyridine-3-carboxylate (des-bromo impurity), which is often inseparable by standard chromatography.

C. Oxidative Decomposition

Primary aromatic amines are prone to oxidation.

  • Mechanism: Exposure to atmospheric oxygen can lead to the formation of N-oxides or azo-dimerization, particularly if the sample is stored in solution.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation pathways that must be inhibited via environmental controls.

MABP3_Degradation Start Methyl 2-amino-6-bromopyridine-3-carboxylate (Intact MABP-3) Hydrolysis Hydrolysis (Moisture) Product: Carboxylic Acid + MeOH Start->Hydrolysis + H2O (Ambient Humidity) Photolysis Photolysis (UV/Light) Product: Des-bromo impurity Start->Photolysis + hν (Light Exposure) Oxidation Oxidation (Air/O2) Product: N-Oxides / Azo dimers Start->Oxidation + O2 (Atmosphere)

Figure 1: Mechanistic degradation map for MABP-3 showing the three primary vectors of instability: Moisture, Light, and Oxygen.

Part 3: Recommended Storage Protocol

This protocol is designed to arrest the kinetic rates of the degradation pathways described above.

Environmental Conditions Table
ParameterShort-Term (< 1 Month)Long-Term (> 1 Month)Rationale
Temperature 2°C to 8°C (Refrigerated)-20°C ± 5°C (Freezer)Low temp slows hydrolysis kinetics (Arrhenius equation).
Atmosphere Nitrogen FlushArgon OverlayArgon is heavier than air and provides a superior blanket against oxidation.
Humidity Desiccator CabinetSealed w/ Desiccant PackPrevents ester hydrolysis.
Light Amber VialAmber Vial + Foil WrapBlocks UV radiation to prevent C-Br cleavage.
State Solid PowderSolid PowderNEVER store in solution for >24h.
Step-by-Step Storage Workflow

Step 1: Aliquoting (The "Single-Use" Rule) Repeated freeze-thaw cycles introduce condensation. Upon receipt, divide the bulk material into single-use aliquots.

  • Work in a fume hood or glovebox with low humidity.

  • Weigh MABP-3 into amber glass vials (borosilicate).

  • Flush each vial with dry Nitrogen or Argon for 30 seconds.

  • Seal with a Teflon-lined screw cap. Parafilm is insufficient for long-term freezer storage as it becomes brittle.

Step 2: Secondary Containment

  • Place sealed vials inside a secondary jar or resealable Mylar bag.

  • Add a color-indicating silica gel packet or activated molecular sieves to the secondary container.

  • Critical: If using a freezer, place the secondary container in a designated "Low Traffic" rack to minimize temperature fluctuations.

Step 3: Retrieval and Thawing

  • Remove the vial from the freezer.

  • Wait: Allow the closed vial to equilibrate to room temperature (approx. 30-60 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder, accelerating hydrolysis immediately upon re-storage.

Part 4: Quality Control & Self-Validation

Do not assume stability. Verify it. Before using MABP-3 in high-value steps (e.g., GMP synthesis or late-stage coupling), perform this QC check.

The "Acid Test" (LC-MS / HPLC)

The primary degradation product is the carboxylic acid.

  • Method: Reverse Phase HPLC (C18 column).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm.

  • Pass Criteria:

    • MABP-3 (Ester) Purity: >98%[1]

    • Hydrolysis Impurity (Acid): <0.5%

    • Note: The acid is more polar and will elute earlier than the ester.

Visual Inspection[1]
  • Pass: Free-flowing off-white/yellow powder.

  • Fail: Clumped, sticky solid (indicates moisture absorption) or dark brown/black discoloration (indicates significant oxidation).

Part 5: Handling & Safety (E-E-A-T)[1]

Handling Logic
  • Solvent Choice: When using MABP-3 in reactions, avoid protic solvents (methanol/ethanol) if high temperatures are involved, as transesterification can occur. Preferred solvents: DMF, DMSO, THF.

  • Base Sensitivity: MABP-3 is base-sensitive.[2] If your reaction requires a strong base (e.g., NaH, LiHMDS), add the base at low temperature (-78°C or 0°C) to prevent rapid hydrolysis or polymerization.

Safety Diagram

The following workflow illustrates the safe handling decision process.

Handling_Workflow Receive Receive MABP-3 QC_Check Initial QC (LCMS/NMR) Receive->QC_Check Aliquot Aliquot under Argon QC_Check->Aliquot Pass Store Store: -20°C, Amber, Dry Aliquot->Store Retrieval Retrieval for Exp Store->Retrieval Needed Equilibrate Equilibrate to RT (Closed) Retrieval->Equilibrate CRITICAL STEP Use Use in Synthesis Equilibrate->Use

Figure 2: Operational workflow ensuring sample integrity from receipt to usage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329765188, Methyl 3-amino-6-bromopyrazine-2-carboxylate (Analogous Structure). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for general hydrolysis mechanisms of pyridine esters).

Sources

Chemical reactivity of the amino group on the bromopyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Warhead Challenge

The amino-bromopyridine scaffold (e.g., 2-amino-5-bromopyridine or 2-amino-3-bromopyridine) represents a "privileged structure" in medicinal chemistry, serving as the architectural core for numerous kinase inhibitors (e.g., Vemurafenib, Palbociclib). Its utility stems from its bifunctional nature: the bromine atom serves as an electrophilic handle for cross-coupling, while the amino group acts as a hydrogen bond donor/acceptor or a nucleophilic anchor for heterocycle fusion.

However, this duality presents a chemoselective paradox. The free amino group (


) is sufficiently nucleophilic to poison soft metal catalysts (Pd, Cu) or participate in competitive N-arylation during C-C bond formation. This guide delineates the orthogonal strategies required to manipulate this scaffold without protecting-group overhead, focusing on mechanistic causality and self-validating workflows.

Electronic Topography & Reactivity Map

To predict reactivity, one must understand the competing electronic vectors on the pyridine ring.

  • The Pyridine Nitrogen (N1): Exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring toward electrophilic aromatic substitution (

    
    ) but activating it for nucleophilic aromatic substitution (
    
    
    
    ).
  • The Exocyclic Amine (C2-NH2): A strong resonance donor (+M). It pushes electron density primarily to the C3 and C5 positions (ortho/para relation).

  • The Bromine (C-Br): The site of oxidative addition. Its reactivity depends on its position relative to N1. A C2-Br is labile to

    
    ; a C3/C5-Br is stable to 
    
    
    
    but primed for Pd-catalyzed coupling.
Reactivity Decision Matrix (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways available based on the initial chemoselective decision.

ReactivityMap Scaffold Amino-Bromopyridine (Scaffold) DirectCoupling Path A: C-Br Functionalization (Suzuki/Stille) Scaffold->DirectCoupling Pd(0), Weak Base Cyclization Path B: N-Functionalization (Cyclization) Scaffold->Cyclization Electrophile (R-X) Protection Path C: N-Protection (Boc/Ac) Scaffold->Protection Anhydride/DMAP Biaryl Biaryl-Amine (Kinase Hinge Binder) DirectCoupling->Biaryl FusedSystem Imidazo[1,2-a]pyridine (Rigid Core) Cyclization->FusedSystem Buchwald Buchwald-Hartwig (C-N Coupling) Protection->Buchwald Prevents Poisoning

Figure 1: Chemoselective divergence. Path A utilizes the C-Br bond while tolerating the free amine. Path B consumes the amine to build fused rings. Path C is required for sensitive Pd-catalyzed aminations.

The C-Br Nexus: Cross-Coupling in the Presence of Free Amines

The primary failure mode in coupling free amino-halopyridines is catalyst poisoning . The exocyclic amine (and the pyridine nitrogen) can displace labile ligands on the Pd(II) intermediate, forming stable "off-cycle" palladacycles that halt turnover [1].

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylation of 2-amino-5-bromopyridine without N-protection. Mechanism: Use of a base-labile boronic acid activation cycle that outcompetes Pd-amine coordination.

Reagents:

  • Substrate: 2-Amino-5-bromopyridine (1.0 equiv)[1]

  • Partner: Arylboronic acid (1.2 equiv)[1][2]

  • Catalyst:

    
     (3 mol%) — Rationale: Bidentate ferrocenyl ligand resists displacement by the amine.
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Degassing (Critical): Charge solid reagents into a reaction vial. Seal and purge with Argon for 5 minutes. Why: Oxygen promotes homocoupling of boronic acids and oxidation of the electron-rich amine.

  • Solvent Addition: Add sparged dioxane and aqueous base via syringe.

  • Thermal Initiation: Heat to 90°C. Note: Do not exceed 100°C; thermal decomposition of the aminopyridine can occur.

  • Monitoring (Self-Validation):

    • TLC: Elute in 50% EtOAc/Hexane. The product will be significantly more polar and fluorescent than the starting bromide.

    • LCMS: Look for the

      
       of the product. Warning: If you observe a mass of 
      
      
      
      , you have formed the homocoupled pyridine dimer, indicating catalyst death or oxygen leak.
  • Workup: The free amine product acts as a scavenger. Wash the organic layer with 10% citric acid to remove residual Pd-amine species (which are often colored).

Data: Ligand Selection for Amino-Bromopyridines

The choice of ligand dictates the tolerance of the free amine.

Ligand ClassExampleYield (Free Amine)Mechanism of Success/Failure
Monodentate Phosphine

< 30%Displaced by pyridine N or

; forms inactive species.
Bidentate Ferrocenyl dppf / dppe85-95% Chelating effect prevents displacement by amine; wide bite angle.
Biaryl Phosphine XPhos70-80%Steric bulk prevents N-coordination; excellent for chlorides.
NHC PEPPSI-IPr> 90%Strong

-donation stabilizes Pd; highly robust.

The Amino Anchor: Cyclization to Fused Heterocycles

The 2-aminopyridine moiety is the precursor to the Imidazo[1,2-a]pyridine system, a pharmacophore found in anxiolytics (e.g., Alpidem) and anti-infectives. This transformation utilizes the endocyclic Nitrogen (N1) and exocyclic Nitrogen (


) as a dinucleophile.
Protocol 2: One-Pot Synthesis of Imidazo[1,2-a]pyridines

Objective: Cyclization of 2-amino-3-bromopyridine with


-bromoacetophenone.
Mechanism: 

alkylation at the ring nitrogen (N1) followed by cyclodehydration involving the exocyclic amine.

Reagents:

  • Substrate: 2-Amino-3-bromopyridine (1.0 equiv)

  • Electrophile: 2-Bromoacetophenone (1.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Ethanol (reflux)

Step-by-Step Workflow:

  • Alkylation: Dissolve substrate and electrophile in EtOH. Heat to reflux.

  • Intermediate Check: Within 1 hour, a precipitate often forms (the hydrobromide salt of the N-alkylated intermediate).

  • Cyclization: Add solid

    
     directly to the hot mixture. Continue reflux for 3-4 hours. Why: The base neutralizes the HBr, driving the equilibrium toward the dehydration step.
    
  • Purification: Cool to room temperature. Pour into water. The imidazo[1,2-a]pyridine usually precipitates as a solid. Filtration yields high-purity product.

Pathway Visualization (Graphviz)

The following diagram details the mechanism of the cyclization, highlighting the critical intermediate.

Cyclization Start 2-Amino-3-Bromopyridine + α-Bromoketone Intermediate N-Alkylated Pyridinium Salt (quaternary N1) Start->Intermediate SN2 Attack (N1) Transition Cyclodehydration (- H2O, - HBr) Intermediate->Transition Base Induced Product 8-Bromoimidazo[1,2-a]pyridine (Fused System) Transition->Product Aromatization

Figure 2: The cyclization cascade. Note that the bromine atom at position 3 of the starting material ends up at position 8 of the fused system, retaining the handle for future functionalization.

Troubleshooting & Optimization

The "Black Metal" Problem (Palladium Crash)

If the reaction mixture turns black immediately upon heating and yield is low, the free amine is promoting Pd aggregation.

  • Solution: Add 10-20 mol% of free ligand (e.g.,

    
     or the phosphine matching your catalyst) to the mixture before adding Pd. This shifts the equilibrium away from amine coordination.
    
Regioselectivity in Electrophilic Substitution

When performing halogenation (e.g., iodination) on 2-amino-5-bromopyridine:

  • Observation: Attack occurs at C-3 (ortho to amino).

  • Control: To force substitution at other positions, the amino group must be protected with a bulky group (e.g., Pivaloyl) to sterically block C-3.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link][3]

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

Sources

Technical Guide: Electrophilic Functionalization of the Methyl 2-amino-6-bromopyridine-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating Electrophilic Aromatic Substitution (EAS) Reactions on Methyl 2-amino-6-bromopyridine-3-carboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 2-amino-6-bromopyridine-3-carboxylate (MABP-3C) represents a highly privileged scaffold in modern drug discovery, particularly within the kinase and phosphatase inhibitor space (e.g., SHP2 allosteric inhibitors). Its structural utility lies in its dense functionality: an amino group for hydrogen bonding, an ester for further derivatization, and a bromine atom at C6 serving as a pre-installed handle for cross-coupling.

However, the true synthetic value of this scaffold is often unlocked through Electrophilic Aromatic Substitution (EAS) at the C5 position . This guide provides a rigorous mechanistic analysis and validated protocols for investigating EAS reactions on this specific substrate. We focus on overcoming the electronic deactivation caused by the pyridine nitrogen and the C6-bromo substituent to achieve high-yield, regioselective C5-functionalization.

Structural Analysis & Reactivity Profile

Before attempting synthesis, one must understand the electronic "battlefield" of the MABP-3C ring. The pyridine ring is inherently electron-deficient (


-deficient), making EAS difficult compared to benzene.
Electronic Directing Effects
  • The 2-Amino Group (

    
    ):  This is the primary activator. Through resonance (+M effect), it strongly increases electron density at positions C3  and C5  (ortho and para to the amine). Since C3 is blocked by the ester, C5 is the primary target .
    
  • The 3-Carboxylate (

    
    ):  A strong electron-withdrawing group (-M, -I). It deactivates the ring but directs incoming electrophiles to the meta position relative to itself, which corresponds to C5 .
    
  • The 6-Bromo Group (

    
    ):  A weak deactivator (-I) but an ortho/para director (+M). It directs to C5  (ortho to itself).
    

Conclusion: All three substituents cooperatively direct the incoming electrophile (


) to the C5 position . This "cooperative directing effect" makes C5-functionalization highly regioselective, provided the reaction conditions do not protonate the pyridine nitrogen or the exocyclic amine, which would shut down reactivity.
Reactivity Map (Graphviz Visualization)

ReactivityMap Molecule Methyl 2-amino-6-bromopyridine-3-carboxylate Amino 2-Amino Group (-NH2) (Strong Activator) Molecule->Amino Ester 3-Carboxylate (-COOMe) (Deactivator / Meta-Director) Molecule->Ester Bromo 6-Bromo Group (-Br) (Weak Deactivator / Ortho-Director) Molecule->Bromo C5_Target TARGET: C5 Position (Electron Rich / Sterically Accessible) Amino->C5_Target Directs Para (+M) Ester->C5_Target Directs Meta (-M) Bromo->C5_Target Directs Ortho (+M) Reaction_Outcome Regioselective EAS Product (5-Substituted Analog) C5_Target->Reaction_Outcome Reaction with E+ (Cl, I, NO2)

Figure 1: Electronic directing effects converging on the C5 position of the pyridine ring.

Experimental Protocols

Protocol A: C5-Iodination (Halogenation)

Objective: Introduce an iodine atom at C5 to create a vicinal di-halide (5-I, 6-Br) for orthogonal cross-coupling strategies (e.g., selective Sonogashira or Suzuki coupling at C5 vs C6).

The Challenge: Using elemental iodine (


) often requires harsh oxidants or Lewis acids that can degrade the ester.
The Solution:  Use N-Iodosuccinimide (NIS)  in a polar aprotic solvent. NIS provides a source of iodonium ions (

) without generating strong acid byproducts.
Step-by-Step Methodology:
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-6-bromopyridine-3-carboxylate (1.0 eq, 10 mmol) in Acetonitrile (MeCN) (50 mL, 0.2 M concentration).

    • Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq, 11 mmol) portion-wise over 10 minutes.

    • Causality: Low temperature prevents over-halogenation or oxidation of the amino group.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The product should appear as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into a saturated aqueous solution of Sodium Thiosulfate (

    
    )  (50 mL).
    
    • Causality: Thiosulfate reduces any residual electrophilic iodine species, preventing side reactions during workup.

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-40% EtOAc in Hexanes).

Expected Yield: 85–92% Data Validation:


H NMR should show the disappearance of the C5-proton doublet and the retention of the methyl ester singlet.
Protocol B: C5-Nitration (The "Mixed Acid" Challenge)

Objective: Introduce a nitro group (


) at C5, a precursor for diamines (via reduction) used in bicyclic heterocycle synthesis (e.g., imidazopyridines).

The Challenge: Standard nitration (


) is dangerous for aminopyridines. The amine gets protonated, becoming an electron-withdrawing ammonium group (

), which deactivates the ring and promotes explosion risks or N-nitration (nitramine formation). The Solution: Use Nitronium Tetrafluoroborate (

)
or controlled low-temperature mixed acid conditions.
Step-by-Step Methodology (Modified Mixed Acid):
  • Safety: Perform behind a blast shield.

  • Solubilization: Dissolve the substrate (5 mmol) in Concentrated Sulfuric Acid (

    
    )  (10 mL) at 0°C.
    
    • Note: The solution may turn slightly yellow. Ensure the temperature remains <10°C.

  • Nitration: Dropwise add Fuming Nitric Acid (

    
    , >90%)  (1.2 eq) over 20 minutes, maintaining internal temperature below 5°C.
    
    • Causality: Keeping the temperature low favors C-nitration over N-nitration rearrangement and prevents thermal runaway.

  • Digestion: Stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quenching (Critical): Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. Neutralize carefully with solid Sodium Carbonate (

    
    )  or Ammonium Hydroxide to pH 6-7.
    
    • Warning: Exothermic neutralization.

  • Isolation: The yellow precipitate is often the product. Filter, wash with cold water, and dry. If no precipitate forms, extract with DCM.

Comparative Data Analysis

The following table summarizes the expected outcomes of various electrophiles on this scaffold based on electronic density calculations and literature precedents for 2-aminopyridines.

Electrophile SourceReactive SpeciesTarget PositionConditionsExpected YieldKey Byproduct Risk
NIS / MeCN

(Iodonium)
C5 25°C, 4hHigh (>85%)N-iodination (reversible)
NCS / DMF

(Chloronium)
C5 60°C, 6hModerate (60-75%)Chlorination at C4 (minor)

/


(Nitronium)
C5 0°C -> RTModerate (50-65%)N-nitro amine; Tarring

/ AcOH

(Bromonium)
C5 RT, 2hHigh (>90%)Over-bromination

Experimental Workflow Diagram

This diagram illustrates the decision logic for functionalizing the MABP-3C scaffold.

Workflow Start Start: Methyl 2-amino-6-bromopyridine-3-carboxylate Decision Select Electrophile Start->Decision Path_I Iodination (NIS) Decision->Path_I Target: Halogen Handle Path_N Nitration (HNO3/H2SO4) Decision->Path_N Target: Nitrogen Insertion Process_I Solvent: MeCN Temp: 0°C to RT Time: 4h Path_I->Process_I Process_N Solvent: H2SO4 Temp: <5°C Careful Quench Path_N->Process_N Product_I Product A: 5-Iodo Derivative (Cross-coupling ready) Process_I->Product_I Product_N Product B: 5-Nitro Derivative (Reduction precursor) Process_N->Product_N

Figure 2: Experimental workflow for C5-functionalization.

Troubleshooting & Optimization

  • Issue: N-Halogenation vs. C-Halogenation.

    • Symptom:[1][2] Product forms but reverts to starting material upon workup, or NMR shows shift in NH protons but not aromatic protons.

    • Fix: N-halo species are kinetically favored but thermodynamically less stable. Heating the reaction (40-50°C) often drives the rearrangement to the thermodynamic C5-product.

  • Issue: Hydrolysis of the Ester.

    • Symptom:[1][2] Loss of methyl singlet in NMR; appearance of carboxylic acid.

    • Fix: Avoid aqueous acids. Ensure reagents (NIS/NBS) are dry. Use anhydrous solvents (MeCN, DMF).

  • Issue: Solubility.

    • Fix: The 6-bromo substituent reduces solubility. If the starting material crashes out at 0°C, switch to DMF or NMP, though this makes workup (removing solvent) harder.

References

  • Regioselective Halogenation of Activated Pyridines

    • Title: Mild Regioselective Halogenation of Activ
    • Source: Synthesis (via ResearchG
    • URL:[Link]

  • General EAS Theory on Heterocycles

    • Title: Electrophilic Aromatic Substitution: The Six Key Reactions.[3]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Synthesis of Aminopyridine Carboxylates

    • Title: Methyl 3-amino-6-bromopyridine-2-carboxylate (Isomer Analog Synthesis).[4]

    • Source: ChemicalBook / Literature Precedents.

  • C5-Functionalization Logic (Quinoline Analog)

    • Title: A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[2]

    • Source: Chemical Science (RSC).
    • URL:[Link]

Sources

Potential biological activities of novel derivatives of Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-bromopyridine-3-carboxylate represents a "privileged scaffold" in modern medicinal chemistry. Its value lies not in the molecule itself, but in its tri-functional nature, which allows for orthogonal synthetic transformations. It serves as a gateway to two major bioactive classes: pyrido[2,3-d]pyrimidines (potent kinase inhibitors) and 6-aryl-pyridine-3-carboxamides (c-Met and HPK1 inhibitors).

This guide analyzes the structural pharmacophores of this scaffold, details the synthetic pathways to high-value derivatives, and provides validated protocols for assessing their biological activity in oncology and infectious disease.

Structural Analysis & Pharmacophore Mapping

The core scaffold functions as a versatile template for fragment-based drug design (FBDD). Its utility is defined by three distinct reactive sites that allow for the sequential construction of complex bioactive molecules.

The Tri-Functional Warhead
  • Position 2 (Amino Group): Acts as a hydrogen bond donor. Crucial for bidentate binding in the ATP pocket of kinases.

  • Position 3 (Methyl Carboxylate): An electrophilic center. Reacts with the adjacent amino group to form fused bicyclic systems (e.g., pyrimidines, imidazoles).

  • Position 6 (Bromo Group): A halogen handle. Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce hydrophobic bulk, essential for occupying the hydrophobic regions of enzyme active sites.

ScaffoldAnalysis Scaffold Methyl 2-amino-6-bromo pyridine-3-carboxylate Pos2 Pos 2: Amino (-NH2) H-Bond Donor Cyclization Partner Scaffold->Pos2 Pos3 Pos 3: Ester (-COOMe) Electrophile Cyclization Partner Scaffold->Pos3 Pos6 Pos 6: Bromo (-Br) Cross-Coupling Handle (Suzuki/Sonogashira) Scaffold->Pos6 Fused Bicyclics\n(e.g., Pyrido[2,3-d]pyrimidines) Fused Bicyclics (e.g., Pyrido[2,3-d]pyrimidines) Pos2->Fused Bicyclics\n(e.g., Pyrido[2,3-d]pyrimidines) Pos3->Fused Bicyclics\n(e.g., Pyrido[2,3-d]pyrimidines) Biaryl Systems\n(Kinase Selectivity) Biaryl Systems (Kinase Selectivity) Pos6->Biaryl Systems\n(Kinase Selectivity)

Figure 1: Pharmacophore mapping of the core scaffold showing orthogonal reactive sites.

Primary Biological Domains

Oncology: Kinase Inhibition (EGFR & c-Met)

The most significant application of this scaffold is the synthesis of pyrido[2,3-d]pyrimidines . These derivatives function as ATP-competitive inhibitors.

  • Mechanism: The fused pyrimidine ring mimics the adenine core of ATP.

  • Target Specificity:

    • EGFR (Epidermal Growth Factor Receptor): Derivatives functionalized at the 6-position show nanomolar potency against wild-type EGFR and the resistant T790M mutant.

    • c-Met: 2-aminopyridine-3-carboxamide derivatives (where the ester is converted to an amide) have demonstrated IC50 values as low as 0.022 μM against c-Met, inhibiting downstream signaling in EBC-1 lung cancer cells.[1]

    • HPK1 (Hematopoietic Progenitor Kinase 1): Recent studies identify pyridine-2-carboxamide analogues as potent HPK1 inhibitors, enhancing T-cell activation in immunotherapy models.[2]

Infectious Disease: Antimicrobial & Antiviral[3][4][5]
  • Antibacterial: Schiff base derivatives and fused tricyclic systems derived from this scaffold target DNA gyrase , exhibiting broad-spectrum activity against E. coli and P. aeruginosa.

  • Antiviral: Computational modeling and in vitro assays suggest that amino-functionalized pyrido[2,3-d]pyrimidines bind tightly to HCV NS5A and SARS-CoV-2 Mpro , interfering with viral replication complexes.

Synthetic Utility & Experimental Protocols

This section details the transformation of the scaffold into a bioactive pyrido[2,3-d]pyrimidine.[3][4][5][6] This protocol validates the "cyclization engine" concept.

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Objective: To fuse a pyrimidine ring onto the pyridine scaffold.

Reagents:

  • Methyl 2-amino-6-bromopyridine-3-carboxylate (1.0 eq)

  • Formamidine acetate (1.5 eq) or Guanidine carbonate (for 2-amino substitution)

  • 2-Methoxyethanol (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Methyl 2-amino-6-bromopyridine-3-carboxylate (1.0 mmol) and Formamidine acetate (1.5 mmol).

  • Solvation: Add 2-Methoxyethanol (5 mL). Ensure the system is under an inert atmosphere (

    
    ).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Cool the reaction to room temperature. The product often precipitates.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol and diethyl ether to remove unreacted amidine.

  • Validation: Verify structure via

    
    -NMR. Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the pyrimidine proton (~8.5-9.0 ppm).
    
Protocol B: Suzuki Cross-Coupling at Position 6

Objective: To introduce a hydrophobic aryl group for kinase pocket occupancy.

Step-by-Step Methodology:

  • Reactants: Combine the 6-bromo derivative (from Protocol A) with an aryl boronic acid (1.2 eq).

  • Catalyst: Add

    
     (5 mol%) and 
    
    
    
    (2.0 eq).
  • Conditions: Reflux in Dioxane:Water (4:1) for 4 hours.

  • Purification: Extract with ethyl acetate, dry over

    
    , and purify via silica gel column chromatography.
    

Biological Assay Workflow (Cytotoxicity)

To validate the biological activity of the synthesized derivatives, a standard MTT assay is required.

Protocol: MTT Cell Viability Assay

  • Cell Lines: HeLa (Cervical cancer), HepG2 (Liver cancer), MCF-7 (Breast cancer).

  • Control: Erlotinib (Positive control for EGFR inhibition).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 
    
    
    
    .
  • Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (0.1 μM to 100 μM). Add to wells (Final DMSO concentration < 0.5%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media. Add 100 μL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

AssayWorkflow Synthesis Synthesis of Derivative (Protocol A + B) Purification Purification & Characterization (NMR/MS) Synthesis->Purification Dilution DMSO Serial Dilutions (0.1 - 100 uM) Purification->Dilution Incubation Cell Incubation (48h) (HeLa / HepG2) Dilution->Incubation MTT MTT Addition & Formazan Solubilization Incubation->MTT Readout Absorbance @ 570nm IC50 Calculation MTT->Readout

Figure 2: Biological validation workflow from synthesis to IC50 determination.

Data Summary: Activity of Key Derivatives[1][3][5][8][9][10][11][12][13]

The following table summarizes the potency of derivatives where the 6-bromo group is substituted with various aryl moieties and the 2,3-positions are cyclized.

Derivative IDR-Group (Pos 6)TargetIC50 (μM)Primary Indication
Comp-1 3,4-DimethoxyphenylEGFR (WT)0.093NSCLC (Lung Cancer)
Comp-1 3,4-DimethoxyphenylEGFR (T790M)0.174Resistant NSCLC
Comp-7 4-FluorophenylMCF-7 Cells3.98Breast Cancer
Comp-19 Pyridine-2-carboxamideHPK1< 0.1Immunotherapy
Ref ErlotinibEGFR (WT)0.02Control

Data aggregated from MDPI and NIH sources (See References).

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications. MDPI. [Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-Carboxylate Derivatives. Rasayan Journal of Chemistry. [Link]

Sources

Historical Overview of the Development of Substituted Bromopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Problem"

In medicinal chemistry, the bromopyridine scaffold is ubiquitous—serving as the primary handle for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-couplings. However, the synthesis of substituted bromopyridines has historically been a battle against the intrinsic electronic bias of the pyridine ring.

Pyridine is


-deficient. The electronegative nitrogen atom pulls electron density, deactivating the ring toward Electrophilic Aromatic Substitution (EAS) and rendering the classical benzene-based toolkit largely ineffective.[1] Furthermore, the nitrogen lone pair is a potent Lewis base, often poisoning catalysts or directing organometallic reagents into unwanted nucleophilic attacks (1,2-addition) rather than deprotonation.

This guide traces the evolution of synthetic strategies from early "brute force" methods to the modern era of precision metallation, providing actionable protocols for the high-yield synthesis of regio-defined bromopyridines.

Phase I: The Era of Brute Force (Electrophilic Substitution)

The Mechanistic Constraint

Classical bromination relies on the formation of a sigma complex. In pyridine, the formation of the pyridinium ion (under acidic conditions) further deactivates the ring. When forced, substitution occurs exclusively at the C3 (meta) position, as the transition states for C2 and C4 substitution place a destabilizing positive charge directly on the electronegative nitrogen.

Protocol A: High-Temperature Bromination (Synthesis of 3-Bromopyridine)

Direct bromination is harsh and often low-yielding, but remains the primary industrial route for 3-bromopyridine.

Optimized Conditions:

  • Reagents: Pyridine (1.0 eq), Bromine (

    
    , 1.1 eq), Oleum (
    
    
    
    ).
  • Procedure:

    • Dissolve pyridine in oleum cautiously at 0°C.

    • Heat the mixture to 130°C .

    • Add bromine dropwise over 4 hours.

    • Critical Step: Maintain temperature >130°C to ensure thermodynamic control; lower temperatures favor perbromide salt formation without substitution.

  • Yield: ~80-85% 3-bromopyridine.

  • Limitation: Cannot access C2 or C4 positions; incompatible with labile functional groups.

Phase II: The Nucleophilic Bypass (Diazotization)

To access the electron-deficient C2 and C4 positions, chemists inverted the logic: instead of attacking with an electrophile (


), they utilized the nucleophilic nature of the 2- and 4-positions via the Sandmeyer reaction.
Protocol B: The Modified Sandmeyer (Synthesis of 2-Bromopyridine)

This method uses 2-aminopyridine as the progenitor, leveraging the stability of the diazonium intermediate in high-molarity mineral acid.

Standardized Protocol:

  • Setup: 3-neck flask, mechanical stirrer (viscosity increases significantly), internal thermometer.

  • Reagents: 2-Aminopyridine (1.0 eq), 48% HBr (excess),

    
     (2.5 eq), 
    
    
    
    (0.5 eq - catalytic carrier).
  • Workflow:

    • Dissolve amine in 48% HBr and cool to -10°C.

    • Dropwise Addition: Add aqueous

      
       slowly.[2] Caution: Exotherm must be controlled to <0°C to prevent phenol formation.
      
    • In-situ Generation: The reaction forms a transient 2-pyridinediazonium bromide.

    • Quench: Treat with NaOH to liberate the free base.

  • Causality: The addition of elemental bromine (

    
    ) acts as a phase-transfer catalyst and stabilizes the diazonium salt as a perbromide intermediate, significantly boosting yields compared to standard aqueous Sandmeyer conditions.
    

Phase III: The Metallation Revolution (Directed Ortho Metalation)

The discovery that organolithium reagents could selectively deprotonate pyridines changed the landscape. However,


-BuLi attacks the pyridine C=N bond (nucleophilic addition). The solution was the development of non-nucleophilic bases (LiTMP, LDA) and the Directed Ortho Metalation (DoM)  strategy.
The "Halogen Dance" Phenomenon

A critical concept in this era is the Base-Catalyzed Halogen Dance (BCHD). Upon lithiation of a bromopyridine, the lithiated species is often kinetically formed ortho to the halogen.[3] However, if the temperature is raised (even to -40°C), the bromine atom can migrate to a more thermodynamically stable position (often flanked by two heteroatoms or directing groups).

Visualizing the Halogen Dance Mechanism:

HalogenDance cluster_legend Mechanism Logic Start 3-Bromopyridine Step1 Lithiated Intermediate (Kinetic Product) Start->Step1 LDA, -78°C Step2 Halogen Transfer (Bridged Species) Step1->Step2 Isomerization Step3 Isomerized Lithio-Species (Thermodynamic Product) Step2->Step3 Migration Final 4-Bromopyridine (After Quench) Step3->Final H+ Quench Note Bromine migrates to stabilize the anion

Caption: The Halogen Dance allows the synthesis of thermodynamically stable isomers (e.g., 3,5-dibromo) from kinetic precursors via reversible halogen transfer.

Phase IV: The Modern Era (Turbo-Grignards & Zn-Ate Complexes)

The current "Gold Standard" for synthesizing functionalized bromopyridines utilizes Knochel's Turbo-Grignard (


). This reagent solves the temperature sensitivity of Li-bases. The LiCl breaks oligomeric aggregates, making the Mg-species highly reactive (kinetic basicity) but thermodynamically stable enough to tolerate esters and nitriles.
Protocol C: Mg-Mediated Regioselective Bromination

Target: Functionalization of sensitive pyridine esters.

  • Reagent Preparation: Use commercially available

    
     (Knochel-Hauser Base).
    
  • Conditions:

    • Substrate: Ethyl nicotinate (3-ester).

    • Solvent: Anhydrous THF, -40°C.

    • Add

      
       (1.1 eq).[4] Stir for 30 min.
      
    • Observation: Metalation occurs at C2 (ortho to nitrogen) or C4 (ortho to ester) depending on sterics. For ethyl nicotinate, C4 is preferred due to chelation control.

  • Electrophile: Add

    
     or 
    
    
    
    .
  • Advantage: Unlike

    
    -BuLi, this does not attack the ester group.
    

Comparative Analysis of Methods

FeatureDirect Bromination (EAS)Sandmeyer (Diazotization)Directed Ortho Metalation (DoM)Turbo-Grignard (Mg)
Primary Regioselectivity C3 (Meta)C2 / C4 (Ortho/Para)Ortho to Directing Group (DG)Ortho to DG (Steric control)
Conditions Harsh (>130°C, Acidic)Acidic / AqueousCryogenic (-78°C)Mild (-40°C to 0°C)
Functional Group Tolerance PoorModerateLow (Esters/Ketones attack)High (Tolerates Esters/CN)
Atom Economy Low (Perbromide waste)Low (Stoichiometric Cu/Diazo)ModerateHigh
Key Risk PolymerizationExplosion (Diazo)Benzyne formationMoisture sensitivity

Decision Matrix: Selecting the Right Pathway

Use this logic flow to determine the optimal synthesis route for your target bromopyridine.

DecisionMatrix Start Target Structure? Q1 Is the Bromine at C3? Start->Q1 Q2 Is the Bromine at C2? Q1->Q2 No Method1 Direct Bromination (Oleum/Br2) Q1->Method1 Yes Q3 Are sensitive groups present (Esters, Nitriles)? Q2->Q3 No (Complex subst.) Method2 Sandmeyer Reaction (NaNO2/HBr) Q2->Method2 Yes (from amine) Method3 Turbo-Grignard (TMPMgCl-LiCl) Q3->Method3 Yes Method4 Li-DoM (LDA/n-BuLi) Q3->Method4 No

Caption: Strategic workflow for selecting the optimal bromination methodology based on regiochemistry and substrate tolerance.

References

  • Direct Bromination: McElvain, S. M.; Goese, M. A. "The Halogenation of Pyridine." Journal of the American Chemical Society, 1943 , 65, 2227–2233. Link

  • Sandmeyer Protocols: Allen, C. F. H.; Thirtle, J. R. "2-Bromopyridine." Organic Syntheses, 1946 , Coll. Vol. 3, 136. Link

  • Halogen Dance Review: Schnürch, M. et al. "Halogen Dance Reactions—A Review."[5] Chemical Society Reviews, 2007 , 36, 1046-1057. Link

  • Turbo Grignards: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43, 3333–3336. Link

  • Directed Metalation (DoM): Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990 , 90, 879–933. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details optimized protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS: 209919-30-2). This scaffold is a critical intermediate in the synthesis of PI3K inhibitors and bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines).

The presence of a free amino group at the C2 position, combined with a hydrolytically sensitive ester at C3, presents specific chemoselectivity challenges. This guide provides two distinct protocols: Method A for robust, cost-effective synthesis, and Method B for challenging heteroaryl couplings utilizing advanced Buchwald precatalysts.

Substrate Analysis & Mechanistic Strategy

Structural Considerations

The substrate features a "push-pull" electronic system that dictates reactivity:

  • C6-Bromine (Reactive Handle): Highly activated for oxidative addition due to the inductive effect of the adjacent pyridine nitrogen (

    
    -position).
    
  • C2-Amino Group (Catalyst Poison): The free primary amine (

    
    ) can coordinate to Pd(II) species, potentially arresting the catalytic cycle. It also acts as an Electron Donating Group (EDG), slightly deactivating the ring toward oxidative addition compared to unsubstituted pyridines.
    
  • C3-Methyl Ester (Sensitive Group): Susceptible to hydrolysis under harsh basic conditions (e.g.,

    
     or high heat), requiring mild carbonate or phosphate bases.
    
Strategic Decision Matrix
VariableStandard Conditions (Method A)High-Performance (Method B)
Catalyst


Ligand Role Bidentate dppf prevents

-hydride elimination; robust.
Bulky biaryl phosphine prevents amine coordination; accelerates transmetalation.
Base

or


(Anhydrous)
Solvent 1,4-Dioxane / Water (4:1)THF / Water (10:1) or n-BuOH
Ideal Partner Aryl boronic acids (Phenyl, Naphthyl)Heteroaryl boronic acids (Indole, Pyridine, Azoles)

Experimental Protocols

Method A: Standard Protocol (Robust Aryl Boronic Acids)

Recommended for coupling phenyl or substituted phenyl boronic acids where cost efficiency is a priority.

Reagents:

  • Substrate: Methyl 2-amino-6-bromopyridine-3-carboxylate (

    
    )
    
  • Boronic Acid: Aryl-B(OH)

    
     (
    
    
    
    )
  • Catalyst:

    
     (
    
    
    
    )
  • Base:

    
     (
    
    
    
    )
  • Solvent: 1,4-Dioxane / Water (

    
    )
    

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the bromopyridine substrate (

    
    , 
    
    
    
    ), aryl boronic acid (
    
    
    ), and
    
    
    (
    
    
    ,
    
    
    ).
  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon (
    
    
    
    ) three times.
  • Solvent Addition: Add degassed 1,4-Dioxane (

    
    ) and Water (
    
    
    
    ) via syringe.
  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add

    
     (
    
    
    
    ), then immediately reseal.
    • Note: Adding catalyst last prevents oxidation of the phosphine ligand.

  • Reaction: Heat the mixture to

    
     - 
    
    
    
    for 4–12 hours. Monitor by LC-MS or TLC.
  • Workup: Cool to room temperature. Dilute with EtOAc (

    
    ) and wash with Brine (
    
    
    
    ). Dry organic layer over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: High-Performance Protocol (Heteroaryl/Steric Challenge)

Recommended for unstable heteroaryl boronic acids (e.g., 2-pyridyl, 5-indolyl) or when the free amine causes catalyst deactivation.

Reagents:

  • Substrate: Methyl 2-amino-6-bromopyridine-3-carboxylate (

    
    )
    
  • Boronic Partner: Heteroaryl Boronate Ester/Acid (

    
    )
    
  • Catalyst: XPhos Pd G3 (

    
    )
    
    • Alternative:

      
       (
      
      
      
      ) + XPhos (
      
      
      )
  • Base:

    
     (
    
    
    
    )
  • Solvent: THF / Water (

    
    ) or Toluene / Water (
    
    
    
    )

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict inert atmosphere, combine the substrate (

    
    ), boronic ester (
    
    
    
    ),
    
    
    (
    
    
    ), and
    
    
    (
    
    
    ) in a reaction tube.
  • Solvation: Add degassed THF (

    
    ) and degassed Water (
    
    
    
    ).
    • Why Phosphate?

      
       is basic enough to activate the boronic acid but less nucleophilic than carbonate, reducing ester hydrolysis risk.
      
  • Reaction: Heat to

    
     - 
    
    
    
    .
    • Note: XPhos systems often react faster. Check LC-MS at 1 hour.

  • Scavenging (Optional): If Pd residues persist, treat the organic phase with SiliaMetS® Thiol or similar scavenger resin for 30 mins.

  • Purification: Isolate via chromatography.

Visualizations

Decision Logic for Protocol Selection

The following diagram illustrates the decision process for selecting the appropriate coupling conditions based on the coupling partner.

ProtocolSelection Start Start: Methyl 2-amino-6-bromopyridine-3-carboxylate CheckPartner Analyze Coupling Partner Start->CheckPartner IsAryl Is it a simple Aryl Boronic Acid? CheckPartner->IsAryl MethodA Method A: Standard Pd(dppf)Cl2 / K2CO3 Cost-Effective IsAryl->MethodA Yes (e.g., Phenyl) MethodB Method B: Advanced XPhos Pd G3 / K3PO4 High Turnover / Steric Bulk IsAryl->MethodB No (Heteroaryl/Unstable) Workup Workup & Purification (Celite Filtration -> Flash Chrom.) MethodA->Workup MethodB->Workup

Caption: Decision tree for selecting between Pd(dppf)Cl2 (Method A) and XPhos Pd G3 (Method B) based on coupling partner stability.

Mechanistic Pathway & Catalyst Poisoning

This diagram highlights the competitive coordination of the free amine and the correct catalytic cycle.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd Fast (C6-Br activated) Poison Catalyst Deactivation (Pd coordinates to -NH2) Pd0->Poison Competes if Ligand is weak TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle showing the competitive pathway of amine coordination (red) vs. the productive Suzuki cycle (blue).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by C2-NH2.Switch to Method B (XPhos/SPhos). The bulky ligands prevent the amine from binding to the Pd center.
Hydrolysis of Ester Base is too strong or reaction too hot.Switch base to

or

. Reduce water ratio (e.g., use Toluene/EtOH/Water).
Protodeboronation Unstable boronic acid (common in 2-pyridyl).Use Boronic Esters (Pinacol) instead of acids. Increase catalyst loading to shorten reaction time.
Homocoupling Oxygen present in solvent.Rigorous degassing is required. Sparge solvents with Argon for 15 mins before use.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions. Chemical Science, 2(1), 27-50.

  • Sigma-Aldrich. (n.d.). 2-Amino-6-bromopyridine Product Analysis and Reactivity Profile.

  • Malinowski, Z., et al. (2020). Synthesis of 1,8-naphthyridines from 2-amino-3-carbalkoxypyridines. Beilstein Journal of Organic Chemistry.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Application Note: Strategic Catalyst Selection for Suzuki-Miyaura Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of bromopyridines presents unique challenges compared to standard aryl bromides. The primary failure mode is catalyst poisoning , where the pyridine nitrogen coordinates to the palladium center, displacing labile ligands and arresting the catalytic cycle. Additionally, 2-bromopyridines suffer from electronic deactivation toward oxidative addition and steric interference.

This guide provides a tiered selection strategy, moving from robust "workhorse" catalysts to advanced precatalysts designed to suppress N-coordination. We recommend PEPPSI-IPr as the primary choice for scalability and Buchwald G4 Precatalysts for sterically demanding 2-substituted pyridines.

The "Pyridine Problem": Mechanistic Context

To select the right catalyst, one must understand why standard protocols (e.g., Pd(PPh


)

) often fail.
  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor. In the absence of bulky ligands, it binds to the electrophilic Pd(II) intermediate after oxidative addition, forming a stable "dead" complex (heteroaryl-Pd-L
    
    
    
    ) that cannot undergo transmetalation.
  • Electronic Bias:

    • 3-Bromopyridine: Behaves similarly to electron-deficient aryl bromides. Easier to couple.

    • 2-Bromopyridine: The C-Br bond is activated, but the adjacent nitrogen creates a "chelating" effect that stabilizes the oxidative addition intermediate, making reductive elimination difficult.

Visualizing the Interference

The following diagram illustrates the competitive pathway where pyridine nitrogen arrests the cycle.

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromopyridine Poison DEAD END: N-Coordination Complex OxAdd->Poison Low Steric Bulk Ligand (Pyridine N binds Pd) TransMet Transmetalation OxAdd->TransMet Bulky Ligand (Blocks N-binding) Prod Reductive Elimination (Product + Pd(0)) TransMet->Prod + Boronic Acid Prod->Pd0 Regeneration

Figure 1: The bifurcation point at Oxidative Addition.[1] Without bulky ligands (like NHCs or Dialkylbiarylphosphines), the pyridine nitrogen coordinates to Pd, sequestering the catalyst.

Catalyst Selection Matrix

Do not default to Pd(PPh


)

. Use this matrix to select the appropriate system based on substrate difficulty.
Catalyst SystemLigand ClassBest Use CaseKey Advantage
Pd(dppf)Cl

Bidentate Phosphine3- or 4-Bromopyridines (Uncluttered)Robust, cheap. The bite angle of dppf resists displacement by nitrogen.
PEPPSI-IPr NHC (Carbene)General Purpose / Scale-up Air-stable.[2][3][4] The bulky NHC wingtips physically block N-coordination. Extremely high turnover.
XPhos Pd G4 Dialkylbiaryl Phosphine2-Bromopyridines (Difficult)Excellent for heteroaryl chlorides/bromides. Promotes reductive elimination in crowded systems.
SPhos Pd G3 Dialkylbiaryl PhosphineUnstable Boronic Acids Fast oxidative addition allows coupling before protodeboronation occurs.

Decision Logic (Workflow)

Follow this logic tree to determine the starting protocol.

DecisionTree Start Substrate Analysis: Bromopyridine Position? Pos34 3- or 4-Position Start->Pos34 Pos2 2-Position Start->Pos2 Simple Sterically Crowded? Pos34->Simple Partner Coupling Partner? Pos2->Partner NoCrowd Use Pd(dppf)Cl2 (Protocol C) Simple->NoCrowd No YesCrowd Use PEPPSI-IPr (Protocol A) Simple->YesCrowd Yes Stable Stable Boronic Acid Partner->Stable Unstable Unstable/Heteroaryl Boronate Partner->Unstable Result1 Use PEPPSI-IPr (Protocol A) Stable->Result1 Result2 Use XPhos Pd G4 (Protocol B) Unstable->Result2

Figure 2: Selection workflow based on the position of the bromine and the stability of the coupling partner.

Detailed Experimental Protocols

Protocol A: High-Performance General Screening (PEPPSI-IPr)

Recommended for: 2-, 3-, and 4-bromopyridines with stable partners. Ideal for scale-up.

The Science: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are Pd(II)-NHC complexes.[2][4] The 3-chloropyridine "throw-away" ligand stabilizes the precatalyst but dissociates rapidly upon heating to reveal the active 12-electron Pd(0)-NHC species.

  • Setup: Charge a reaction vial with a magnetic stir bar.

  • Reagents:

    • Bromopyridine (1.0 equiv)[5]

    • Boronic Acid (1.2 – 1.5 equiv)

    • Base: K

      
      CO
      
      
      
      (2.0 equiv) [Alternative: KOtBu for faster rates, but lower functional group tolerance].
    • Catalyst: PEPPSI-IPr (1.0 – 2.0 mol%).

  • Solvent: 1,4-Dioxane or Isopropanol (reagent grade is often acceptable, but anhydrous is preferred for consistency). Concentration: 0.2 M.

  • Execution:

    • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

    • Heat to 60–80 °C . (Note: PEPPSI activates thermally; room temperature is often insufficient for hindered substrates).

    • Monitor by LCMS. Reaction is typically complete in 1–4 hours.

Protocol B: The "Difficult Case" (Buchwald XPhos G4)

Recommended for: 2-bromopyridines, heteroaryl-heteroaryl couplings, or when protodeboronation is observed.

The Science: G4 precatalysts contain the ligand and a reducing agent built into the scaffold. Upon deprotonation by the base, they release the active Pd(0)-L species quantitatively, even at low temperatures. XPhos provides a massive steric shell that prevents the pyridine nitrogen from binding to the Pd center.

  • Setup: Dry Schlenk tube or Nitrogen-filled glovebox.

  • Reagents:

    • Bromopyridine (1.0 equiv)[5]

    • Boronic Acid/Pinacol Ester (1.2 equiv)

    • Base: K

      
      PO
      
      
      
      (2.0 – 3.0 equiv) [Use aqueous 0.5M solution for best results, or finely ground anhydrous].
    • Catalyst: XPhos Pd G4 (1.0 – 2.5 mol%).

  • Solvent: THF or Toluene/Water (10:1 biphasic mixture).

  • Execution:

    • If using anhydrous base: Add all solids, evacuate/backfill with Argon (3x), then add solvent.

    • If using aqueous base: Add solvent and aqueous base, sparge with Argon for 10 mins, then add catalyst under positive pressure.

    • Heat to 40–60 °C .

    • Tip: If conversion stalls, add 0.5 mol% additional catalyst.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Conversion (Starting Material Remains) Catalyst Poisoning or Failure to ActivateSwitch from Pd(PPh

)

to PEPPSI-IPr . Ensure temperature is >60°C to activate the precatalyst.
Homocoupling of Boronic Acid Oxidative Addition is too slowDegas solvents thoroughly (O

promotes homocoupling). Switch to XPhos Pd G4 to accelerate oxidative addition.
Protodeboronation (Boronic acid loses B) Reaction too slow or Base too strongUse a weaker base (K

PO

or NaHCO

). Increase catalyst loading to outcompete decomposition.
Pd Black Precipitation Catalyst DecompositionThe ligand is not stabilizing the Pd(0) species. Switch to SPhos or XPhos (biaryl phosphines stabilize Pd(0) exceptionally well).

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: An Efficient, Highly Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[2][4] Chemistry – A European Journal.

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science.[6][7]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.

  • Sigma-Aldrich (Merck). PEPPSI™ Catalysts Overview & Application Guide.

  • Johnson Matthey. Buchwald Precatalysts User Guide: G3 and G4 Systems.

Sources

Application Note: Buchwald-Hartwig Amination of Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic execution of Buchwald-Hartwig amination reactions utilizing Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS: variable depending on exact salt/form). This substrate represents a "privileged scaffold" in medicinal chemistry but poses a tripartite challenge:

  • Electrophilic Bias: The C6-Br is the intended site of oxidative addition, but the electron-deficient pyridine ring can make reductive elimination sluggish.

  • Chemosensitivity: The C3-methyl ester is highly susceptible to hydrolysis or transesterification under standard alkoxide base conditions (e.g., NaOtBu).

  • Catalyst Inhibition: The C2-primary amine and the pyridine nitrogen provide a bidentate chelation motif that can sequester Palladium, poisoning the catalytic cycle.

The protocols below prioritize chemoselectivity and ester stability , utilizing weak carbonate bases and specific ligand architectures (Xantphos/BrettPhos) to ensure high yields.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The substrate contains two nitrogen centers. The pyridine nitrogen (


) and the exocyclic amine (

) are potential coordination sites.
  • The Trap: In non-optimized conditions, the

    
    -
    
    
    
    motif acts as a bidentate ligand, displacing the phosphine ligand from Pd(II), leading to the formation of an inactive [Pd(substrate)2] complex.
  • The Solution: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos , Xantphos ) that create a steric environment around the Pd center, preventing the substrate from coordinating via nitrogen, thereby forcing interaction solely through the C-Br bond (Oxidative Addition).

Base Selection Logic

Standard Buchwald conditions often employ Sodium tert-butoxide (NaOtBu).

  • Risk: NaOtBu is strong enough to cause ester hydrolysis or transesterification with alcoholic solvents.

  • Optimization: Cesium Carbonate (

    
    )  is the base of choice.[1] It is sufficiently basic to deprotonate the palladium-bound amine complex but mild enough to leave the methyl ester intact.
    

Experimental Protocols

Protocol A: Coupling with Secondary Amines & Anilines

Best for: Cyclic secondary amines (morpholines, piperazines), anilines, and amides.

Rationale: This protocol uses Xantphos , a wide-bite-angle ligand that facilitates the reductive elimination step, which is often the rate-determining step for electron-deficient aryl halides.

Materials Table
ReagentEquiv.RoleNotes
Substrate (Methyl 2-amino-6-bromopyridine-3-carboxylate)1.0ElectrophileDry thoroughly before use.
Amine Partner 1.2NucleophileIf HCl salt, add 1.0 equiv extra base.
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalystPalladium(II) acetate.[2]
Xantphos 0.10 (10 mol%)Ligand4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.
Cs₂CO₃ 2.0 - 3.0BaseMust be anhydrous/finely ground.
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed.[2]
Step-by-Step Methodology
  • Catalyst Pre-complexation (Optional but Recommended): In a separate vial, mix Pd(OAc)₂ and Xantphos in a small amount of dioxane. Stir at RT for 5-10 mins until the solution turns yellow/orange. This ensures active

    
     generation.
    
  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate, Amine Partner, and Cs₂CO₃.

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycle x3).

  • Addition: Add the pre-complexed catalyst solution and remaining solvent via syringe.

  • Reaction: Heat the block to 100°C for 12–16 hours.

    • Note: Vigorous stirring is essential as Cs₂CO₃ is insoluble.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc or DCM). Concentrate the filtrate.

  • Purification: Flash column chromatography. (Note: The product will be polar; consider 0-10% MeOH in DCM gradients).

Protocol B: Coupling with Primary Amines

Best for: Aliphatic primary amines, benzylamines.

Rationale: Primary amines are prone to


-hydride elimination or double arylation. BrettPhos  is a highly selective ligand designed to prevent these side reactions and works exceptionally well with mild bases.
Materials Table
ReagentEquiv.RoleNotes
Substrate 1.0Electrophile
Primary Amine 1.2 - 1.5NucleophileExcess helps drive mono-arylation.
BrettPhos Pd G3 0.02 - 0.05Pre-catalyst3rd Gen Buchwald Precatalyst (highly active).
Cs₂CO₃ 2.0BaseAnhydrous.[2]
t-Amyl Alcohol or Dioxane [0.2 M]Solventt-Amyl alcohol can accelerate reaction rates.
Step-by-Step Methodology
  • Setup: In a glovebox or under strict Schlenk conditions, charge a vial with Substrate, BrettPhos Pd G3, and Cs₂CO₃.

    • Alternative: If using free ligand, use Pd₂(dba)₃ (2 mol%) and BrettPhos (6 mol%).

  • Solvent Addition: Add the solvent and the liquid amine (if solid, add in step 1).

  • Thermal Cycle: Heat to 80°C . Primary amines are more reactive; 100°C may cause side reactions. Monitor by LCMS after 2 hours.

  • Completion: Once starting material is consumed (<5%), cool to RT.

  • Quench: Dilute with water/brine and extract with EtOAc.

  • Purification: Silica gel chromatography.

Visualizations

Decision Logic for Ligand Selection

A decision tree to assist researchers in selecting the correct protocol based on their specific amine partner.

LigandSelection Start Select Amine Partner IsPrimary Is the Amine Primary? (R-NH2) Start->IsPrimary IsSecondary Is the Amine Secondary? (R2-NH) IsPrimary->IsSecondary No BrettPhos PROTOCOL B: Use BrettPhos Pd G3 (Prevents double arylation) IsPrimary->BrettPhos Yes IsAniline Is it an Aniline or Amide? IsSecondary->IsAniline No (It's hindered?) Xantphos PROTOCOL A: Use Xantphos + Pd(OAc)2 (Facilitates red. elimination) IsSecondary->Xantphos Yes (Cyclic/Simple) IsAniline->Xantphos Yes RuPhos Consider RuPhos (For sterically hindered secondary amines) IsAniline->RuPhos No (Very Bulky)

Figure 1: Ligand selection decision tree based on nucleophile classification.

Catalytic Workflow & Chemoselectivity

This diagram illustrates the pathway and the specific avoidance of the "Dead End" chelate complex.

ReactionPathway Substrate Substrate: Me-2-amino-6-bromo... OxAdd Oxidative Addition (Pd inserts at C6-Br) Substrate->OxAdd Bulky Ligand Protects Pd Chelate DEAD END: N,N-Chelation (Catalyst Poisoning) Substrate->Chelate No/Small Ligand Pd_L Active Catalyst [L-Pd(0)] Pd_L->OxAdd Coordination Amine Coordination & Deprotonation (Cs2CO3) OxAdd->Coordination RedElim Reductive Elimination (C-N Bond Formation) Coordination->RedElim RedElim->Pd_L Regeneration Product Final Product (C6-Aminated Pyridine) RedElim->Product

Figure 2: Catalytic cycle highlighting the necessity of bulky ligands to avoid catalyst poisoning.

Troubleshooting & Optimization

Issue: Ester Hydrolysis (Formation of Carboxylic Acid)
  • Symptom: Loss of methyl group in NMR (approx 3.9 ppm); appearance of broad acid peak.

  • Cause: Presence of water in solvent or base; use of hydroxide/alkoxide bases.

  • Fix:

    • Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ .

    • Ensure Dioxane is distilled over Sodium/Benzophenone or purchased as "Anhydrous" grade.

    • Add 3Å Molecular Sieves to the reaction vial.

Issue: Low Conversion / Catalyst Deactivation
  • Symptom: Starting material remains; solution turns black (Pd black precipitation).

  • Cause: The 2-amino group is poisoning the catalyst.

  • Fix:

    • Protect the amine: Acetylate the C2-amine (Ac2O, pyridine) to form the acetamide before the coupling. This removes the chelating capability. The acetyl group can be removed later (mild acidic hydrolysis).

    • Increase Catalyst Load: Bump Pd loading to 10 mol%.

    • Switch Ligand: Try tBuXPhos if the amine partner is essentially non-nucleophilic.

References

  • Guram, A. S., et al. "New Catalysts for Buchwald-Hartwig Amination." Journal of Organic Chemistry, 2023. Link (General reference for ligand selection).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link (Authoritative source for BrettPhos/XPhos usage).

  • Paul, F., et al. "Palladium-catalyzed coupling reactions of aryl chlorides." Journal of the American Chemical Society.
  • BenchChem Technical Data. "Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine derivatives." Link (Specific protocols for aminopyridines).

  • Yin, J., et al. "Pd-catalyzed N-arylation of heterocyclic amines." Organic Letters, 2002. (Precedent for Xantphos in heterocyclic couplings).[2][3]

Sources

Application Note: Strategic Utilization of Methyl 2-amino-6-bromopyridine-3-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 2-amino-6-bromopyridine-3-carboxylate is a trifunctional "privileged scaffold" extensively used in the synthesis of kinase inhibitors (e.g., CDK4/6, PI3K) and antibacterial agents. Its value lies in its "Triad of Reactivity" , which allows for sequential, orthogonal functionalization:

  • The Ortho-Amino Ester Motif (C2/C3): A "linchpin" for condensation reactions, enabling the formation of [b]-fused bicyclic systems such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines.

  • The C6-Bromine Handle: A pre-installed electrophile for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), crucial for tuning potency and solubility (SAR).

  • The Pyridine Nitrogen: A hydrogen bond acceptor that influences the electronic properties of the fused system and increases aqueous solubility compared to carbocyclic analogs.

This guide details the protocols for transforming this scaffold into high-value heterocyclic cores, specifically focusing on the 7-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one skeleton, a direct analog of the quinazolinone class.

Reactivity Visualization

ReactivityMap Scaffold Methyl 2-amino-6-bromo pyridine-3-carboxylate Fusion C2-Amino & C3-Ester (Cyclization Zone) Scaffold->Fusion Primary Reactivity Handle C6-Bromine (Diversification Zone) Scaffold->Handle Secondary Reactivity Pyrido Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Fusion->Pyrido + Formamide/Urea Naph 1,8-Naphthyridines (Antibacterials) Fusion->Naph + 1,3-Dicarbonyls Suzuki Biaryl/Heterobiaryl Libraries Handle->Suzuki Pd-Catalyzed Coupling

Figure 1: The "Triad of Reactivity" mapping the chemical potential of the scaffold.

Application Module A: Synthesis of Pyrido[2,3-d]pyrimidines[1][2][3][4]

The pyrido[2,3-d]pyrimidine scaffold is bioisosteric to quinazoline (e.g., Gefitinib) but offers improved solubility and distinct kinase selectivity profiles. The following protocol describes the cyclization to the "4-one" core.

Protocol A1: Cyclocondensation with Formamidine Acetate

Objective: Synthesis of 7-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one. Mechanism: Base-catalyzed transamidation followed by intramolecular dehydrative cyclization.

Reagents & Materials
  • Starting Material: Methyl 2-amino-6-bromopyridine-3-carboxylate (1.0 equiv)

  • Cyclizing Agent: Formamidine acetate (1.5 – 2.0 equiv)

  • Solvent: 2-Methoxyethanol (preferred for high boiling point, 124°C) or Ethanol (requires sealed tube).

  • Base: Sodium ethoxide (NaOEt) or DBU (catalytic).

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the pyridine ester (500 mg, 2.16 mmol) in 2-methoxyethanol (5 mL).

  • Add: Add formamidine acetate (337 mg, 3.24 mmol).

  • Reflux: Heat the mixture to reflux (125°C) under an inert atmosphere (

    
    ) for 6–12 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material (

      
       231/233) should disappear, replaced by the product mass (
      
      
      
      226/228).
    • Note: The mass decreases because the methoxy group (-OMe, 31 Da) is lost and replaced by N from formamidine, with loss of ammonia/methanol.

  • Cool & Precipitate: Cool the reaction mixture to room temperature. The product often precipitates spontaneously. If not, add cold water (10 mL).

  • Filtration: Filter the solid precipitate.[1]

  • Wash: Wash the cake with water (

    
    ) followed by cold diethyl ether (
    
    
    
    ) to remove unreacted organic impurities.
  • Dry: Vacuum dry at 45°C.

Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.

Application Module B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Critical Strategy: It is generally recommended to perform the Suzuki coupling after the cyclization (Protocol A1). The free amino group in the starting material can chelate Palladium species, reducing catalytic efficiency. Furthermore, the cyclized "4-one" core is robust and tolerates the basic aqueous conditions of Suzuki coupling well.

Protocol B1: C7-Arylation of the Fused Scaffold

Objective: Synthesis of 7-aryl-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.

Reagents & Materials
  • Substrate: 7-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one (from Protocol A1).

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%) - Robust against N-heterocycles.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Degas: In a microwave vial or pressure tube, combine the substrate, boronic acid, and 1,4-dioxane. Bubble nitrogen through the solvent for 5 minutes. This is critical to prevent homocoupling or oxidation.

  • Catalyst Addition: Add the Pd catalyst and the aqueous base. Purge headspace with nitrogen and seal.

  • Reaction: Heat to 90–100°C for 2–4 hours (or 120°C for 30 mins in a microwave reactor).

  • Workup:

    • Dilute with EtOAc and water.

    • Adjust pH to ~6–7 with 1M HCl (the "4-one" moiety can be amphoteric; ensure it is in the neutral form for extraction, or precipitate it if insoluble).

    • Alternative: If the product is insoluble in EtOAc (common for these fused systems), filter the reaction mixture directly, wash the solid with water and MeOH, and recrystallize from DMF/EtOH.

Data Summary Table: Optimization Parameters
ParameterStandard ConditionAlternative (Challenging Substrates)Reason
Catalyst


+ XPhos
XPhos handles steric bulk better.
Base


Cesium is more soluble in organics; stronger base.
Solvent Dioxane/WaterDMF/WaterHigher solubility for polar fused rings.
Temp 90°C120°C (Microwave)Overcomes high activation energy of C-Br bond.

Application Module C: Synthesis of 1,8-Naphthyridines

Reaction with 1,3-dicarbonyls yields the 1,8-naphthyridine system, another privileged scaffold in medicinal chemistry.

Protocol C1: Condensation with Ethyl Acetoacetate
  • Mix: Combine Methyl 2-amino-6-bromopyridine-3-carboxylate (1 equiv) and Ethyl acetoacetate (neat or 5 equiv) in Polyphosphoric acid (PPA) or Diphenyl ether.

  • Heat:

    • Method A (Thermal): Heat to 140–160°C.

    • Method B (Acidic): PPA at 120°C (Cyclization is faster).

  • Mechanism: The amino group attacks the ketone (Schiff base formation), followed by cyclization of the

    
    -carbon of the ester onto the pyridine ester.
    
  • Isolation: Pour onto crushed ice. Neutralize with ammonia. Filter the precipitate.[1][2]

Synthetic Workflow Visualization

Workflow SM Methyl 2-amino-6-bromo pyridine-3-carboxylate Step1 Step 1: Cyclization (Formamidine acetate, 125°C) SM->Step1 Intermediate 7-bromo-pyrido[2,3-d] pyrimidin-4(3H)-one (Stable Core) Step1->Intermediate 90% Yield Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd cat., Base) Intermediate->Step2 Product 7-Aryl-pyrido[2,3-d] pyrimidin-4(3H)-one (Final Drug Candidate) Step2->Product Diversity Point

Figure 2: Recommended sequential workflow to avoid catalyst poisoning and maximize yield.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as potential anticancer agents.[3][4]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Suzuki Coupling on 2-Amino-6-bromopyridines

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • 1,8-Naphthyridine Synthesis

    • Title: Recent advances in the synthesis of 1,8-naphthyridines.[2][5][6][7][8]

    • Source:RSC Advances.
    • URL:[Link]

  • General Reactivity of 2-Amino-3-ethoxycarbonyl Pyridines

    • Title: The Chemistry of 2-Aminopyridines.[5][6]

    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Role of Methyl 2-amino-6-bromopyridine-3-carboxylate in medicinal chemistry and drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-amino-6-bromopyridine-3-carboxylate in Medicinal Chemistry

Executive Summary

Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS: 1227048-73-8 ) is a high-value heterocyclic scaffold extensively utilized in the synthesis of bioactive small molecules, particularly pyrido[2,3-d]pyrimidines . Its structural uniqueness lies in its orthogonal reactivity: a nucleophilic amino group at C-2, an electrophilic ester at C-3, and a halogenated handle at C-6. This "tri-functional" arrangement allows medicinal chemists to sequentially construct bicyclic cores and introduce diversity via cross-coupling, making it a cornerstone intermediate for developing kinase inhibitors (e.g., PIM-1, PI3K, CDK) and GPCR ligands.

Molecule Profile & Reactivity

PropertyDetails
IUPAC Name Methyl 2-amino-6-bromopyridine-3-carboxylate
Common Name Methyl 2-amino-6-bromonicotinate
CAS Number 1227048-73-8
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Scaffold Reactivity Map

The following diagram illustrates the orthogonal reactivity sites, guiding synthetic strategy design.

ReactivityMap Core Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS: 1227048-73-8) C2_Amine C-2 Amino Group (-NH2) Nucleophile (Amide coupling, Cyclization) Core->C2_Amine C3_Ester C-3 Methyl Ester (-COOMe) Electrophile (Cyclization, Hydrolysis) Core->C3_Ester C6_Bromo C-6 Bromo Group (-Br) Cross-Coupling Handle (Suzuki, Sonogashira, Buchwald) Core->C6_Bromo Bicyclic Pyrido[2,3-d]pyrimidine Core (Kinase Inhibitor Scaffold) C2_Amine->Bicyclic + Formamidine/Guanidine (Cyclization w/ C-3) C3_Ester->Bicyclic Biaryl 6-Aryl-pyridine Derivatives (Late-Stage Diversification) C6_Bromo->Biaryl Pd-Catalysis

Figure 1: Orthogonal reactivity map of Methyl 2-amino-6-bromopyridine-3-carboxylate.

Application 1: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

The most critical application of this intermediate is the construction of the pyrido[2,3-d]pyrimidine ring system. This bicyclic core mimics the adenosine triphosphate (ATP) structure, making it a privileged scaffold for ATP-competitive kinase inhibitors.

Mechanism & Strategy

The synthesis typically involves a condensation reaction with a "C-N" fragment donor (like formamidine acetate, guanidine, or urea). The C-2 amino group attacks the electrophilic donor, followed by intramolecular cyclization onto the C-3 ester.

Protocol: Cyclization to 6-Bromo-pyrido[2,3-d]pyrimidin-4(3H)-one

Reagents:

  • Methyl 2-amino-6-bromopyridine-3-carboxylate (1.0 equiv)

  • Formamidine acetate (2.0 – 3.0 equiv)

  • Solvent: 2-Methoxyethanol or Ethanol

  • Base (Optional): Sodium ethoxide (NaOEt) if using HCl salts of amidines.

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 2-amino-6-bromopyridine-3-carboxylate (1.0 g, 4.33 mmol) in 2-methoxyethanol (10 mL).

  • Addition: Add formamidine acetate (1.35 g, 13.0 mmol).

  • Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N₂ or Ar) for 4–12 hours.

    • Monitoring: Monitor reaction progress via TLC (5% MeOH in DCM). The starting material spot (higher R_f) should disappear, replaced by a lower R_f fluorescent spot.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If solid forms: Filter the precipitate and wash with cold ethanol and diethyl ether.

    • If no solid: Concentrate the solvent under reduced pressure. Triturate the residue with water/ethanol (1:1) to induce precipitation.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the pyrimidine C-2 proton singlet (~8.0–8.5 ppm).

Application 2: Late-Stage Functionalization (Suzuki Coupling)

The C-6 bromine atom is electronically activated by the pyridine nitrogen, making it an excellent candidate for Palladium-catalyzed cross-coupling reactions. This allows for the introduction of diversity after the bicyclic core has been formed (or before, depending on route optimization).

Protocol: Suzuki-Miyaura Coupling at C-6

Reagents:

  • Substrate: Methyl 2-amino-6-bromopyridine-3-carboxylate (or its cyclized derivative) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes to remove dissolved oxygen.

  • Assembly: In a microwave vial or pressure tube, combine the bromo-substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Solvent Addition: Add the degassed dioxane (4 mL) and aqueous K₂CO₃ (0.75 mL).

  • Reaction: Seal the vessel and heat to 90°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Experimental Workflow Visualization

The following flowchart details the synthesis of a PIM-1 kinase inhibitor analog using this scaffold.

SynthesisWorkflow Start Start: Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS: 1227048-73-8) Step1 Step 1: Cyclization Reagent: Formamidine Acetate, Reflux Forms: 6-Bromo-pyrido[2,3-d]pyrimidin-4-one Start->Step1 Ring Closure Step2 Step 2: Chlorination (Optional) Reagent: POCl3 Forms: 4-Chloro-6-bromo-pyrido[2,3-d]pyrimidine Step1->Step2 Activation of C-4 Step3 Step 3: Suzuki Coupling (C-6) Reagent: Ar-B(OH)2, Pd(0) Introduces: Aryl group at C-6 Step1->Step3 Direct Coupling Step2->Step3 Sequential Functionalization Final Final Product: Multi-functionalized Kinase Inhibitor Step3->Final

Figure 2: Synthetic workflow for converting the scaffold into a bioactive kinase inhibitor.

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Protect from light.[3]

References

  • ChemScene. (2025). Methyl 2-amino-6-bromonicotinate Product Data (CAS 1227048-73-8).[3][4] Retrieved from [3]

  • CymitQuimica. (2025).[5] Catalog Entry: Methyl 2-amino-6-bromonicotinate. Retrieved from

  • Rasayan Journal of Chemistry. (2009). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-Carboxylate Derivatives. Retrieved from

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from

  • BenchChem. (2025).[6] Application Notes and Protocols for Suzuki Coupling of 2-bromopyridine derivatives. Retrieved from

Sources

Standard operating procedure for N-arylation of Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The Synthetic Challenge

The substrate Methyl 2-amino-6-bromopyridine-3-carboxylate (1) presents a classic "chemoselectivity conflict" in cross-coupling chemistry:

  • Nucleophilic Deactivation: The 2-amino group is electronically deactivated by the electron-withdrawing nature of the pyridine ring and the ortho-carboxylate ester (via conjugation and intramolecular hydrogen bonding). This makes it a poor nucleophile.

  • Electrophilic Competition: The molecule contains a highly reactive C-Br bond at the 6-position. In standard Palladium-catalyzed (Buchwald-Hartwig) conditions, the catalyst is statistically more likely to undergo oxidative addition at the intrinsic C-Br bond than at the external aryl halide, leading to oligomerization or self-coupling.

Strategic Decision Matrix

To successfully N-arylate the amine while preserving the 6-bromo moiety (for subsequent diversification), the Chan-Lam Oxidative Coupling is designated as the Primary Protocol (Gold Standard) . It utilizes Copper catalysis which does not readily insert into aryl bromides, ensuring high chemoselectivity.

The Buchwald-Hartwig Coupling is reserved as a Secondary Protocol only for cases where the coupling partner is an aryl triflate or iodide, or when the boronic acid is unavailable.

Figure 1: Strategic decision tree for selecting the appropriate coupling methodology based on chemoselectivity requirements.

Primary Protocol: Copper-Catalyzed Chan-Lam Coupling

Objective: N-arylation of the exocyclic amine using Aryl Boronic Acids. Mechanism: Oxidative coupling via Cu(II)/Cu(III) cycle. Advantages: Mild conditions, air-stable, complete preservation of the 6-Br handle.

Materials & Reagents
ReagentEquiv.RoleSpecification
Substrate (1) 1.0Nucleophile>98% Purity
Aryl Boronic Acid 2.0Coupling PartnerExcess required for transmetallation
Cu(OAc)₂ 0.5 - 1.0CatalystAnhydrous preferred
Pyridine 3.0Ligand/BaseFreshly distilled or HPLC grade
Molecular Sieves 200 mg/mmolWater Scavenger4Å, Activated (Critical for ester stability)
DCM 0.1 MSolventAnhydrous, Dichloromethane
Step-by-Step Methodology
  • Preparation: Oven-dry a 2-neck round bottom flask or a reaction vial. Allow to cool under a stream of dry air (not Nitrogen, as O₂ is required).

  • Charging: Add Substrate (1) (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and activated 4Å Molecular Sieves to the flask.

    • Note: While catalytic copper (10-20 mol%) can work, stoichiometric copper often ensures higher conversion for electron-deficient amines like aminopyridines.

  • Solvation: Add anhydrous DCM (concentration ~0.1 M relative to substrate).

  • Activation: Add Pyridine (3.0 equiv) dropwise.

  • Oxidation Setup:

    • Standard: Attach a drying tube packed with CaCl₂ (open to air).

    • Enhanced: For sluggish reactions, attach a balloon of O₂.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 16-24 hours.

    • Monitoring: Check by TLC or LCMS every 4 hours. Look for the disappearance of the starting amine (m/z ~231/233).

  • Workup:

    • Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with DCM.

    • Wash the filtrate with 1M HCl (mild wash to remove pyridine) followed by sat. NaHCO₃ and Brine.

    • Caution: Do not expose the methyl ester to strong base for prolonged periods.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Critical Process Parameters (CPPs)
  • Moisture Control: The methyl ester is prone to hydrolysis if water is present with the pyridine base. Molecular sieves are mandatory.

  • Oxygen Source: The re-oxidation of Cu(I) to Cu(II) requires oxygen. Do not run under Argon/Nitrogen.

Secondary Protocol: Buchwald-Hartwig Cross-Coupling

Objective: Coupling with Aryl Halides when Boronic Acids are unavailable. Caveat: High risk of catalyst insertion into the substrate's 6-Br bond. Mitigation: Use of BrettPhos Pd G3 precatalyst and highly reactive external electrophiles (Ar-I).

Ligand Selection Logic

Standard ligands (BINAP, dppf) are insufficient for the deactivated 2-amino group. BrettPhos or tBuBrettPhos are required because they form highly active mono-ligated Pd species capable of facilitating reductive elimination in electron-poor systems [1].

Materials & Reagents
ReagentEquiv.Role
Substrate (1) 1.0Nucleophile
Aryl Iodide 1.2Electrophile (Must be Iodide or Triflate)
BrettPhos Pd G3 0.05Precatalyst
Cs₂CO₃ 2.0Base (Anhydrous)
1,4-Dioxane 0.2 MSolvent (Degassed)
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Charging: Add Substrate (1) , Aryl Iodide, BrettPhos Pd G3, and Cs₂CO₃.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane.

  • Reaction: Heat to 80°C for 2-6 hours.

    • Warning: Do not exceed 100°C to minimize C-Br insertion.

  • Workup: Filter through Celite, concentrate, and purify via chromatography.

Mechanistic Visualization (Chan-Lam)

The following diagram illustrates the oxidative cycle, highlighting why the substrate's bromine remains untouched (the cycle does not involve oxidative addition to Ar-X).

Figure 2: Catalytic cycle of the Chan-Lam coupling. Note the absence of oxidative addition to the substrate's C-Br bond.

Quality Control & Troubleshooting

Analytical Markers (Self-Validation)
  • 1H NMR (DMSO-d6):

    • Starting Material: Broad singlet (NH2) at ~7.0-7.5 ppm.

    • Product: Disappearance of NH2 singlet; appearance of new NH doublet (or singlet if tertiary) downfield (~9.0-10.0 ppm) due to increased conjugation.

    • Ester Integrity: Singlet at ~3.8-3.9 ppm (OCH3) must remain. If absent, hydrolysis occurred.

  • LCMS:

    • Monitor for M+1 (Product).

    • Watch for M+1 (Dimer) = ~460 amu, indicating failure of chemoselectivity (Suzuki-type homocoupling).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Amine nucleophilicity too low.Switch to Cu(OTf)₂ (more Lewis acidic) or increase temp to 40°C. Add 10 mol% N-methylimidazole (NMI).
Ester Hydrolysis (Acid product) Wet solvent or hygroscopic base.Use fresh 4Å Molecular Sieves. Switch base to Et₃N (milder).
Homocoupling of Substrate Pd-catalyzed pathway active.Ensure Chan-Lam (Copper) is used.[1][2][3] If using Pd, switch to Ar-Iodide and lower temp.
Low Yield Boronic acid decomposition (protodeboronation).Add Boronic acid in portions (e.g., 0.5 equiv every 2 hours).

References

  • Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[4] Journal of the American Chemical Society, 130(41), 13552–13554. Link

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine." Tetrahedron Letters, 39(19), 2937–2940. Link

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829-856. Link

Sources

Application Note: Optimized Conditions for Sonogashira Coupling of Functionalized Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sonogashira cross-coupling of bromopyridines presents unique challenges compared to standard aryl halides due to the electronic deficiency of the pyridine ring and the propensity for catalyst poisoning via nitrogen coordination. This guide outlines optimized protocols for coupling functionalized bromopyridines with terminal alkynes. We distinguish between Method A (Standard Copper-Cocatalyzed) for robust substrates (3- and 4-bromopyridines) and Method B (Copper-Free High-Precision) for challenging substrates (2-bromopyridines) where Glaser homocoupling or metal chelation is a failure mode.

Mechanistic Challenges: The "Pyridine Problem"[1]

Successful coupling requires navigating two primary mechanistic hurdles inherent to the pyridine scaffold:

  • Electronic Deactivation: Pyridines are electron-deficient, making the oxidative addition of the C–Br bond to Pd(0) significantly slower than in phenyl systems. This is exacerbated in 2-bromopyridines due to the inductive effect of the adjacent nitrogen.

  • Catalyst Poisoning (The Ortho-Effect): The lone pair on the pyridine nitrogen can displace phosphine ligands on the palladium center, forming stable, unreactive bis(pyridine)palladium complexes (

    
    ). This is particularly acute in 2-bromopyridines where the nitrogen is proximal to the reaction site, effectively shutting down the catalytic cycle [1].
    
Mechanistic Pathway & Intervention Points

The following diagram illustrates the dual-cycle mechanism and the specific intervention points for optimization.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Pyridines) Pd0->OxAdd + Bromopyridine PdII_Ar Pd(II)(Py)Br(L)2 OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Cu_Alk Cu-Acetylide Cu_Alk->TransMet Cu-Catalyzed Path Glaser Glaser Homocoupling (Side Reaction) Cu_Alk->Glaser + O2 (Avoid!) Alkyne Terminal Alkyne Alkyne->TransMet Cu-Free Path (Req. Strong Base/Au) Alkyne->Cu_Alk + CuI, Base Base Base

Figure 1: Catalytic cycle distinguishing the Copper-mediated pathway (Standard) and the Copper-free pathway (Green/High-Fidelity). Note the Glaser side-reaction risk in the Cu-cycle.[1][2]

Critical Parameter Optimization

Ligand Selection: The Bulky Advantage

For deactivated bromopyridines, standard ligands like


 often fail to promote oxidative addition.
  • Recommendation: Use bulky, electron-rich phosphines such as XPhos or

    
     . These ligands increase electron density on the Pd center (accelerating oxidative addition) and their steric bulk prevents the formation of inactive palladium-pyridine adducts [2].
    
The Copper Dilemma
  • Copper (CuI): Accelerates the reaction by forming a reactive copper acetylide. However, it promotes Glaser homocoupling (alkyne dimerization) upon exposure to trace oxygen.

  • Copper-Free: Essential for pharmaceutical intermediates where homocoupling impurities are difficult to separate. Requires a stronger base (e.g.,

    
    ) or specific ligands (e.g., XPhos) to facilitate the direct deprotonation/coordination of the alkyne to Palladium [3].
    

Experimental Protocols

Protocol A: Standard Conditions (3- & 4-Bromopyridines)

Best for: Cost-effective scale-up of non-sensitive substrates.

Reagents:

  • Substrate: 3-Bromopyridine derivative (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Co-Catalyst: CuI (1–2 mol%)

  • Base/Solvent:

    
     (3.0 equiv) in DMF or THF (0.2 M)
    

Procedure:

  • Charge a reaction vial with

    
    , CuI, and the bromopyridine.
    
  • Seal and purge with Argon/Nitrogen for 10 minutes (Critical to suppress Glaser coupling).

  • Add degassed THF/DMF and

    
     via syringe.
    
  • Add the alkyne dropwise.

  • Heat to 60°C for 4–12 hours.

  • Workup: Filter through a Celite pad, concentrate, and purify via silica chromatography.

Protocol B: Optimized Copper-Free Conditions (2-Bromopyridines)

Best for: 2-Bromopyridines, synthesis of medical intermediates, and preventing homocoupling.

Reagents:

  • Substrate: 2-Bromopyridine derivative (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 equiv)[3]

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent:

    
     or Toluene (0.2 M)
    

Procedure:

  • Pre-complexation: In a glovebox or under strict inert flow, mix

    
     and XPhos in the solvent and stir for 15 mins to generate the active 
    
    
    
    species.
  • Add the bromopyridine, alkyne, and

    
    .
    
  • Heat to 80°C for 2–6 hours.

  • Workup: Dilute with water, extract with EtOAc. The absence of copper simplifies the removal of metal residues.

Decision Workflow & Troubleshooting

Use the following logic tree to select the appropriate protocol for your specific substrate.

DecisionTree Start Start: Select Substrate PosCheck Position of Bromine? Start->PosCheck Pos2 2-Bromopyridine PosCheck->Pos2 Ortho-Effect Risk Pos34 3- or 4-Bromopyridine PosCheck->Pos34 Standard Reactivity MethodB Method B: Pd(OAc)2 / XPhos / Cs2CO3 (Cu-Free) Pos2->MethodB Requires Bulky Ligand SensCheck Homocoupling Sensitive? Pos34->SensCheck MethodA Method A: Pd(PPh3)2Cl2 / CuI / Et3N (Standard) SensCheck->MethodA No SensCheck->MethodB Yes (Avoid Glaser)

Figure 2: Selection workflow for Sonogashira conditions based on substrate electronics and impurity tolerance.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Conversion (2-Bromo) Catalyst poisoning by Pyridine N.Switch to Method B (XPhos/Buchwald ligands). The bulky ligand prevents N-coordination [2].
Glaser Product (Di-alkyne) Oxygen presence; Cu-catalysis.[1]Degas solvents more rigorously (freeze-pump-thaw). Switch to Method B (Cu-Free) [3].
Black Precipitate (Pd Black) Catalyst decomposition.[4]Ligand loading is too low. Increase Ligand:Pd ratio to 2:1 or 3:1. Lower temperature.[2][3][5]
Incomplete Conversion Electronic deactivation.Increase Temp to 90°C. Switch solvent to DMSO (stabilizes Pd intermediates).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.[6][7] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Pu, X., Li, H., & Colacot, T. J. (2010). C–H Activation of Heteroarenes: The "Ortho-Effect" in Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry, 78, 568. Link

Sources

Strategic Design and Synthesis of Kinase Inhibitors: Leveraging Bromopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridine Scaffold

In the landscape of kinase inhibitor discovery, the bromopyridine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The pyridine nitrogen often serves as a critical hydrogen bond acceptor, mimicking the N1 of the adenine ring in ATP, thereby anchoring the molecule to the kinase hinge region.

The utility of bromopyridines lies in their modularity. The bromine atom acts as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing medicinal chemists to rapidly elaborate the core scaffold to probe the hydrophobic back pocket (gatekeeper residues) or the solvent-exposed front .

This guide details the rational design and synthetic execution required to transform simple bromopyridine building blocks into potent kinase inhibitors, focusing on regioselectivity and reaction optimization.

Rational Design Strategy

Effective kinase inhibitor design requires mapping the scaffold to the ATP-binding pocket. The pyridine core usually occupies the adenine pocket, while substituents introduced via the bromine handle extend into adjacent sub-pockets to confer selectivity.

Structural Logic
  • Hinge Binder: The pyridine nitrogen (or an adjacent amino group) forms H-bonds with the backbone of the hinge region (e.g., Met, Thr residues).

  • Selectivity Handle (R-Group): Attached via cross-coupling at the bromine position.[1][2] This group targets the hydrophobic pocket (often accessing the "gatekeeper" residue) or the solvent front to improve solubility.

Design Workflow Visualization

The following diagram illustrates the iterative cycle from scaffold selection to biological validation.

KinaseDesignWorkflow Scaffold Bromopyridine Scaffold Docking In Silico Docking (ATP Pocket) Scaffold->Docking 1. Select Synthesis Pd-Catalyzed Coupling Docking->Synthesis 2. Design Library Analog Library Synthesis->Library 3. Build Assay Kinase Assay (IC50) Library->Assay 4. Test SAR SAR Analysis (Refinement) Assay->SAR 5. Analyze SAR->Synthesis 6. Optimize

Figure 1: Iterative workflow for developing kinase inhibitors from bromopyridine scaffolds.

Synthetic Protocols & Regioselectivity

The primary challenge in utilizing poly-brominated pyridines (e.g., 2,4-dibromopyridine or 2,6-dibromopyridine) is regioselectivity .

  • 2,4-Dibromopyridine: Conventionally, the C2 position is more reactive toward oxidative addition by Pd(0) due to its proximity to the electronegative nitrogen (lower electron density at C2). However, recent studies indicate that multinuclear Pd species can switch selectivity to C4 [1].

  • 2,6-Dibromopyridine: Symmetrical. Mono-substitution requires strict stoichiometric control and often bulky ligands to prevent over-reaction (bis-coupling).

Protocol A: Regioselective Suzuki-Miyaura Coupling

This protocol targets the C2 position of a 2,4-dibromopyridine to install a biaryl motif.

Objective: Synthesis of 2-aryl-4-bromopyridine (Intermediate A).

Reagents & Materials
  • Substrate: 2,4-Dibromopyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)

  • Base: Na2CO3 (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical): Charge a reaction vial with 2,4-dibromopyridine, arylboronic acid, and the Pd catalyst. Seal the vial. Evacuate and backfill with Argon three times. Note: Oxygen is the primary cause of homocoupling byproducts.

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous Na2CO3 via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Expert Insight: Do not exceed 90°C initially to maintain C2 selectivity. Higher temperatures promote C4 coupling and bis-coupling.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the consumption of the starting dibromide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography. The mono-coupled product is typically less polar than the bis-coupled byproduct but more polar than the starting material.

Protocol B: Buchwald-Hartwig Amination

This protocol installs an amine at the C4 position (or C2 if using a 2-bromopyridine mono-halide). This is often the step that introduces the "hinge-binding" motif if the pyridine itself is serving as the core scaffold.

Objective: C-N bond formation to generate the final inhibitor.

Reagents & Materials
  • Substrate: Intermediate A (from Protocol A) or 2-bromopyridine derivative.

  • Amine: Primary or secondary amine (1.2 equiv).

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.

  • Ligand: XPhos or BrettPhos (4 mol%). Note: XPhos is preferred for general heteroaryl coupling; BrettPhos is superior for primary amines.

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: Toluene or anhydrous 1,4-Dioxane.

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, mix the Pd precursor and Ligand in the solvent and stir for 5 minutes at RT to form the active catalytic species.

  • Substrate Addition: Add the bromopyridine substrate and the base.

  • Amine Addition: Add the amine last.

    • Expert Insight: If using a volatile amine, add it in excess. If the amine contains coordinating groups (e.g., other pyridines), use a stronger base like LiHMDS to facilitate deprotonation before coordination to Pd.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Quench: Filter through a pad of Celite to remove palladium black.

  • Scavenging (Critical for Bio-Assay): Treat the crude filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to reduce residual Pd to <10 ppm. Residual Pd can give false positives in kinase assays.

Troubleshooting & Optimization Guide

The following table summarizes catalyst systems based on substrate difficulty.

Substrate ClassRecommended Catalyst SystemBaseKey Challenge
Electron-Deficient Pyridine Pd(PPh3)4Na2CO3Protodeboronation of boronic acid partner.
Sterically Hindered (ortho-subs) Pd(dppf)Cl2 or Pd-XPhos G3K3PO4Slow oxidative addition. Requires heat.[1]
Heteroaryl Amination (2-NH2) Pd2(dba)3 + BrettPhosNaOtBuCatalyst poisoning by product inhibition.
Chloropyridines (vs Bromo) Pd2(dba)3 + DavePhosCs2CO3Cl is a poorer leaving group; requires electron-rich ligands.

Synthetic Pathway Visualization

SynthesisPathway SM 2,4-Dibromopyridine (Starting Material) Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2, 80°C) Selectivity: C2 > C4 SM->Step1 Inter Intermediate: 2-Aryl-4-bromopyridine Step1->Inter C2 Arylation Step2 Step 2: Buchwald-Hartwig (Pd-XPhos, Amine, 100°C) Target: C4 Substitution Inter->Step2 Final Final Kinase Inhibitor (Crude) Step2->Final C4 Amination Purify Pd Scavenging & HPLC Purification Final->Purify

Figure 2: Regioselective synthesis pathway starting from 2,4-dibromopyridine.

Biological Evaluation (Protocol Validation)

Once synthesized, the inhibitor must be validated.

Assay Setup (ADP-Glo™ Kinase Assay):

  • Enzyme: Recombinant Kinase (e.g., EGFR, p38).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP: At Km(app) concentration (typically 10–50 µM).

  • Readout: Luminescence (conversion of ADP to ATP by luciferase).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference: Run a known inhibitor (e.g., Sorafenib) as a positive control.

References

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[3] Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[2] Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.[4] Retrieved from [Link]

Sources

Strategic Protection of Amino-Bromopyridines: Navigating Lithium-Halogen Exchange and Cross-Coupling Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of bromopyridines bearing amino substituents presents a classic chemoselectivity paradox in organic synthesis. The pyridine ring is electron-deficient and susceptible to nucleophilic attack, while the amino group is nucleophilic and possesses acidic protons (


). This duality complicates standard organometallic workflows, particularly Lithium-Halogen (Li-Hal) exchange  and Palladium-catalyzed cross-couplings .

This guide provides a decision-making framework and validated protocols for protecting group (PG) strategies that ensure high yields and chemoselectivity. We focus on the "Bis-Boc" strategy for organolithium chemistry and mono-protection strategies for transition metal catalysis.

The Chemoselectivity Paradox

In bromopyridine chemistry, the unprotected amino group creates two primary failure modes:

  • Proton Quenching (Li-Hal Exchange): Reagents like

    
    -BuLi are strong bases. They will deprotonate the primary amine (
    
    
    
    ) before effecting the desired Li-Hal exchange, requiring excess reagent or leading to mixed aggregates that stall reactivity.
  • Catalyst Poisoning (Pd-Coupling): Free amines can coordinate tightly to Pd(0) or Pd(II) centers, displacing phosphine ligands and arresting the catalytic cycle (the "poisoning" effect).

The "Halogen Dance" Risk

A critical, often overlooked risk in bromopyridine lithiation is the Halogen Dance (base-catalyzed Halogen Migration). Upon lithiation, the resulting pyridyl-lithium intermediate is basic and can deprotonate an adjacent position on the ring, causing the bromine atom to "migrate" to a more thermodynamically stable position. Bulky protecting groups and cryogenic control are the primary defenses against this isomerization.

Strategic Selection Guide

The choice of protecting group must be determined by the immediate next step in the synthetic sequence.

Decision Matrix: Selecting the Right PG

PG_Selection Start Target Reaction LiHal Lithium-Halogen Exchange Start->LiHal PdCat Pd-Catalyzed Coupling Start->PdCat BisBoc Strategy: Bis-Boc (N,N-diBoc) Prevents N-H deprotonation LiHal->BisBoc High Value/Complex Sacrifice Strategy: Sacrificial Base (2.2 eq n-BuLi) LiHal->Sacrifice Simple/Cheap AcidSens Acid-Sensitive Substrate? PdCat->AcidSens MonoBoc Strategy: Mono-Boc Balance steric/electronic AcidSens->MonoBoc No (Standard) Pivaloyl Strategy: Pivaloyl/Acetyl Robust, Directing Group AcidSens->Pivaloyl Yes (Base removal)

Figure 1: Decision matrix for selecting amino protecting groups based on downstream chemistry.

Core Protocols

Protocol A: The "Bis-Boc" Strategy for Li-Hal Exchange

Best for: Clean generation of lithiated pyridines without wasting organolithium reagents; prevents side-reactions. Mechanism: Converting the amine to an imide (


) removes all acidic protons and creates significant steric bulk, which discourages nucleophilic attack at the adjacent ring positions.
Step 1: Bis-Protection

Note: Standard conditions often stop at mono-Boc. Forcing conditions are required for bis-Boc.

  • Reagents: 3-amino-5-bromopyridine (1.0 equiv),

    
     (2.5 equiv), DMAP (0.2 equiv), 
    
    
    
    (3.0 equiv).
  • Solvent: THF (anhydrous).

  • Procedure:

    • Dissolve substrate in THF.[1] Add

      
       and DMAP.
      
    • Add

      
       portion-wise at 0°C.
      
    • Critical: Reflux (65°C) for 4–16 hours. Monitor by TLC/LCMS until the mono-Boc species disappears.

    • Workup: Dilute with EtOAc, wash with 1M citric acid (removes DMAP), brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hex/EtOAc). Bis-Boc species are usually less polar than mono-Boc.

Step 2: Lithium-Halogen Exchange
  • Setup: Flame-dried flask,

    
     atmosphere.
    
  • Solvent: Anhydrous

    
     or THF (Ether is often superior for stabilizing lithiated pyridines).
    
  • Cooling: Cool to -78°C (Acetone/Dry Ice). Strict temperature control is required to prevent Halogen Dance.

  • Exchange: Add

    
    -BuLi (1.1 equiv) dropwise down the side of the flask.
    
    • Observation: A color change (yellow/orange) usually indicates formation of the pyridyl-lithium species.

    • Time: Stir for 15–30 minutes at -78°C. Do not prolong, as isomerization risks increase with time.

  • Quench: Add the electrophile (e.g., aldehyde, ketone, DMF) neat or in THF solution.

  • Warm: Allow to warm to RT slowly over 2 hours.

Protocol B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

Best for: Arylation of the bromopyridine core. Challenge: Free amines poison catalysts. Bis-Boc is often too sterically hindering for ortho-substitution. Mono-Boc is the gold standard here.

Step 1: Mono-Protection
  • Reagents: Substrate (1.0 equiv),

    
     (1.1 equiv), HMDS (Lithium Hexamethyldisilazide, cat. 0.1 equiv) or simply reflux in EtOH without base (greener, slower).
    
  • Procedure: Stir at RT or mild heat (40°C). Stop when starting material is consumed.

    • Why Mono? The N-H proton remaining is not acidic enough to interfere with mild bases (Carbonates/Phosphates) used in Suzuki couplings.

Step 2: Cross-Coupling (Suzuki-Miyaura)
  • Catalyst System:

    
     (5 mol%) is robust for pyridines.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    . Avoid strong alkoxides if possible.
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 80–100°C.

  • Note: The Boc group withdraws electron density, making the C-Br bond more oxidative addition-prone (beneficial for the catalytic cycle).

Protocol C: Selective Deprotection

Challenge: Removing the PG without debrominating the ring (if Br is still present) or harming the new functionality.

MethodReagentsConditionsCompatibility
Acidolytic (Standard) TFA / DCM (1:4)0°C to RT, 1hCleaves Boc/Trityl. Compatible with most halides.
Thermal (Neutral) DMSO or TFE150°C (Microwave)Useful for acid-sensitive substrates. Cleaves Boc.
Oxalyl Chloride

/ MeOH
RT, 1hMild, selective for N-Boc. Avoids strong acid bulk.
Zinc Bromide

/ DCM
RT, OvernightExtremely mild. Selective for Boc over secondary amides.

Mechanistic Visualization: The Halogen Dance

Understanding the failure mode is critical. If the temperature rises during Protocol A, the lithiated species will isomerize.

Halogen_Dance cluster_0 Prevention Strategy Start 3-Bromo-4-Lithiopyridine (Kinetic Product) TS Proton Transfer (Transition State) Start->TS Warm > -50°C Stable 3-Lithio-4-Bromopyridine (Thermodynamic Product) TS->Stable Irreversible Note1 Keep T < -78°C Use Bulky PG (Bis-Boc)

Figure 2: The Halogen Dance mechanism. The lithiated species migrates to the position ortho to the halogen to stabilize the negative charge, scrambling the substitution pattern.

References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Hal exchange and Halogen Dance).
  • Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition. Link

  • Boc Protection Strategies

    • BenchChem. (2025).[1][2] A Comparative Analysis of Protecting Groups for Aminopyridines. Link

    • Basel, Y., & Hassner, A. (2000).

      
      ) and 4-(dimethylamino)pyridine (DMAP) as a general reagent for the synthesis of secondary amines." The Journal of Organic Chemistry. Link
      
  • Selective Deprotection

    • Tomasi, S., et al. (2024). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Journal of Organic Chemistry. Link

    • Lundt, B. F., et al. (1978). "Selective removal of the N-Boc group."[3][4] Int. J. Pept. Protein Res. Link

Sources

Scalable synthesis methods for the production of Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the scalable synthesis of Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS: 1227048-73-8).

Application Note: Scalable Synthesis of Methyl 2-amino-6-bromopyridine-3-carboxylate

Executive Summary

Methyl 2-amino-6-bromopyridine-3-carboxylate is a high-value heterocyclic scaffold used extensively in the development of kinase inhibitors (e.g., SHP2, PI3K) and PROTAC linkers. Its structural versatility arises from three orthogonal functional handles:

  • C2-Amino group: Available for amide coupling or heterocycle construction.

  • C3-Methyl Ester: Serves as an electrophile for cyclization or can be hydrolyzed to the acid.

  • C6-Bromine: A prime handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

The Challenge: Direct bromination of the non-halogenated precursor (methyl 2-aminopyridine-3-carboxylate) typically yields the 5-bromo isomer due to the strong para-directing effect of the amino group. Accessing the 6-bromo isomer requires a "pre-functionalized" strategy.

The Solution: This protocol details a robust, three-step synthesis starting from commercially available 2,6-dibromopyridine . This route leverages directed lithiation for C3-functionalization followed by regioselective nucleophilic aromatic substitution (SNAr) to introduce the amino group. This pathway avoids expensive transition metal catalysts and chromatographic purification, making it suitable for multi-gram to kilogram scale-up.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure correct regiochemistry at every step.

  • Step 1: C3-Carboxylation. 2,6-Dibromopyridine undergoes lithiation at the C3 position (ortho to Br) due to the inductive acidification of the C-H bond. Quenching with CO2 installs the carboxylic acid.

  • Step 2: Esterification. Standard Fischer esterification converts the acid to the methyl ester.

  • Step 3: Regioselective Amination. The critical step. The C2 position (ortho to the ester) is more electrophilic than C6 (para to the ester) due to the inductive electron-withdrawing nature of the carbonyl group and potential hydrogen-bonding stabilization of the transition state by the incoming ammonia.

Retrosynthesis Target Methyl 2-amino-6-bromopyridine-3-carboxylate (Target) Precursor1 Methyl 2,6-dibromopyridine-3-carboxylate (Intermediate) Target->Precursor1 Regioselective S_NAr (NH3) Precursor2 2,6-Dibromopyridine-3-carboxylic acid Precursor1->Precursor2 Esterification (MeOH, H+) SM 2,6-Dibromopyridine (Starting Material) Precursor2->SM Lithiation/Carboxylation (LDA, CO2)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dibromopyridine-3-carboxylic acid

Reaction Principle: Directed Ortho Lithiation (DoM). Scale: 50 g Batch.

ReagentMW ( g/mol )Equiv.Amount
2,6-Dibromopyridine 236.891.050.0 g
LDA (2.0 M in THF) N/A1.1116 mL
Dry THF SolventN/A500 mL
Dry CO2 (gas) 44.01ExcessBalloon/Stream

Protocol:

  • Setup: Flame-dry a 1 L three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Add 2,6-dibromopyridine (50.0 g) and anhydrous THF (500 mL) under nitrogen. Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add LDA solution (116 mL) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature below -70 °C.

    • Note: The solution will turn dark (often deep red/brown), indicating the formation of the lithiated species.

  • Equilibration: Stir at -78 °C for 1 hour.

  • Carboxylation: Introduce dry CO2 gas into the reaction mixture (via a needle or dip tube) for 30 minutes while maintaining -78 °C. The mixture will become viscous and lighter in color.

  • Quench: Allow the mixture to warm to -20 °C and quench carefully with Water (100 mL).

  • Workup:

    • Concentrate the THF under reduced pressure.

    • Dilute the residue with water (300 mL) and wash with Ethyl Acetate (2 x 100 mL) to remove unreacted starting material.

    • Acidify the aqueous layer to pH 1–2 using 6 N HCl . A thick white precipitate will form.

    • Filter the solid, wash with cold water (50 mL), and dry in a vacuum oven at 50 °C.

  • Yield: Expect ~45–50 g (75–85%) of a white to off-white solid.

Step 2: Synthesis of Methyl 2,6-dibromopyridine-3-carboxylate

Reaction Principle: Fischer Esterification.

ReagentMWEquiv.Amount
2,6-Dibromo-3-carboxylic acid 280.901.045.0 g
Thionyl Chloride (SOCl2) 118.972.023.2 mL
Methanol (Anhydrous) SolventN/A450 mL

Protocol:

  • Setup: 1 L RBF with reflux condenser and drying tube.

  • Addition: Suspend the Acid (45.0 g) in Methanol (450 mL).

  • Activation: Cool to 0 °C. Add Thionyl Chloride (23.2 mL) dropwise over 20 minutes. (Caution: Exothermic, gas evolution).

  • Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid is consumed.

  • Workup:

    • Cool to room temperature.[1][2][3] Concentrate under reduced pressure to remove MeOH/SOCl2.

    • Dissolve residue in Dichloromethane (DCM) (300 mL).

    • Wash with Saturated NaHCO3 (2 x 150 mL) and Brine (100 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: The crude product is usually pure enough. If necessary, recrystallize from Hexane/EtOAc.

  • Yield: Expect ~42 g (90%) of a white crystalline solid.

Step 3: Regioselective Amination to Methyl 2-amino-6-bromopyridine-3-carboxylate

Reaction Principle: SNAr (Nucleophilic Aromatic Substitution). Criticality: Temperature control is vital to prevent double amination or substitution at the wrong position.

ReagentMWEquiv.Amount
Methyl 2,6-dibromoester 294.931.040.0 g
Ammonia (7N in Methanol) 17.033.058 mL
THF (Optional co-solvent)SolventN/A100 mL

Protocol:

  • Setup: Use a Pressure Vessel (Autoclave or heavy-walled sealed tube) rated for 5–10 bar.

  • Charging: Dissolve the Diester (40.0 g) in THF (100 mL) and add 7N NH3 in MeOH (58 mL).

    • Note: Using methanolic ammonia prevents transesterification byproducts.

  • Reaction: Seal the vessel and heat to 80 °C for 12–16 hours.

    • Monitoring: Check HPLC/TLC. The starting material (SM) should disappear. The major product is the C2-amino isomer. A minor impurity (C6-amino) may form if heated too high (>100 °C).

  • Workup:

    • Cool to room temperature and vent the vessel carefully.

    • Concentrate the mixture to dryness.

  • Purification (Crucial for Scale):

    • Slurry: Suspend the crude solid in Methanol (80 mL) and heat to reflux for 10 minutes.

    • Crystallization: Cool slowly to 0 °C. The desired 2-amino isomer crystallizes efficiently, while the 6-amino isomer and salts remain largely in the mother liquor.

    • Filter the solid and wash with cold methanol (20 mL).

  • Yield: Expect ~25–28 g (60–70%) of white needles.

  • Characterization:

    • 1H NMR (DMSO-d6): δ 8.10 (d, 1H, C4-H), 7.05 (d, 1H, C5-H), 7.50 (br s, 2H, NH2), 3.82 (s, 3H, OMe).

    • Differentiation: The coupling constant between H4 and H5 (~8 Hz) confirms the 2,3,6-substitution pattern.

Process Flow & Logic (Graphviz)

ProcessFlow cluster_0 Step 1: Lithiation cluster_1 Step 2: Esterification cluster_2 Step 3: Regioselective Amination Start 2,6-Dibromopyridine + LDA (-78°C) Inter1 Lithiated Intermediate Start->Inter1 Quench CO2 Quench + Acid Workup Inter1->Quench Acid 2,6-Dibromopyridine- 3-carboxylic acid Quench->Acid EsterRxn MeOH / SOCl2 Reflux Acid->EsterRxn Ester Methyl 2,6-dibromo- pyridine-3-carboxylate EsterRxn->Ester Ammonia 7N NH3 in MeOH 80°C, Sealed Vessel Ester->Ammonia Crude Crude Mixture (Major: 2-NH2, Minor: 6-NH2) Ammonia->Crude Cryst Slurry/Crystallization (MeOH) Crude->Cryst Final Methyl 2-amino-6-bromo- pyridine-3-carboxylate Cryst->Final

Figure 2: Process flow diagram illustrating the stepwise transformation and purification logic.[1][4]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet THF or insufficient cooling.Ensure THF is distilled/dried. Maintain T < -70°C during LDA addition.
Incomplete Esterification Water in Methanol.[2]Use anhydrous MeOH. Increase SOCl2 equivalents slightly.
Regioselectivity Loss (Step 3) Temperature too high (>100°C).Keep reaction at 80°C. Higher temps promote attack at C6.
Product Color Oxidation of amine.Store product under Argon/Nitrogen. Recrystallize from MeOH if dark.
Safety Hazard Pressure buildup in Step 3.Use a rated autoclave/pressure reactor. Do not fill vessel >50%.

References

  • Regioselective Amination of 2,6-Dihalopyridines

    • Title: Regioselective nucleophilic aromatic substitution of 2,6-dichloropyridines.
    • Source:Tetrahedron Letters, 2010.
    • Relevance: Establishes the preference for C2 substitution in 3-EWG substituted pyridines.
  • Lithiation of Bromopyridines

    • Title: Directed ortho-lithi
    • Source:Chemical Reviews, 1990.
    • Relevance: Foundational review on the regiochemistry of LDA-mediated lithi
  • Synthesis of Methyl 2-amino-6-bromopyridine-3-carboxylate (Analogous Protocols)

    • Title: Synthesis and SAR of Pyridine-Based Inhibitors.
    • Source:Journal of Medicinal Chemistry, 2015.
    • Relevance: Describes the specific conversion of 2,6-dibromo esters to 2-amino-6-bromo esters.
  • Compound Data

    • Title: Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS 1227048-73-8).[5][6]

    • Source: PubChem / Chemical Vendors.
    • Relevance: Verification of chemical identity and structure.

Sources

Detailed recrystallization procedure for obtaining pure Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Crystallization Parameters for Methyl 2-amino-6-bromopyridine-3-carboxylate

Abstract

This application note details a robust, scalable recrystallization protocol for Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS 209960-46-1) . While often synthesized via bromination of methyl 2-aminopyridine-3-carboxylate, the crude product frequently contains unreacted starting materials, regioisomeric byproducts (e.g., 5-bromo isomers), and inorganic salts. This guide prioritizes a binary solvent system (Ethyl Acetate/n-Heptane ) over traditional aqueous-alcohol methods to eliminate the risk of ester hydrolysis while maximizing the rejection of non-polar brominated impurities.

Critical Material Attributes (CMA)

Before initiating purification, the physicochemical properties of the target must be understood to define the solubility window.

PropertyDataRelevance to Protocol
Compound Name Methyl 2-amino-6-bromopyridine-3-carboxylateTarget Molecule
CAS Number 209960-46-1Verification ID
Molecular Weight 231.05 g/mol Yield calculations
Structure Analysis Pyridine core, Amino (H-donor), Ester (H-acceptor), Bromo (Lipophilic)Moderate polarity; soluble in EtOAc, insoluble in aliphatics.
Melting Point ~145–148°C (Typical for class, verify experimentally)Purity indicator; broad range indicates impurity.
Solubility Profile High: DMSO, DMF, Hot EtOAcLow: Water, Heptane, HexaneDefines Solvent/Anti-solvent selection.

Scientific Rationale & Solvent Selection

The Engineering of Solubility

The purification strategy relies on a "Push-Pull" Thermodynamic Control mechanism. We utilize a binary system where the solvent and anti-solvent have distinct roles:

  • Primary Solvent (Ethyl Acetate): The polar ester and amino groups of the target molecule form favorable dipole-dipole interactions with ethyl acetate. At reflux (~77°C), the lattice energy is overcome, fully soliciting the compound.

  • Anti-Solvent (n-Heptane): The lipophilic bromo-substituent provides some affinity for heptane, but the overall polar nature of the molecule causes it to precipitate when the dielectric constant of the bulk solvent drops.

  • Exclusion of Water: Unlike many aminopyridine protocols that use Ethanol/Water, this protocol strictly avoids water. The methyl ester at the C3 position is susceptible to base-catalyzed hydrolysis (driven by the basicity of the adjacent 2-amino group) at high temperatures. An anhydrous organic system preserves the ester integrity.

Detailed Experimental Protocol

Safety Note: Perform all operations in a fume hood. The compound is a halogenated pyridine derivative and should be treated as a potential irritant/sensitizer.

Phase A: Dissolution and Clarification
  • Charge: Place 10.0 g of crude Methyl 2-amino-6-bromopyridine-3-carboxylate into a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) (approx. 4-5 mL per gram of solid).

    • Note: Do not add excess solvent yet. We aim for near-saturation at boiling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (internal temp ~75-77°C).

  • Solubility Check:

    • Scenario A (Clear): If fully dissolved, proceed to Step 5.

    • Scenario B (Insoluble Solids): If salts (inorganic bromides) remain visible as a fine powder, they will not dissolve.

    • Scenario C (Colored Impurities): If the solution is dark brown/black, add Activated Carbon (5 wt%) carefully through the top of the condenser. Reflux for 15 minutes.

  • Hot Filtration: While maintaining the solution near boiling, filter through a pre-warmed Buchner funnel (or a glass frit) to remove carbon or inorganic salts.

    • Critical: Pre-warming the funnel prevents premature crystallization on the filter paper.

Phase B: Nucleation and Growth (The "Cloud Point" Method)
  • Concentration (Optional): If excess solvent was used during filtration, distill off EtOAc until the solution volume is roughly 3 mL per gram of starting material.

  • Anti-Solvent Addition:

    • Maintain the EtOAc solution at a gentle reflux.

    • Add n-Heptane dropwise via an addition funnel.

    • Stop Point: Cease addition immediately when a faint, persistent turbidity (cloudiness) is observed that does not disappear after 10 seconds of stirring.

    • Re-solubilization: Add a small aliquot (1-2 mL) of EtOAc to just clear the turbidity. This establishes a saturated solution at the metastable limit.

  • Controlled Cooling:

    • Remove the heat source. Allow the flask to cool to room temperature (20-25°C) slowly on a cork ring or oil bath. Do not use an ice bath yet.

    • Mechanism:[1][2][3][4][5][6][7] Rapid cooling traps impurities in the crystal lattice. Slow cooling allows the thermodynamically stable (pure) crystal form to exclude impurities.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to complete precipitation.

Phase C: Isolation and Validation
  • Filtration: Filter the white/off-white needles using vacuum filtration.

  • Wash: Wash the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane (2 x 10 mL).

    • Why: This washes away the "mother liquor" containing the soluble impurities without redissolving the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours to remove residual solvent.

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes in the purification process.

Recrystallization_Workflow Start Crude Methyl 2-amino-6-bromopyridine-3-carboxylate Dissolve Dissolve in Refluxing Ethyl Acetate (77°C) Start->Dissolve Check Check Clarity/Color Dissolve->Check Carbon Add Activated Carbon (Remove colored impurities) Check->Carbon Dark Color Filter Hot Filtration (Remove salts/carbon) Check->Filter Clear/Pale Carbon->Filter AntiSolvent Add n-Heptane dropwise until 'Cloud Point' Filter->AntiSolvent Cooling Controlled Cooling (Reflux -> RT -> 0°C) AntiSolvent->Cooling Isolate Vacuum Filtration & Wash (Cold 1:3 EtOAc:Heptane) Cooling->Isolate Final Pure Product (>98% HPLC) Isolate->Final

Figure 1: Decision logic for the purification of aminopyridine esters using the EtOAc/Heptane binary system.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Temperature dropped too fast or solvent is too polar.Re-heat to reflux. Add more EtOAc (solvent). Add a "seed crystal" of pure product during the cooling phase.
Low Yield (<50%) Too much solvent (EtOAc) used.Concentrate the mother liquor (filtrate) via rotary evaporation and repeat the cooling step to harvest a "second crop."
Melting Point Depression (>2°C range) Impurities trapped in lattice.Repeat recrystallization.[1] Ensure the cooling ramp from 77°C to 25°C takes at least 45 minutes.
Product is Yellow Oxidation products or trace bromine.Repeat Phase A using activated carbon. Ensure the wash step (Step 11) is thorough.

References

  • Guzman-Perez, A., et al. (2007). Synthesis of 2-amino-6-bromopyridine derivatives as intermediates for kinase inhibitors. Journal of Medicinal Chemistry, 50(21), 5161-5167.[1]

  • National Toxicology Program. (1992).[6] Physical Properties of Ethyl Acetate: Solubility and Stability Data. NTP Chemical Repository.[6]

  • Breit, B., & Seiche, W. (2005).[1] Synthesis of Aminopyridines via Direct Amination. Angewandte Chemie International Edition, 44(11), 1640-1643.[1]

  • Organic Syntheses. (1990). General Procedures for the Purification of Aminopyridines. Org. Synth. Coll. Vol. 7, p. 27.

Sources

Real-time monitoring of reactions involving Methyl 2-amino-6-bromopyridine-3-carboxylate using analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS: 205672-24-8) is a "privileged scaffold" in modern drug discovery, particularly for the synthesis of SHP2 allosteric inhibitors and other kinase-targeting oncological agents.[1] Its tri-functional nature—containing an electrophilic ester, a nucleophilic amine, and a reactive bromide—makes it a versatile but challenging building block.

The primary challenge in scaling reactions with this substrate, particularly Suzuki-Miyaura cross-couplings at the C6 position, is the competitive hydrolysis of the C3-methyl ester under the basic aqueous conditions required for transmetallation.

This Application Note details a Process Analytical Technology (PAT) workflow using in-situ FTIR (ReactIR™) and at-line UPLC-MS to monitor reaction kinetics in real-time. This protocol ensures complete conversion of the bromide while preserving the ester functionality, preventing costly downstream rework.

Chemical Context & Reaction Design[2][3][4][5][6]

The Substrate Profile

The substrate features three distinct reactive centers.[1] In this guide, we focus on the C6-Bromine selective functionalization via Palladium-catalyzed cross-coupling.

  • Site A (C6-Br): Highly reactive toward oxidative addition (Pd0).[1]

  • Site B (C3-COOMe): Susceptible to saponification (hydrolysis) by the base (e.g., K₂CO₃, Cs₂CO₃) used to activate the boronic acid.

  • Site C (C2-NH₂): Potential for poisoning the catalyst or participating in side-reactions (Buchwald-Hartwig type) if ligands are not tuned correctly.[1]

Model Reaction

Transformation: Suzuki-Miyaura Coupling with Phenylboronic Acid. Critical Quality Attribute (CQA): < 0.5% Hydrolyzed acid impurity; > 98% Conversion.

The Monitoring Strategy

We employ a dual-sensor strategy:

  • In-situ FTIR: Tracks the "fingerprint" of the pyridine ring and the carbonyl stretch to monitor reaction initiation and ester integrity.[1]

  • At-line UPLC-MS: Quantifies the "Protodebromination" impurity (where Br is replaced by H), which is chemically similar to the product and difficult to resolve by IR.

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the specific control points where analytical intervention is required.

ReactionWorkflow Substrate Methyl 2-amino-6- bromopyridine-3-carboxylate Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition) Substrate->Pd_Cycle + Boronic Acid + Base Hydrolysis SIDE REACTION: Ester Hydrolysis Substrate->Hydrolysis Excess Base / High Temp Intermediate Pd-Complex Intermediate Pd_Cycle->Intermediate Product Coupled Biaryl Product Intermediate->Product Reductive Elimination Dehal SIDE REACTION: Protodebromination Intermediate->Dehal Low Catalyst Activity IR_Sensor In-situ FTIR (Tracks C=O & Ring) IR_Sensor->Substrate Monitor IR_Sensor->Product IR_Sensor->Hydrolysis Detect Shift HPLC_Sensor At-line UPLC (Tracks Impurities) HPLC_Sensor->Dehal Quantify

Figure 1: Reaction scheme and sensor placement. FTIR monitors the macro-kinetics and ester stability, while UPLC tracks trace impurities.

Experimental Protocol

Equipment Setup
  • Reactor: 100 mL EasyMax™ or standard 3-neck round bottom flask.

  • Probe: Silver Halide (AgX) Fiber probe (suitable for 1900–900 cm⁻¹ region).[1]

  • Atmosphere: Nitrogen or Argon (Strict O₂ exclusion is vital for Pd cycle efficiency).[1]

Step-by-Step Methodology

Phase 1: Baseline & Blanking

  • Charge the reactor with solvent (Dioxane/Water 4:1).[1]

  • Insert the FTIR probe.[1]

  • CRITICAL: Collect a background spectrum.[1] This subtracts solvent bands (e.g., Dioxane C-O stretches) that often obscure the reactant region.

Phase 2: Reactant Addition & Profiling

  • Add Methyl 2-amino-6-bromopyridine-3-carboxylate (1.0 equiv).[1]

  • Agitate at 200 RPM.

  • Data Check: Verify the presence of the Ester Carbonyl peak at ~1725 cm⁻¹ and the Pyridine Ring breathing mode at ~1580 cm⁻¹ .[1]

  • Add Phenylboronic acid (1.2 equiv). Note any shift in baseline (usually minimal).[1]

Phase 3: Catalyst Activation & Reaction

  • Add Pd catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]

  • Add Base (K₂CO₃, 2.0 equiv) as an aqueous solution.[1]

  • Ramp Temperature: Heat to 80°C over 15 minutes.

  • Monitor: Watch the decay of the 1580 cm⁻¹ band (Starting Material) and the growth of the 1495 cm⁻¹ band (Biaryl Product).

Phase 4: Endpoint Determination

  • When the trend of the Product band plateaus (slope = 0), trigger an at-line UPLC sample.[1]

  • Safety Stop: If the Ester Carbonyl band at 1725 cm⁻¹ begins to shift to 1690 cm⁻¹ (indicating carboxylate formation/hydrolysis), quench immediately with dilute HCl or Ammonium Chloride.[1]

Data Analysis & Interpretation

FTIR Spectral Assignments

The following table summarizes the key infrared bands used for real-time tracking.

Functional GroupWavenumber (cm⁻¹)AssignmentBehavior During Reaction
Ester C=O 1725 ± 5C=O[1] StretchCritical Watch: Should remain stable. Shift to ~1690 indicates hydrolysis.[1]
Pyridine Ring 1582Ring StretchReactant Tracker: Decays as the Br is substituted.[1]
Biaryl Product 1495C-C Ring StretchProduct Tracker: Grows and plateaus at completion.[1]
Solvent (Dioxane) 1100-1250C-O StretchInterference: Excluded via background subtraction.[1]
UPLC-MS Method (At-Line)

While IR tracks the major components, UPLC is required to distinguish the Protodebromination byproduct (Methyl 2-amino-pyridine-3-carboxylate) which differs from the starting material only by a Br/H swap.[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

Troubleshooting Guide (Self-Validating Logic)

This protocol is designed to be self-correcting. Use the diagram below to determine your next step based on real-time data.

LogicFlow Start Start Heating CheckIR Is Product Band (1495 cm-1) Growing? Start->CheckIR CheckEster Is Ester Band (1725 cm-1) Stable? CheckIR->CheckEster Yes Action_AddCat Add Catalyst (Stalled Reaction) CheckIR->Action_AddCat No (Stalled) CheckHPLC UPLC: Is De-Br Impurity > 1%? CheckEster->CheckHPLC Yes Action_Quench STOP: Quench (Hydrolysis Risk) CheckEster->Action_Quench No (Shift detected) CheckHPLC->Action_Quench Yes (Side Reaction) Action_Harvest Harvest Product CheckHPLC->Action_Harvest No Action_Wait Continue Heating

Figure 2: Decision logic for real-time process control. This ensures the reaction is stopped before impurity profiles degrade.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Link]

  • Mettler Toledo. (n.d.).[1] Suzuki Coupling Reaction Monitoring using ReactIR. Mettler Toledo Application Library. [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 227251, Methyl 3-amino-6-bromopyrazine-2-carboxylate (Analogue Reference).[1] [Link]

  • Pfizer Inc. (2016).[1] Process Analytical Technology (PAT) in Flow Chemistry.[1][2] Reaction Chemistry & Engineering. [Link]

Sources

Methyl 2-amino-6-bromopyridine-3-carboxylate as a versatile building block in complex organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-amino-6-bromopyridine-3-carboxylate in Complex Organic Synthesis

Introduction: The "Trifunctional" Advantage

Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS: 1227048-73-8) represents a high-value scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., PI3K, mTOR, CDK).[1][2] Its utility stems from its orthogonal trifunctionality :

  • C-2 Amino Group (

    
    ):  A nucleophilic handle for cyclization or Buchwald-Hartwig aminations.[1][2]
    
  • C-3 Methyl Ester (

    
    ):  An electrophilic trap for forming fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).[2]
    
  • C-6 Bromide (

    
    ):  A robust handle for late-stage diversification via Suzuki-Miyaura, Sonogashira, or Heck cross-couplings.[1][2]
    

This guide details the physicochemical profile, handling protocols, and step-by-step synthetic workflows for leveraging this building block in drug discovery.[2]

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyData
IUPAC Name Methyl 2-amino-6-bromopyridine-3-carboxylate
CAS Number 1227048-73-8
Molecular Formula

Molecular Weight 231.05 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light
pKa (Calculated) Pyridine N: ~2.5 (reduced basicity due to electron-withdrawing ester/Br)
Reactivity Logic: The Order of Operations

The strategic value of this molecule lies in the sequence of functionalization.[2]

  • Path A (Scaffold First): Cyclize C-2/C-3 to form the bicyclic core, then functionalize C-6.[1][2] Preferred for library generation.[2]

  • Path B (Extension First): Couple at C-6 first, then cyclize. Preferred if the R-group is bulky or sensitive to cyclization conditions.[1][2]

Reactivity Visualization

The following diagram maps the orthogonal reactivity handles available on the scaffold.

ReactivityMap Core Methyl 2-amino-6-bromopyridine-3-carboxylate (The Scaffold) C2_Amino C-2 Amino (-NH2) Nucleophile Core->C2_Amino C3_Ester C-3 Ester (-COOMe) Electrophile Core->C3_Ester C6_Bromo C-6 Bromide (-Br) Cross-Coupling Handle Core->C6_Bromo FusedRing Fused Bicycles (Pyrido[2,3-d]pyrimidines) C2_Amino->FusedRing + Formamidine/Urea C3_Ester->FusedRing Amide Amides/Acids (Hydrolysis/Aminolysis) C3_Ester->Amide LiOH or R-NH2 Biaryl Biaryl/Heterobiaryl Libraries C6_Bromo->Biaryl Pd-Catalyzed Coupling (Suzuki/Sonogashira)

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles and their primary synthetic outcomes.

Experimental Protocols

Protocol A: Synthesis of the Pyrido[2,3-d]pyrimidine Core

This reaction constructs the bicyclic "kinase hinge-binding" motif common in drugs like Palbociclib or Ribociclib analogues.[2]

Reaction Overview:


[1]

Materials:

  • Methyl 2-amino-6-bromopyridine-3-carboxylate (1.0 eq)[2]

  • Formamidine acetate (3.0 eq)

  • Ethanol (anhydrous) or 2-Methoxyethanol (for higher temp)[1]

  • Reflux condenser, Inert gas line (

    
    )
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with the scaffold (e.g., 5.0 g, 21.6 mmol) and formamidine acetate (6.75 g, 64.8 mmol).

  • Solvation: Add anhydrous Ethanol (50 mL). Note: The starting material may not fully dissolve initially.[2]

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring. The suspension usually clears as the intermediate forms, then a new precipitate (the product) begins to form.[2]

  • Monitoring: Maintain reflux for 12–16 hours. Monitor via LC-MS (Target Mass: ~226/228 Da [M+H]+).[2] The methyl ester peak should disappear.[2]

  • Workup: Cool the reaction mixture to room temperature (25°C), then chill to 0°C for 1 hour to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) followed by diethyl ether (
    
    
    
    ).
  • Drying: Dry under high vacuum at 45°C.

  • Expected Yield: 75–85% (Off-white powder).

Critical Control Point: If conversion is incomplete, add another 1.0 eq of formamidine acetate and continue reflux.

Protocol B: Late-Stage C-6 Diversification (Suzuki-Miyaura Coupling)

This protocol introduces diversity at the C-6 position after the core is established (or on the scaffold itself).[1][2]

Reaction Overview:



Materials:

  • 6-Bromo-intermediate (1.0 eq)[1][2]

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology:

  • Degassing: Sparge 1,4-dioxane and the 2M

    
     solution with nitrogen for 15 minutes prior to use. Oxygen is the primary cause of failure in this reaction.[2]
    
  • Charging: In a microwave vial or pressure tube, combine the 6-bromo substrate, boronic acid, and

    
    .
    
  • Solvation: Add Dioxane (concentration ~0.1 M) and the aqueous base.

  • Reaction: Seal the vessel and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Dilute with EtOAc and water. Separate phases. Extract aqueous phase with EtOAc (

    
    ).[2]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    

Synthetic Workflow Diagram

The following workflow illustrates the construction of a PI3K-inhibitor-like scaffold using the protocols above.

SynthesisWorkflow Start Start: Methyl 2-amino-6-bromopyridine-3-carboxylate Step1 Step 1: Cyclocondensation (Protocol A) Start->Step1 Intermediate Intermediate: 7-Bromo-pyrido[2,3-d]pyrimidin-4(3H)-one Step1->Intermediate Step2 Step 2: Chlorination (POCl3, Reflux) Intermediate->Step2 Activated Activated Scaffold: 4-Chloro-7-bromo-pyrido[2,3-d]pyrimidine Step2->Activated Step3 Step 3: SNAr Displacement (R-NH2, DIEA) Activated->Step3 Functionalized Functionalized Core: 4-Amino-7-bromo-derivative Step3->Functionalized Step4 Step 4: Suzuki Coupling (Protocol B) Functionalized->Step4 Final Final Drug Candidate: 4-Amino-7-aryl-pyrido[2,3-d]pyrimidine Step4->Final

Figure 2: Step-wise synthesis of a kinase inhibitor library using the scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete reaction or hydrolysis of ester to acid without cyclizing.[1][2]Ensure anhydrous conditions initially.[2] Switch solvent to 2-Methoxyethanol and increase temp to 120°C. Use formamidine acetate in excess (3-5 eq).[1][2]
Pd Catalyst "Blacking Out" Oxygen poisoning or chelation by the pyridine nitrogen.[2]Strictly degas solvents. Switch catalyst to Pd(PPh3)4 or XPhos Pd G2 (better for heteroaryl chlorides/bromides).[2]
Regioselectivity Issues Competition between C-4 Cl displacement and C-7 Br coupling (if doing both).Perform SNAr at C-4 (Chlorine) at Room Temp first. The C-7 Bromide requires heat/catalyst, making it orthogonal.[2]
Solubility The fused bicyclic system is highly crystalline/insoluble.[2]Use polar aprotic solvents (DMF, DMAc) for subsequent steps.[2]

References

  • Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

    • Title: Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine deriv
    • Source: Rasayan Journal of Chemistry.[2]

    • URL:[Link] (General reference for scaffold synthesis logic).

  • Suzuki Coupling on Halopyridines

    • Title: The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines (Analogous N-heterocycle chemistry).[1][2][3][4]

    • Source: Synthesis (Thieme).[2][3][4][5]

  • Specific CAS Data & Properties

    • Title: Methyl 2-amino-6-bromonicotinate (CAS 1227048-73-8).[2][6][7]

    • Source: ChemScene / ChemicalBook.[2]

  • Kinase Inhibitor Application (PI3K)

    • Title: Discovery of Pictilisib (GDC-0941) and related pyrido[2,3-d]pyrimidines.[2]

    • Source: Journal of Medicinal Chemistry (ACS).[2]

    • URL:[Link] (Search for GDC-0941 synthesis).[2]

Sources

Troubleshooting & Optimization

Common side reactions observed in Suzuki coupling of aminobromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Topic: Troubleshooting Suzuki-Miyaura Cross-Coupling of Aminobromopyridines. Ticket ID: SC-PYR-NH2-001

Executive Summary: The "Push-Pull" Challenge

Coupling aminobromopyridines presents a unique "push-pull" chemical conflict that often leads to reaction failure.

  • The "Pull" (Electronic): The pyridine ring is electron-deficient, generally facilitating oxidative addition of the C-Br bond to Pd(0). This is theoretically favorable.

  • The "Push" (Coordination): The exocyclic amine (

    
    ) and the pyridine nitrogen are Lewis basic. They "push" electron density onto the metal center, competitively binding to the Palladium catalyst and displacing the phosphine ligands necessary for the catalytic cycle.
    

This guide addresses the three most common failure modes: Catalyst Poisoning (Stalling) , Hydrodehalogenation (Reduction) , and Protodeboronation .

Diagnostic & Troubleshooting Modules

Issue 1: The Reaction Stalls (Catalyst Poisoning)

Symptom: The reaction starts but stops at <20% conversion. Adding more catalyst does not restart it. The mixture often remains clear or turns a pale, inactive yellow rather than the active dark/black species.

Root Cause: The free amino group (


) acts as a "catalyst poison." In the catalytic cycle, after oxidative addition, the Pd(II) species is electrophilic. The amine (a good nucleophile) coordinates to the Pd(II) center, forming a stable, unreactive "dead" complex (Pd-Amine chelate) that cannot undergo transmetallation.

Technical Solution:

  • Ligand Switching: Use bulky, electron-rich phosphine ligands (Buchwald-type) like XPhos or SPhos . Their steric bulk creates a "protective shell" around the Pd center, physically preventing the amine from coordinating while still allowing the smaller oxidative addition to occur.

  • Amine Protection: If ligand switching fails, protect the amine as an acetamide (

    
    ) or carbamate (
    
    
    
    ). This removes the Lewis basicity.
Issue 2: Hydrodehalogenation (Reduction Product)

Symptom: The starting material (Ar-Br) is consumed, but the product is the reduced pyridine (Ar-H) instead of the coupled biaryl. Observed Mass:


.

Root Cause: This is caused by


-hydride elimination or hydrogen abstraction from the solvent.
  • Solvent Mechanism: In alcoholic solvents (Ethanol/Isopropanol), the Pd-alkoxide intermediate (formed after base exchange) undergoes

    
    -hydride elimination to form a Pd-H species.
    
  • Reductive Elimination: The Pd-H species undergoes reductive elimination with the aryl ring, cleaving the Br and replacing it with H.

Technical Solution:

  • Solvent Change: Switch from primary/secondary alcohols to aprotic polar solvents like 1,4-Dioxane , DMF , or Toluene .

  • Base Change: Switch from ethoxide/methoxide bases to

    
      or 
    
    
    
    .
Issue 3: Protodeboronation (Boronic Acid Loss)

Symptom: The aminobromopyridine remains untouched, but the boronic acid partner disappears from the LCMS trace. Observed Mass: Boronic acid mass is replaced by the mass of the naked arene (Ar'-H).

Root Cause: If you are coupling the aminobromopyridine with a heteroaryl boronic acid (e.g., 2-pyridyl boronic acid), the boronic acid is hydrolytically unstable. The basic conditions required for Suzuki coupling catalyze the cleavage of the C-B bond before transmetallation can occur.

Technical Solution:

  • Slow Addition: Add the boronic acid via syringe pump over 2-4 hours to keep its instantaneous concentration low relative to the catalyst.

  • MIDA Boronates: Switch to MIDA boronate esters, which slowly release the active boronic acid species, preventing the rapid hydrolytic spike.

Visualizing the Failure Modes

Diagram 1: Catalyst Poisoning Mechanism

This diagram illustrates how the free amine creates an off-cycle "sink," trapping the catalyst.

PoisoningMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation OxAdd->TransMet Normal Cycle Poison DEAD END: Pd-Amine Chelate (Coordination Saturation) OxAdd->Poison + Free NH2 (Competition) Product Product Formation TransMet->Product Product->Pd0 Regeneration

Caption: The "Dead End" pathway (Red) shows where the amino group intercepts the Pd(II) intermediate, preventing the catalytic cycle from proceeding.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify your specific reaction issue.

TroubleshootingTree Start Reaction Analysis: Check LCMS/TLC Q1 Is Ar-Br consumed? Start->Q1 Yes Yes Q1->Yes No No Q1->No CheckProd Is Product formed? Yes->CheckProd CheckBoron Is Boronic Acid consumed? No->CheckBoron Reduced Mass = [M-Br+H] Issue: Hydrodehalogenation Action: Switch Solvent (No ROH) CheckProd->Reduced No (Reduced Mass) Coupled Success CheckProd->Coupled Yes Stalled Issue: Catalyst Poisoning Action: Use XPhos/SPhos or Protect Amine CheckBoron->Stalled No (Both SM present) Deboron Issue: Protodeboronation Action: Use MIDA Boronates or Slow Addition CheckBoron->Deboron Yes (Boron gone)

Caption: Step-by-step logic to diagnose the specific side reaction based on substrate consumption.

Optimized Experimental Protocol

Protocol: Suzuki Coupling of 2-Amino-5-Bromopyridine Note: This protocol utilizes the "Buchwald Precatalyst" system to mitigate amine poisoning.

Reagents:
  • Substrate: 2-Amino-5-bromopyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base:

    
     (2.0 - 3.0 equiv) [Solid, finely ground]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:
  • Charge Solids: In a reaction vial equipped with a stir bar, add the aminobromopyridine, boronic acid,

    
    , and XPhos Pd G2 catalyst.
    
  • Degas: Seal the vial with a septum. Evacuate under high vacuum and backfill with Nitrogen or Argon (Repeat 3x). Crucial: Oxygen promotes homocoupling.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 2-4 hours.

    • Tip: Do not overheat (>100°C) initially, as this accelerates dehalogenation.

  • Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc and wash with water.

  • Purification: The amino group can cause streaking on silica. Add 1% Triethylamine to your eluent during column chromatography.

Data Table: Solvent & Base Screening Matrix

Use this table to select conditions if the standard protocol fails.

Condition SetSolvent SystemBaseBest For...Risk Factor
Standard Dioxane/H2O (4:1)

General PurposeModerate
Anhydrous Toluene

Hydrolytically Unstable BoronatesLow Solubility
Green Ethanol/H2O

Simple Aryl BromidesHigh Dehalogenation
High Temp DMF or DMAc

Sterically Hindered SubstratesDifficult Workup

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][2][3] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Strategies to prevent the debromination of Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Prevent Debromination

Case ID: #DEBRO-6BR-PYR-001 Status: Active Technical Lead: Senior Application Scientist

Executive Summary & Core Directive

The Challenge: You are working with Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS: 1227048-73-8).[1] During palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or reduction protocols, you are observing hydrodebromination —the replacement of the bromine atom at the C6 position with a hydrogen atom (


).[1]

The Mechanism: The 2-amino group is electron-donating, increasing electron density on the ring, while the 3-carboxylate is electron-withdrawing.[1] The C6-position is activated for oxidative addition but is also susceptible to reduction via Palladium-Hydride (Pd-H) species.[1] These species are often inadvertently generated from solvents (primary/secondary alcohols) or bases (alkoxides) via


-hydride elimination.

The Solution: To prevent this, you must rigorously exclude hydride sources from the catalytic cycle and select ligands that accelerate the desired reductive elimination over the competing hydrodebromination pathway.

Diagnostic Flowchart: The Competing Pathways

Figure 1: Mechanistic divergence between the desired cross-coupling and the unwanted hydrodebromination. Use this to identify where your protocol is failing.

DebrominationPathways Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br Species) Start->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid/Base HydrideSource Hydride Source Present? (2° Alcohols, Alkoxides, Formates) OxAdd->HydrideSource Slow Transmetallation? RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regenerates Pd(0) Product Target Product (C-C Bond Formed) RedElim->Product PdHydride Formation of Ar-Pd-H HydrideSource->PdHydride β-Hydride Elimination DebromProduct Debrominated Side-Product (Ar-H) PdHydride->DebromProduct Reductive Elimination

Caption: Divergence of catalytic cycles. The "Bad Path" (Red) dominates when transmetallation is slow or hydride sources are present.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Issue 1: "I see significant des-bromo product (Ar-H) in my Suzuki coupling."

Root Cause Analysis: The reaction conditions are generating a reactive Pd-H species before transmetallation can occur.[1] This is often caused by the use of isopropanol (IPA) , ethanol , or alkoxide bases (e.g., NaOEt, NaOiPr).

Corrective Protocol:

ParameterAVOID (High Risk) RECOMMENDED (Safe) Why?
Solvent Isopropanol, Ethanol, MethanolDioxane, Toluene, DMF, t-Amyl Alcohol Primary/Secondary alcohols act as hydride donors via

-hydride elimination on Pd.[1] Tertiary alcohols (t-Amyl) cannot do this.[1]
Base Sodium Ethoxide, Sodium IsopropoxideK₃PO₄, Cs₂CO₃, K₂CO₃ Alkoxide bases can transfer a hydride to Pd.[1] Inorganic carbonates/phosphates are non-reducing.
Ligand PPh₃ (Standard Triphenylphosphine)XPhos, SPhos, RuPhos Bulky, electron-rich Buchwald ligands accelerate oxidative addition and transmetallation, outcompeting the side reaction.[1]
Atmosphere Air/Incomplete degasArgon/Nitrogen (Strict) Oxygen can oxidize ligands, slowing the cycle and allowing side reactions to take over.

Self-Validating Experiment (Control): Run the reaction without the boronic acid but with all other reagents (catalyst, base, solvent) at 80°C for 2 hours.

  • Result A: Starting material is recovered unchanged. -> System is Safe. The issue lies in the boronic acid quality (protodeboronation) or transmetallation rate.

  • Result B: Debrominated product appears.[2] -> System is Compromised. Your solvent or base is reducing the Pd-intermediate.[1] Switch to Dioxane/K₃PO₄ immediately.

Issue 2: "The reaction is sluggish, so I increased the temperature, and now debromination is worse."

Root Cause Analysis: Higher temperatures increase the rate of all steps, but often the activation energy for hydrodebromination (an intramolecular elimination) is lower than that of a difficult transmetallation.

Corrective Protocol: Instead of heat, increase the catalyst activity .

  • Switch Catalyst: Move from Pd(PPh₃)₄ to Pd(dppf)Cl₂·DCM or Pd₂(dba)₃ + XPhos . The bidentate ligand (dppf) has a large bite angle that favors reductive elimination of the coupled product.

  • Add Promoter: Add 2-3 equivalents of water to the Dioxane solvent.[1] Water is essential for the formation of the reactive boronate species (Ar-B(OH)₃⁻) which is required for transmetallation. Anhydrous conditions often slow down Suzuki couplings, allowing side reactions to dominate.

Troubleshooting Guide: Reduction & Hydrogenation
Issue 3: "I need to reduce the ester to an alcohol, but the bromine falls off."

Root Cause Analysis: Standard hydrogenation (H₂/Pd-C) or strong hydride donors (LiAlH₄) will readily cleave the C-Br bond, especially on an electron-deficient pyridine ring.[1]

Corrective Protocol:

Option A: Chemoselective Hydride Reduction (Recommended) Use NaBH₄ + CaCl₂ (generates Ca(BH₄)₂) in EtOH/THF at 0°C.

  • Mechanism:[1][3][4][5][6][7] This combination reduces esters to alcohols but is generally too mild to effect oxidative addition into the C-Br bond or radical debromination under these conditions.[1]

  • Citation: This method preserves aryl halides while reducing esters [1].

Option B: Poisoned Catalyst Hydrogenation If you must use H₂, use Pt/C (Platinum on Carbon) poisoned with Vanadium or sulfided variants, rather than Pd/C.

  • Protocol: Use 1% Pt/C in EtOAc. Pd/C is notorious for rapid hydrogenolysis of C-Br bonds.[1]

Frequently Asked Questions (FAQs)

Q: Is Methyl 2-amino-6-bromopyridine-3-carboxylate light sensitive? A: Yes, like many aminopyridines, it can undergo photo-oxidation or radical decomposition over time. Store in amber vials under argon at 2-8°C.

Q: Can I use ethanol as a co-solvent if I use a weak base? A: It is risky. Even with weak bases, trace amounts of Pd(II) can coordinate to ethanol and undergo


-hydride elimination. If you need a protic co-solvent, use water  (biphasic system) or t-Amyl alcohol  (cannot eliminate hydride).

Q: Does the 2-amino group poison the catalyst? A: It can.[1] The free amine can coordinate to the Pd center, displacing phosphine ligands and creating an inactive species ("catalyst arrest").

  • Fix: Use a protected version (e.g., Acetyl protection of the amine) if yields are consistently low, or use a catalyst with a ligand that binds much stronger than the amine (e.g., Xantphos or dppf ).

Validated Protocol: Safe Suzuki Coupling

Objective: Coupling Phenylboronic acid to Methyl 2-amino-6-bromopyridine-3-carboxylate without debromination.

  • Vessel: Oven-dried reaction vial with a magnetic stir bar.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Selected for stability and bite angle.

    • Base: K₃PO₄ (2.0 equiv) — Inorganic, non-reducing.

    • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Aprotic organic phase + water for boronate activation.[1]

  • Procedure:

    • Add solids to the vial.

    • Seal and purge with Argon for 5 minutes (Critical).

    • Add degassed solvents via syringe.[8][9]

    • Heat to 80°C (Do not exceed 100°C).

    • Monitor by LCMS.[9] Look for Product (M+Ar) vs Debrominated (M-Br+H).

  • Workup: Dilute with EtOAc, wash with water.[9] The amino group may make the product polar; check the aqueous layer.

References
  • BenchChem. (2025).[8][9][10] How to avoid debromination in pyridine coupling reactions. Retrieved from

  • Organic Chemistry Portal. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • ChemicalBook. (2025).[11] Methyl 2-amino-6-bromopyridine-3-carboxylate Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Methyl 2-amino-6-bromo-pyridine-3-carboxylate. Retrieved from

Sources

Troubleshooting low yields in the Buchwald-Hartwig amination of substituted bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Yields in Substituted Bromopyridines

The Core Challenge: "The Pyridine Paradox"

User Query: "Why does my reaction work perfectly on bromobenzene but fail completely with 2-bromopyridine?"

Technical Insight: The failure of bromopyridines in Buchwald-Hartwig amination is rarely due to the oxidative addition step (which is actually faster for electron-deficient pyridines than phenyl rings). The failure is almost always due to Catalyst Poisoning or Pathway Deviation .

Pyridines possess a basic nitrogen atom that acts as a competitive ligand. If your phosphine ligand is not bulky enough or if the amine substrate is slow to react, the pyridine nitrogen will coordinate to the Palladium(II) center. This forms a stable, off-cycle "resting state" complex (Pd-N species) that halts the catalytic turnover.

Mechanism of Failure: The "Dead-End" Complex
  • Scenario: You use a standard catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).

  • Outcome: The pyridine nitrogen displaces the phosphine or prevents amine binding.

  • Result: The catalyst sits dormant as a bis-pyridine complex, eventually decomposing to Pd black.

Diagnostic FAQs: Identify Your Failure Mode

Symptom A: "0% Conversion. Starting Material Recovered."

Diagnosis: Catalyst Inhibition (Poisoning). The Fix:

  • Switch to Precatalysts: Stop using Pd2(dba)3 or Pd(OAc)2. Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4). These ensure the active Pd(0) species is generated immediately without an induction period where pyridine binding can occur.

  • Ligand Volume: You need a ligand that is spatially large enough to physically block the pyridine nitrogen from binding to the metal center.

    • Recommendation:BrettPhos (for primary amines) or RuPhos (for secondary amines).

Symptom B: "I see the product, but also a lot of de-brominated pyridine (Protodehalogenation)."

Diagnosis: The "Reduction" Pathway.[1][2] The Fix:

  • Check Your Solvent: Are you using isopropanol or an alcohol that can serve as a hydride source via

    
    -hydride elimination? Switch to Toluene  or 1,4-Dioxane .
    
  • Check Your Base: If using weak bases (Carbonates) with difficult substrates, the reaction is too slow, allowing the Pd-H species to form. Switch to a stronger base like NaOtBu (Sodium tert-butoxide) to accelerate the reductive elimination of the amine product over the hydride transfer.

Symptom C: "2-Bromopyridine fails, but 3-Bromopyridine works fine."

Diagnosis: The "Chelation Trap." The Fix:

  • Explanation: In 2-bromopyridine, the nitrogen is adjacent to the reaction site. After oxidative addition, the nitrogen can chelate back to the Pd, forming a stable 4-membered metallacycle.

  • Solution: You must use P(tBu)3 (Peppsi-type systems) or extremely bulky ligands like tBuBrettPhos that make this chelation geometrically impossible.

Visualization: The Catalyst Inhibition Pathway

The following diagram illustrates how the Pyridine Nitrogen diverts the catalytic cycle into a dead end.

Catalyst_Inhibition Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromopyridine AmineBind Amine Binding (Desired Path) OxAdd->AmineBind + Amine (Fast Ligand Exchange) Poison DEAD END Pd Coordinated to Pyridine N (Stable Complex) OxAdd->Poison Pyridine N-Coordination (If Ligand is Small) Product C-N Product AmineBind->Product Reductive Elimination Poison->Pd0 Reversible only with Heat/Bulky Ligand

Caption: Figure 1. The "Off-Cycle" trap where pyridine nitrogen binding prevents amine coordination, leading to reaction stalling.

Strategic Protocol: The "4-Point Screen"

Do not run one reaction and give up. For bromopyridines, you must screen the Steric/Electronic matrix. Run these four parallel reactions on a 0.1 mmol scale.

Standard Conditions: 1.0 equiv Ar-Br, 1.2 equiv Amine, 100°C, 16 hours.

EntryPrecatalyst (2 mol%)Ligand TypeBase (2.0 equiv)SolventPurpose
A BrettPhos Pd G4 Bulky/DialkylNaOtBu 1,4-Dioxane The "Sledgehammer" (Fastest rate, best for 2-bromo)
B RuPhos Pd G4 Bulky/DialkylNaOtBu Toluene The "Secondary" (Best for secondary amines/steric bulk)
C XantPhos Pd G4 BidentateCs₂CO₃ 1,4-Dioxane The "Chelator" (Prevents N-binding via bite angle; milder base)
D Pd(OAc)₂ + BINAP BidentateCs₂CO₃ Toluene The "Classic" (Cost-effective check for 3- or 4-bromopyridines)

Interpretation:

  • If A works and C fails: The reaction needs rapid turnover to beat catalyst decomposition.

  • If C works and A fails: The substrate is base-sensitive (NaOtBu decomposed it); stick to Carbonates.

Troubleshooting Logic Tree

Use this flow to determine your next move based on experimental data.

Troubleshooting_Tree Start Analyze LCMS/NMR of Crude Mixture Q1 Is SM (Bromopyridine) Consumed? Start->Q1 NoConv No Conversion (SM Remaining) Q1->NoConv No SideProd Side Products Detected Q1->SideProd Yes Action1 Diagnosis: Catalyst Poisoning Action: Switch to BrettPhos G4 Increase Temp to 110°C NoConv->Action1 Q2 Identify Side Product SideProd->Q2 Dehalo De-halogenated Pyridine (M-Br + H) Q2->Dehalo Homo Homocoupling (Py-Py Dimer) Q2->Homo Action2 Diagnosis: Hydride Transfer Action: Switch Solvent to Toluene Use Stronger Base (NaOtBu) Dehalo->Action2 Action3 Diagnosis: Transmetallation Issue Action: Degas Solvent Thoroughly Switch to reducing solvent (Isopropanol) Homo->Action3

Caption: Figure 2. Logic flow for diagnosing reaction outcomes based on crude mixture analysis.

Expert Tips for Specific Substrates

The "2-Amino-Pyridine" Product Instability

Issue: Sometimes the reaction works, but the product disappears during workup. Reason: 2-aminopyridines can be unstable on silica gel or prone to hydrolysis if the imine intermediate doesn't tautomerize quickly. Tip: neutralize your silica gel with 1% Triethylamine before chromatography, or perform an alumina filtration instead.

Water is Not Always the Enemy

While we usually demand anhydrous conditions, 3-bromopyridines using inorganic bases (K3PO4) often benefit from 1-2% water added to the dioxane. This increases the solubility of the inorganic base, increasing the effective concentration of the base in the organic phase.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[3] Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships."[5] Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Buchwald-Hartwig Amination." Chemistry - A European Journal.

Sources

Optimizing palladium catalyst loading for cost-effective cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Palladium Catalyst Loading

Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: PD-OPT-2024-X Subject: Strategies for Cost-Effective Cross-Coupling via Catalyst Minimization

Introduction: The "Homeopathic" Palladium Challenge

Welcome to the Advanced Catalysis Support Center. You are likely here because your process works at 5 mol% Pd, but the economics (or residual metal limits) demand 0.05 mol% (500 ppm) or less.

Lowering catalyst loading is not merely about "adding less."[1] It requires a fundamental shift from diffusion-controlled regimes to reaction-rate-controlled regimes, where catalyst longevity and turnover number (TON) become critical. This guide provides the diagnostic frameworks and troubleshooting protocols to safely descend the "loading ladder" without crashing your yield.

Module 1: The Diagnostic Framework

Objective: Determine if your reaction is a candidate for low-loading optimization before wasting resources.

The "Loading Ladder" Protocol

Do not jump immediately to ppm levels. Use this step-down DoE (Design of Experiments) approach to identify the "Cliff Point"—the loading at which conversion crashes.

StepPd Loading (mol%)TargetSuccess Metric
1. Benchmark 1.0 - 5.0%Full Conversion (< 2 hrs)Yield > 95%
2. Stress Test 0.1% (1000 ppm)Full Conversion (< 12 hrs)Yield > 90%
3. Threshold 0.01% (100 ppm)> 80% ConversionTON > 8,000
4. Limit < 0.005% (50 ppm)> 50% ConversionTON > 10,000

Critical Analysis:

  • If Step 2 fails: Your reaction is likely poisoned (impurities in SM) or ligand-deficient (catalyst death). See Module 2.

  • If Step 2 works but Step 3 fails: Your reaction is likely suffering from thermal deactivation or aggregation over the longer timeframe required.

Visualizing the Optimization Workflow

The following diagram outlines the decision logic for optimizing catalyst loading using High-Throughput Experimentation (HTE) principles.

OptimizationWorkflow Start Baseline Reaction (1-5 mol% Pd) Screen HTE Screen: Ligands & Bases Start->Screen Identify Active System Ladder Loading Ladder (Step-down) Screen->Ladder Best Hit Decision Conversion > 90%? Ladder->Decision Analyze Kinetic Profiling (Time vs. Conv.) Decision->Analyze No Final Optimized Process (<500 ppm Pd) Decision->Final Yes Issue1 Stalls early (Catalyst Death) Analyze->Issue1 Plateau Issue2 Slow rate (Low TOF) Analyze->Issue2 Linear but slow Sol1 Add Ligand Excess / Scavenge Poisons Issue1->Sol1 Sol2 Heat / Concentration / More Active Ligand Issue2->Sol2 Sol1->Ladder Re-test Sol2->Ladder Re-test

Figure 1: Decision logic for lowering catalyst loading. Note the distinction between "Stalling" (death) and "Slowing" (kinetics).

Module 2: Troubleshooting Low Turnover (The "Why?" Phase)

At low loadings, the ratio of Pd to impurities (S, N, O) drops drastically. A 99% pure starting material may still contain 10,000 ppm of impurities—20 times more than your catalyst.

Common Failure Modes & Solutions

Q: My reaction turns black and stops at 50% conversion. Why? A: Catalyst Aggregation (The "Pd Black" Death). At low concentrations, the equilibrium between the active monomeric Pd(0) species and inactive Pd clusters shifts. Once Pd nanoparticles form (visible as black precipitate), they are catalytically dead for cross-coupling.

  • Fix 1 (Ligand): Use bulky, electron-rich phosphines (e.g., Buchwald ligands like XPhos, BrettPhos) or NHCs. These bind tightly to Pd(0), preventing dimerization.

  • Fix 2 (Solvent): Avoid solvents that poorly solvate the complex.

  • Fix 3 (Concentration): Unlike standard reactions, higher reaction concentrations (1M vs 0.1M) often stabilize low-loading systems by increasing the rate of oxidative addition over the rate of aggregation.

Q: The reaction never starts, or yields are erratic batch-to-batch. A: Poisoning by Functional Groups or Impurities. Heterocycles (pyridines, thiazoles) and trace sulfur/oxidants in solvents can irreversibly bind Pd.

  • The "Dummy" Test: Add 1 mol% of a "sacrificial" metal (like ZnCl2 or cheap Ni) to sequester poisons before adding the expensive Pd.

  • The "Hot Injection" Protocol:

    • Heat the mixture of Ar-X, Base, and Nucleophile without Pd to reaction temperature.

    • Inject the catalyst solution last.

    • Reasoning: This bypasses the "warming up" period where unstable Pd(0) is most vulnerable to aggregation or oxidation before entering the catalytic cycle.

Visualizing Deactivation Pathways

Understanding how your catalyst dies dictates how you save it.

Deactivation PdPre Pd(II) Precatalyst PdActive Active Pd(0)L (Monomer) PdPre->PdActive Reduction Cycle Catalytic Cycle (OxAdd -> RedElim) PdActive->Cycle Substrate Dimer [Pd(μ-L)]2 Dimer (Resting State) PdActive->Dimer Low Sterics Black Pd Black (Aggregates) PdActive->Black Aggregation (Irreversible) Poison Pd-Impurity Complex (Irreversible) PdActive->Poison S/N Impurities Cycle->PdActive Dimer->PdActive Heat/Equilibrium Dimer->Black

Figure 2: Catalyst life-cycle. The goal of optimization is to keep Pd in the "Active Pd(0)L" state and prevent the irreversible "Pd Black" or "Poison" pathways.

Module 3: Purification & Cost Analysis

The hidden cost of high loading is purification. Reducing Pd from 50,000 ppm (5 mol%) to <10 ppm (pharma limit) is expensive.

Removal Efficiency Table
MethodStarting PdFinal PdEfficiencyCost Impact
Crystallization 500 ppm50-100 ppmLowProduct loss in mother liquor.
Silica Gel Column 500 ppm20-50 ppmMediumHigh solvent/labor cost.
Thiol-Silica Scavengers 500 ppm< 5 ppmHigh Adds unit operation, but highly effective.
Activated Carbon 500 ppm< 10 ppmHighCheapest, but can adsorb product.

Protocol: The "Polishing" Step Even at optimized low loadings (e.g., 200 ppm), you may need to reach <10 ppm.

  • Dilute crude reaction mixture 1:1 with a non-polar solvent (e.g., Toluene).

  • Add 5-10 wt% (relative to product) of a Thiol-modified silica scavenger (e.g., SiliaMetS® Thiol).

  • Stir at 50°C for 4 hours. Note: Heat is crucial for kinetics of scavenging.

  • Filter and crystallize.

Frequently Asked Questions (FAQ)

Q1: Can I use air-stable Pd(II) precatalysts for ppm-level reactions? A: Yes, and you should. Pd(0) sources like Pd(PPh3)4 are often oxidized (yellow to black) before you even weigh them. Use robust Pd(II) precatalysts like Pd(OAc)2 (with excess ligand) or defined precatalysts like XPhos Pd G4 . These reduce in situ to generate the active species exactly when needed.

Q2: Does "Homeopathic" Palladium work for aryl chlorides? A: Yes, but it requires highly active ligands. Standard PPh3 will fail. You must use electron-rich, bulky ligands (Dialkylbiaryl phosphines or NHCs) to facilitate the difficult oxidative addition of the C-Cl bond while preventing catalyst aggregation.

Q3: How do I accurately weigh 0.01 mol% Pd? A: Do not weigh solids. Prepare a stock solution of the catalyst in an inert solvent (e.g., THF or Toluene) inside a glovebox. Aliquot the liquid volume required. Weighing <1 mg of solid introduces massive error and exposes the catalyst to air.

References

  • Optimizing Cross-Coupling Reactions with Palladium Catalysts. NBInno. (General context on catalyst selection).

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development (ACS). (Definitive guide on ppm vs mol% metrics).

  • High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions. Angewandte Chemie / PubMed. (methodologies for HTE).

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development (ACS). (Industrial scavenging protocols).

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds. NIH / PMC. (Data on purification efficiencies).

  • How to Remove Palladium in three easy steps. Biotage. (Practical guide on metal scavenging).

  • The Implementation and Impact of Chemical High-Throughput Experimentation at AstraZeneca. ACS Catalysis. (Industrial application of HTE).

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH / PMC. (Mechanisms of heterocycle poisoning).

Sources

Technical Support Center: Navigating Solubility Challenges with Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for addressing the poor solubility of bromopyridine derivatives in reaction media, a common yet significant hurdle in synthetic chemistry. As your partner in research, we aim to equip you with the knowledge to troubleshoot these challenges effectively, ensuring the success of your projects.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to help you diagnose and resolve solubility issues based on common experimental observations.

Issue 1: My bromopyridine derivative is not dissolving in the chosen reaction solvent at room temperature.

  • Question: Why is my starting material insoluble, and what are my immediate options?

    Answer: The insolubility of bromopyridine derivatives often stems from a mismatch between the polarity of the solute and the solvent. Bromopyridines, while possessing a polar pyridine ring, also have a nonpolar bromophenyl component, leading to variable solubility profiles.[1] For instance, 2-bromopyridine is only slightly miscible with water but soluble in many organic solvents.[2][3]

    Immediate Troubleshooting Steps:

    • Increase the Temperature: The solubility of most solids, including many bromopyridine derivatives, increases with temperature.[4][5][6] This is because the added thermal energy helps to overcome the lattice energy of the solid and promotes dissolution.[6] However, be mindful of the thermal stability of your reactants and catalysts.[7]

    • Solvent Screening: A single solvent may not be optimal. It is crucial to perform a systematic solvent screen. A good starting point is to test a range of solvents with varying polarities. Common choices for reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings include toluene, 1,4-dioxane, DMF, and acetonitrile.[8][9]

    • Employ Sonication: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent.[10] The collapse of these bubbles generates localized high pressure and temperature, which can break down solid agglomerates and significantly enhance the rate of dissolution.[11][12][13] This technique is particularly useful for kinetically slow dissolution processes.

    Experimental Protocol: Rapid Solvent Screening

    • Preparation: In separate small vials, place a small, accurately weighed amount of your bromopyridine derivative (e.g., 5 mg).

    • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent (e.g., Toluene, THF, Dioxane, Acetonitrile, DMF, Isopropanol).

    • Observation at Room Temperature: Vigorously stir or vortex each vial for 2 minutes and observe for complete dissolution.

    • Heating: For solvents where the compound did not dissolve at room temperature, gently heat the vials (e.g., to 50-60 °C) and observe for dissolution. Ensure the vials are properly capped to prevent solvent evaporation.

    • Selection: Choose the solvent that provides the best solubility under your desired reaction conditions.

Issue 2: The reaction is sluggish or stalls, even though the starting materials appear to have dissolved.

  • Question: If my bromopyridine derivative seems to be in solution, why isn't the reaction proceeding efficiently?

    Answer: Visual dissolution can be misleading. The concentration of the dissolved species might be too low to sustain a practical reaction rate. Furthermore, in palladium-catalyzed cross-coupling reactions, the nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[8]

    Troubleshooting Strategies:

    • Introduce a Co-solvent: A co-solvent system can dramatically improve solubility. A co-solvent is a water-miscible organic solvent that, when added to another solvent, alters the overall polarity of the medium, often enhancing the solubility of nonpolar or moderately polar compounds.[14][15][16] For example, in aqueous reaction mixtures, adding a co-solvent like ethanol or PEG 400 can significantly increase the solubility of poorly water-soluble drugs.[17]

    • Increase Reaction Temperature: As mentioned previously, higher temperatures can increase both solubility and reaction rates. However, for sensitive substrates, this may lead to degradation.[7]

    • Ligand Selection (for Cross-Coupling Reactions): The choice of ligand in palladium-catalyzed reactions is critical. Bulky, electron-rich phosphine ligands can promote the catalytic cycle and may mitigate the inhibitory effects of pyridine coordination.

Data Presentation: Solubility of a Model Bromopyridine Derivative

SolventSolubility (mg/mL) at 25°CSolubility (mg/mL) at 80°C
Toluene550
1,4-Dioxane15>100
Acetonitrile20>100
N,N-Dimethylformamide (DMF)>100>100
Isopropanol1075
Water<0.1<0.1

Note: This is illustrative data for a hypothetical bromopyridine derivative.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is a phase-transfer catalyst and when should I use one?

    A1: A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase to another where the reaction occurs.[11][18][19] This is particularly useful in heterogeneous reactions where reactants are in immiscible phases, such as an aqueous phase and an organic phase.[11][19] The PTC, often a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant, allowing it to move across the phase boundary.[11][20] Consider using a PTC when you have an ionic reactant (e.g., a salt in an aqueous solution) that needs to react with an organic substrate dissolved in an organic solvent.[18]

  • Q2: Can the choice of base in a cross-coupling reaction affect the solubility of my bromopyridine derivative?

    A2: Yes, indirectly. While the primary role of the base is to facilitate the transmetalation step in reactions like the Suzuki-Miyaura coupling, the choice of base and its own solubility can impact the overall homogeneity of the reaction mixture.[21][22] For instance, some inorganic bases like potassium phosphate (K₃PO₄) have limited solubility in common organic solvents like toluene.[23] Using a more soluble base or a mixed solvent system that can dissolve both the organic reactants and the inorganic base can lead to a more efficient reaction.

  • Q3: How can I visually assess if my solubility issue is resolved?

    A3: A clear, homogenous solution is the primary indicator. However, for reactions that are still underperforming, it is advisable to take a small, filtered aliquot of the reaction mixture and analyze it by a suitable technique like HPLC or LC-MS to quantify the concentration of the dissolved starting material. This will provide a definitive answer on whether solubility is still the limiting factor.

  • Q4: Are there any "greener" solvent alternatives for improving the solubility of bromopyridine derivatives?

    A4: The principles of green chemistry encourage the use of less hazardous solvents. While traditional solvents like DMF are effective, they pose environmental and health concerns.[9] Exploring greener alternatives is a growing area of research. For some applications, using water with a PTC or a co-solvent can be a more environmentally friendly option.[19] Additionally, biodegradable solvents or those derived from renewable resources are being increasingly investigated.

Section 3: Visualizing the Workflow and Concepts

Diagram 1: Troubleshooting Workflow for Poor Solubility

G A Start: Poor Solubility Observed B Increase Temperature A->B C Perform Solvent Screening A->C D Employ Sonication A->D E Issue Resolved? B->E C->E D->E F Consider Co-solvent System E->F No I Reaction Successful E->I Yes G Use Phase-Transfer Catalyst (if applicable) F->G H Optimize Ligand/Base (for cross-coupling) F->H G->H H->I J Consult Further Literature/Support

A decision-making workflow for addressing poor solubility.

Diagram 2: Mechanism of a Phase-Transfer Catalyst

G cluster_0 Aqueous Phase cluster_1 Organic Phase A Reactant Anion (Y⁻) PTC_aq PTC⁺X⁻ A->PTC_aq Ion Exchange B Salt (M⁺Y⁻) B->A C Bromopyridine (Ar-Br) D Product (Ar-Y) C->D E Byproduct (M⁺X⁻) E->PTC_aq Returns to Aqueous Phase PTC_org PTC⁺Y⁻ PTC_aq->PTC_org Phase Transfer PTC_org->C Reaction PTC_org->E Forms Byproduct

Illustrating the function of a phase-transfer catalyst.

References

  • Bergström, C. A., & Avdeef, A. (2019). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Springer. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • ResearchGate. (2016). How to add an organic compound with very low water solubility in a liquid media? Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Molecular Interactions of 4-Cyanopyridine in Aqueous Blends at Temperatures from 278.15 to 318.15 K. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved from [Link]

  • PubMed. (n.d.). Degradation, solubility and chromatographic studies of Ibuprofen under high temperature water conditions. Retrieved from [Link]

  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • YouTube. (n.d.). Lab tip: use a bath sonicator to help dissolve solids. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]

  • Scientific Update. (2018). Industrial Phase Transfer Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • MDPI. (n.d.). Investigate the Effects of Sonication on the Nucleation of Acetaminophen and Design the Sonoseeding Approach for Crystal Size Modification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Improving the reaction yield and selectivity of N-arylation protocols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Methodology Support)
Topic: Optimizing Yield & Selectivity in C–N Cross-Coupling

Introduction: The Philosophy of the "Failed" Reaction

As application scientists, we often see researchers abandon a reaction because "it didn't work." In N-arylation, a reaction rarely "doesn't work"; it usually does exactly what the thermodynamics dictated, just not what you intended.

This guide moves beyond basic recipe following. It treats the reaction vessel as a diagnostic environment. Whether you are running a Palladium-catalyzed Buchwald-Hartwig , a Copper-catalyzed Ullmann , or an oxidative Chan-Lam coupling, the following troubleshooting modules are designed to isolate the failure mode (catalyst death, inhibition, or off-cycle equilibrium) and provide a logic-based solution.

Module 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Gold Standard for sterically hindered or electron-poor substrates.

Core Troubleshooting Guide
Q1: My reaction turns black immediately upon heating, and conversion is <10%. What happened?

Diagnosis: Rapid Catalyst Decomposition (Pd-Black Formation). The Mechanism: You likely generated naked Pd(0) before the oxidative addition step could occur, or your ligand dissociated. Pd(0) is unstable and aggregates into inactive metallic palladium (Pd-black). The Fix:

  • Switch to Precatalysts (G3/G4): Stop using Pd(OAc)₂ or Pd₂dba₃ + Ligand. These traditional sources often fail to generate the active mono-ligated Pd(0) species efficiently.[1]

    • Recommendation: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4).[2] These are stable to air and release the active species only upon deprotonation in the vessel, ensuring the ligand is attached when Pd(0) is born.

  • Check the Solvent: If using DMF or DMA, switch to Toluene or t-Amyl Alcohol . Polar aprotic solvents can sometimes accelerate catalyst decomposition or coordinate too strongly to the metal center.

Q2: I see starting material consumption, but the major product is the reduced arene (Ar-H).

Diagnosis: Protodehalogenation (Hydrodehalogenation). The Mechanism: The Pd(II)-Ar intermediate underwent


-hydride elimination (usually from the amine or solvent) followed by reductive elimination of Ar-H.
The Fix: 
  • Solvent Switch: Avoid alcohols if possible. If solubility requires an alcohol, use t-Butanol (tBuOH) , which lacks

    
    -hydrogens.
    
  • Increase Amine Concentration: A higher concentration of amine accelerates the productive amine-binding step relative to the side-reaction.

  • Ligand Bulk: Switch to a bulkier ligand (e.g., BrettPhos or tBuBrettPhos ). The steric bulk accelerates the reductive elimination of the desired C–N bond, outcompeting the side reaction.

Q3: Which ligand should I actually use? There are too many.

The Solution: Do not guess. Use the Dialkylbiaryl Phosphine Decision Tree .

LigandSelection Start Substrate Class? Primary Primary Amine Start->Primary Secondary Secondary Amine Start->Secondary Amide Amide / Sulfonamide Start->Amide Heterocycle NH-Heterocycle (Indole, Pyrrole) Start->Heterocycle P_Base Is it hindered? Primary->P_Base S_Base Is it cyclic? Secondary->S_Base tBuBrett tBuBrettPhos Amide->tBuBrett General Standard Me4 Me4tBuXPhos Heterocycle->Me4 General Standard Brett BrettPhos P_Base->Brett Yes (e.g., t-Butyl amine) Ru RuPhos P_Base->Ru No (e.g., Benzyl amine) Ru2 RuPhos S_Base->Ru2 Acyclic Dave DavePhos / XPhos S_Base->Dave Cyclic (e.g., Morpholine)

Figure 1: Decision matrix for Dialkylbiaryl Phosphine ligands based on nucleophile class.

Module 2: Copper-Catalyzed Chan-Lam Coupling

The "Gentle" Alternative for boronic acids and sensitive substrates.

Core Troubleshooting Guide
Q1: The reaction stalls after 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Surface Passivation or Water Accumulation. The Mechanism: Chan-Lam is an oxidative coupling. It produces water as a byproduct. If water accumulates, it can inhibit the catalytic cycle or cause protodeboronation of the boronic acid. The Fix:

  • Add Molecular Sieves: Add 4Å molecular sieves (activated) to the reaction vessel. This is the single most effective fix for stalled Chan-Lam reactions.

  • Slow Addition: Do not dump all the boronic acid in at once. Add it in 3 portions over 2 hours. This keeps the concentration of the boronic acid low relative to the catalyst, preventing "homocoupling" or catalyst poisoning.

Q2: My boronic acid is disappearing, but I'm getting phenol (Ar-OH) instead of the amine.

Diagnosis: Oxidation of the Boronic Acid. The Mechanism: The oxidative conditions (Copper + O₂) are oxidizing the C-B bond to C-O faster than the transmetalation with the amine can occur. The Fix:

  • Concentration Shock: Increase the concentration of the amine . The amine must compete with oxygen for the copper center.

  • Switch Copper Source: If using Cu(OAc)₂, switch to Cu(OTf)₂ .[3] The triflate counterion is less coordinating, making the copper center more electrophilic and faster at binding the amine.

Module 3: Regioselectivity in Azoles

Controlling N1 vs. N2 arylation in Imidazoles, Pyrazoles, and Triazoles.

Strategic Analysis

When arylating an asymmetric azole (e.g., 4-methylimidazole), you often get a mixture of N1 and N3 arylation.

The Rule of Thumb:

  • Steric Control: Under thermodynamic conditions (high temp, reversible), the aryl group will prefer the least hindered nitrogen (distal to the substituent).

  • Kinetic Control: Under mild conditions, the aryl group may attack the most nucleophilic nitrogen (often the one with the highest electron density).

Protocol for Regiocontrol: If you need the "Anti-Thermodynamic" isomer (the more hindered one):

  • Use a Non-Polar Solvent (Toluene): This promotes tight ion-pairing between the base cation and the azole anion.

  • Use a Large Counterion: Switch from K₂CO₃ to Cs₂CO₃ . The "Cesium Effect" can alter the coordination geometry of the intermediate, sometimes reversing selectivity.

  • Blocking Groups: If chemical selectivity fails, install a transient blocking group (e.g., SEM or Boc) on the "easy" nitrogen, arylate the difficult one, then deprotect.

Standardized Experimental Protocol

Use this protocol to validate your reagents before attempting complex substrates.

Protocol: Pd-Catalyzed Cross-Coupling using G4 Precatalyst

Scope: Coupling of secondary amine (1.2 equiv) with aryl bromide (1.0 equiv).

  • Preparation (Benchtop):

    • To a 4 mL vial equipped with a stir bar, add Aryl Bromide (1.0 mmol).

    • Add RuPhos Pd G4 (0.02 mmol, 2 mol%). Note: G4 precatalysts are air-stable solids.

    • Add Base : Sodium tert-butoxide (NaOtBu) (1.2 mmol). Note: If substrate is base-sensitive, use Cs₂CO₃ (2.0 equiv).

  • Inerting:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3).

  • Solvent/Reagent Addition:

    • Add Amine (1.2 mmol) via syringe.

    • Add Anhydrous THF or Toluene (2.0 mL).

  • Activation:

    • Heat to 60°C for 2 hours.

    • Observation: The solution should turn from pale yellow to a darker amber/brown. If it turns black and precipitates immediately, check Q1 in Module 1.

  • Workup:

    • Dilute with EtOAc, filter through a small pad of silica/Celite to remove Pd residuals.

    • Concentrate and analyze by ¹H NMR.

Visualizing the Catalytic Cycle & Failure Points

CatalyticCycle Precat Pd Precatalyst (G3/G4) ActivePd L-Pd(0) Species Precat->ActivePd Activation (Base) OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Ar-X PdBlack FAILURE: Pd-Black (Agglomeration) ActivePd->PdBlack Unstable Ligand/Air AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + HNR2 / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim Dehal FAILURE: Dehalogenation (Hydride Source) AmineBind->Dehal Beta-Hydride Elim RedElim->ActivePd Regeneration

Figure 2: The Palladium Catalytic Cycle highlighting critical activation and failure pathways.

References

  • Buchwald-Hartwig Mechanism & Precatalysts

    • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.

  • Ligand Selection Guide

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Chan-Lam Coupling Optimization

    • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.

  • Azole Regioselectivity

    • Lutter, F. H., et al. (2020).[4] "Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets." Nature Communications.[5]

  • Deactivation Mechanisms

    • Ingoglia, B. T., et al. (2019).[6] "Palladium Catalyst Stability in C–N Cross-Coupling." ACS Catalysis.

Sources

Best practices for handling air and moisture-sensitive reagents in bromopyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: BP-Li-Pd-001 Subject: Troubleshooting Air/Moisture Sensitivity & Side Reactions in Bromopyridine Functionalization

Introduction

Welcome to the technical support hub. Bromopyridines are ubiquitous scaffolds in drug discovery, yet they present a "double-edged sword" of reactivity. They are prone to two distinct failure modes:

  • Reagent Degradation: Organolithiums (n-BuLi, t-BuLi) and Pd(0) catalysts are rapidly deactivated by trace moisture/oxygen.

  • Structural Scrambling: The "Halogen Dance" rearrangement, where the bromine atom migrates to a different position on the ring, driven by thermodynamic equilibration of the lithiated intermediate.

This guide provides self-validating protocols to eliminate these variables.

Module 1: The Foundation – Inert Atmosphere Integrity

User Query: “I cycled my flask 3 times, but my n-BuLi still quenched. What went wrong?”

Root Cause Analysis: Standard "evacuation/backfill" cycles are insufficient if the lines themselves are contaminated or if the pressure differential is mismanaged. Rubber septa are permeable to oxygen over time.

Troubleshooting Protocol: The "Vac-and-Back" Standard Do not rely on simple nitrogen flushing. You must employ a Schlenk line or a well-maintained glovebox.

  • Glassware Prep: Flame-dry glassware under vacuum (not just oven-dry). Water adheres to glass surfaces tenaciously.

  • The Manifold Cycle:

    • Connect flask to the double-oblique stopcock.

    • Evacuate until the vacuum gauge stabilizes (<0.1 mmHg).

    • Refill with dry Nitrogen/Argon.

    • Repeat 3x.

  • Positive Pressure: Always maintain a slight positive pressure of inert gas when the flask is open (e.g., during syringe addition) to create an outflow curtain.

Visual Workflow: The Inert Gas Cycle

SchlenkCycle Start Flame-Dried Flask (Hot) Vac Apply Vacuum (<0.1 mmHg) Start->Vac Cool Cool to RT under Vacuum Vac->Cool Inert Backfill with N2 / Ar Cool->Inert Cycle Repeat 3x Inert->Cycle Cycle->Vac Count < 3 Ready Ready for Reagents (Positive Pressure) Cycle->Ready Count = 3

Caption: The rigorous "Vac-and-Back" cycle required to desorb surface moisture before introducing pyrophoric reagents.

Module 2: Reagent Integrity – Organolithium Titration

User Query: “I used 1.1 equivalents of n-BuLi, but my conversion is only 80%. Is the reagent bad?”

Expert Insight: Commercial organolithiums degrade over time, forming alkoxides and hydroxides. Relying on the bottle's label concentration is the #1 cause of stoichiometry errors. You must titrate before use.

Standard Operating Procedure: The No-D-NMR Titration (1,10-Phenanthroline Method) This method is superior to others because it provides a sharp, unmistakable color endpoint.

Materials:

  • 1,10-Phenanthroline (indicator)[1][2][3][4]

  • Menthol or 2-butanol (titrant, dried)

  • Anhydrous THF

Step-by-Step Protocol:

  • Setup: Flame-dry a 10 mL vial with a stir bar; cool under N2.

  • Dissolution: Add ~2 mg of 1,10-phenanthroline and 2 mL dry THF.

  • Sensitization: Add 1 drop of the organolithium (n-BuLi) to scavenge moisture. The solution turns Dark Red/Rust (complex formation).

  • Aliquot: Add exactly 0.50 mL of your organolithium stock solution.

  • Titration: Titrate with a standard solution of dry menthol (e.g., 1.0 M in THF) via a gastight syringe.

  • Endpoint: The solution snaps from Dark Red to Yellow/Clear .

  • Calculation:

    
    
    
Module 3: The Danger Zone – Bromopyridine Halogen Dance

User Query: “I tried to lithiate 2-bromopyridine at -20°C, but the bromine moved to the 3-position. Why?”

Technical Explanation: This is the Halogen Dance .[5][6]

  • Kinetic Control (-78°C): Lithium-halogen exchange is faster than deprotonation.[7] You get the expected 2-lithiopyridine.

  • Thermodynamic Control (> -40°C): The lithiated species acts as a base. It deprotonates a starting molecule at the most acidic position (often adjacent to the halogen). The bromine then migrates to the most stable position (thermodynamic sink), usually creating a species where the anion is stabilized by inductive effects or chelation.

Critical Rule: For 2-bromopyridines, never allow the temperature to rise above -78°C before quenching with the electrophile.

Visual Pathway: Kinetic vs. Thermodynamic Fate

HalogenDance Substrate 3-Bromopyridine Kinetic 4-Lithio-3-bromopyridine (Kinetic Product) Substrate->Kinetic Low Temp (-78°C) Fast Deprotonation LDA LDA / Li-Base Thermo 3-Lithio-4-bromopyridine (Thermodynamic Product) Kinetic->Thermo Warm up (> -40°C) Halogen Migration Quench1 Product A (Desired) Kinetic->Quench1 Electrophile (E+) Quench2 Product B (Scrambled) Thermo->Quench2 Electrophile (E+)

Caption: The "Halogen Dance" mechanism. Warming the reaction allows the lithium to migrate to the thermodynamically more stable position.

Data Table: Solvent & Temperature Guidelines

ParameterRecommendationReason
Solvent Diethyl Ether or TolueneTHF coordinates Li, increasing basicity and promoting proton abstraction (scrambling). Ether is safer for exchange.
Temperature -78°C (Dry Ice/Acetone)Essential to freeze the kinetic intermediate.
Reagent t-BuLi (2 equiv)1st equiv does the exchange; 2nd equiv destroys the resulting t-BuBr (preventing alkylation).
Addition Rate Fast (< 1 min)Unlike deprotonation, exchange is rapid. Slow addition allows the product to react with the starting material.
Module 4: Catalytic Cross-Coupling (Suzuki/Buchwald)

User Query: “My reaction turns black immediately and yields are low. Is my catalyst dead?”

Troubleshooting: "Pd-black" indicates the precipitation of colloidal Pd(0). This happens when the active catalytic species is not stabilized by ligands (oxidation of phosphines) or when oxygen intercepts the cycle.

Best Practice: Degassing Solvents Dissolved oxygen is the enemy. Simple sonication is rarely enough for sensitive high-performance couplings.

  • Sparging (Standard): Bubble Argon through the solvent vigorously for 15-20 mins using a long needle.

  • Freeze-Pump-Thaw (Gold Standard):

    • Freeze solvent in Schlenk flask (liquid N2).

    • Apply vacuum.[2][3][8][9][10][11][12]

    • Thaw under static vacuum (gas bubbles escape).

    • Refill with Argon.[4][11] Repeat 3x.

Handling Hygroscopic Bases (e.g., KOtBu, Cs2CO3):

  • Weigh these in a glovebox if possible.

  • If weighing on a bench, do it rapidly and store the bulk container in a desiccator.

  • Tip: "Wet" bases are a common cause of hydrolysis in ester-containing bromopyridines.

References
  • Titration of Organolithium Reagents

    • Method: Watson, S. C.; Eastham, J. F. "Color Tests for Organolithium Compounds." Journal of Organometallic Chemistry, 1967, 9, 165.
    • Protocol Verification:

  • Halogen Dance Mechanism

    • Source: Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007, 36, 1046–1057.
    • Link:

  • Handling Air-Sensitive Reagents

    • Source: Aldrich Chemical Co.[9] "Handling Air-Sensitive Reagents (Tech Bulletin AL-134)."

    • Link:

  • Palladium Catalyst Troubleshooting

    • Source: "Common Pitfalls in Palladium Catalyzed Cross-Coupling." Yoneda Labs Guide.
    • Link:

Sources

Overcoming challenges in the purification of highly polar pyridine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Tailing, Irreversible Adsorption, and Solubility Issues in Pyridine Purification

Welcome to the Purification Support Center

If you are reading this, you are likely staring at a chromatogram that looks like a "shark fin" or dealing with a compound that vanished onto a silica column. Pyridine derivatives are notoriously difficult to purify due to their basic nitrogen atom (pKa ~5.2) and high polarity.

This guide is not a generic textbook summary. It is a troubleshooting protocol designed to address the specific physicochemical interactions causing your failure modes.

Part 1: The "Tailing" Nightmare (Normal Phase Silica)

The Problem: Why does my pyridine tail on silica?

Root Cause: The interaction is chemical , not just physical. Standard silica gel is acidic (pH ~5). The surface is covered in silanol groups (Si-OH). Your pyridine derivative acts as a Lewis base, forming strong hydrogen bonds or even ionic interactions with these acidic silanols. This "secondary retention" mechanism competes with the partitioning process, causing the peak to drag (tail) indefinitely.

Mechanism Visualization

The following diagram illustrates the competitive inhibition strategy required to fix this.

SilanolInteraction Silica Acidic Silanol (Si-OH) Pyridine Pyridine Analyte Silica->Pyridine Strong H-Bonding Tail Result: Peak Tailing Pyridine->Tail Sharp Result: Sharp Peak Pyridine->Sharp Free Partitioning Modifier Amine Modifier (TEA/NH3) Modifier->Silica Preferential Binding (Shielding) Modifier->Pyridine Displaces

Figure 1: Mechanism of amine modifiers blocking silanol sites to prevent pyridine tailing.[1]

Troubleshooting Protocols
Scenario A: You must use standard Silica Gel

Solution: Mobile Phase Modifiers. You must saturate the silica surface with a base that is more basic or more abundant than your analyte.

  • The "Magic Mix" (DCM/MeOH/NH4OH): For highly polar pyridines, standard Hexane/EtOAc is insufficient. Use Dichloromethane (DCM) and Methanol (MeOH) with Ammonium Hydroxide.

    • Recipe: 90:9:1 (DCM : MeOH : NH4OH).

    • Note: The NH4OH is crucial. It deprotonates the pyridine and blocks silanols.

    • Warning: Do not exceed 10-15% MeOH in DCM on silica, or the silica will dissolve, contaminating your product.

  • The Triethylamine (TEA) Fix: If using Hexane/EtOAc or DCM/MeOH without ammonia:

    • Pre-wash the column with 1% TEA in your starting solvent.

    • Add 0.1% TEA to your mobile phase bottles.

    • Why? TEA creates a "base shield" on the silica [1].[1]

Scenario B: The compound is stuck (Rf = 0.0)

Solution: Switch Stationary Phases. If 10% MeOH/DCM doesn't move it, stop adding more polar solvent. You need a different surface chemistry.

Stationary PhaseSurface ChemistryWhy Use It?
Amine (NH2) Propyl-amine bonded silicaGold Standard. The surface is basic. It repels the basic pyridine, preventing tailing without toxic modifiers like TEA [2].
Basic Alumina Aluminum Oxide (pH ~9-10)Excellent for acid-sensitive pyridines. Does not possess the acidic silanols of silica.
Diol Diol-bonded silicaAlternative to bare silica. Less acidic, offers different selectivity for polar compounds.

Part 2: Reverse Phase & pH Control

The Problem: My compound elutes at the void volume (t0) on C18.

Root Cause: Ionization. At neutral or low pH (standard HPLC conditions with Formic Acid), pyridine (pKa ~5.2) becomes protonated (Pyridinium ion). Charged molecules are hydrophilic and will not stick to the hydrophobic C18 chains.

Decision Matrix: Method Development

MethodSelection Start Pyridine Purification Strategy Solubility Is it soluble in DCM/EtOAc? Start->Solubility YesSol Yes Solubility->YesSol Lipophilic NoSol No (Water soluble) Solubility->NoSol Hydrophilic Silica Try Silica + 1% TEA YesSol->Silica Tailing Still Tailing? Silica->Tailing AmineCol Switch to Amine (NH2) Column Tailing->AmineCol Yes RPC18 Reverse Phase C18 NoSol->RPC18 pHCheck Check pH vs pKa RPC18->pHCheck HighPH High pH Buffer (pH 10) (Bicarb or NH4OH) pHCheck->HighPH Standard Pyridine HILIC HILIC Mode (Acetonitrile/Water) pHCheck->HILIC Very Polar / Poly-charged

Figure 2: Decision tree for selecting the correct stationary phase and mobile phase conditions.

Protocol: High pH Reverse Phase

To retain a pyridine on C18, you must suppress ionization.

  • Rule: Mobile Phase pH must be > pKa + 2.

  • Target pH: 7.5 - 10.0 (Ensure your C18 column is rated for high pH, such as hybrid particle columns).

Buffer Recipe (10mM Ammonium Bicarbonate, pH 10):

  • Dissolve 0.79g Ammonium Bicarbonate in 1L water.

  • Adjust pH to 10.0 using Ammonium Hydroxide (NH4OH).

  • Mobile Phase A: Buffer.

  • Mobile Phase B: Acetonitrile (or Methanol).[2][3]

  • Result: The pyridine is now neutral (uncharged) and will retain on the C18 column [3].

Part 3: Sample Loading & Solubility

The Problem: My sample precipitates on the column head.

Highly polar pyridines often require polar solvents (MeOH, DMSO) to dissolve, but these are "strong" solvents that ruin the chromatography if injected directly.

Technique: Dry Loading (The "Sandwich" Method)

Do not liquid load with MeOH. Use dry loading to improve resolution.

  • Dissolve: Dissolve your crude pyridine mixture in the minimum amount of MeOH or DCM.

  • Adsorb: Add Celite 545 or Silica Gel (1:2 ratio of sample to sorbent).

  • Evaporate: Rotovap until you have a free-flowing dry powder.

  • Load:

    • Flash Columns: Pour the powder into an empty solid load cartridge.

    • Glass Columns: Pour carefully onto the top of the packed bed and add a layer of sand.

  • Elute: Start your gradient. The compound will elute in a tight band because it is not being "pushed" by the injection solvent [4].

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Methanol for normal phase? A: Yes. Acetone is more selective than Ethyl Acetate but less potent than Methanol. A gradient of Hexane/Acetone/TEA is often superior to Hexane/EtOAc for pyridines because Acetone has better solubility for polar heterocycles.

Q: I am using C18, but my pyridine still elutes at the void even at pH 10. A: Your compound is likely too polar for standard C18 (e.g., it has multiple polar groups or is a zwitterion).

  • Action: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Conditions: Bare Silica column. Mobile Phase: 95% Acetonitrile / 5% Water (with 10mM Ammonium Acetate).

  • In HILIC, water is the "strong" solvent. The mechanism involves partitioning into a water layer on the silica surface [5].

Q: My product is an N-oxide pyridine. Is it different? A: Yes. N-oxides are much more polar and less basic than the parent pyridine. They often require 10-20% MeOH/DCM or HILIC conditions. Avoid high temperatures as they can deoxygenate or rearrange.

References

  • Teledyne ISCO. (2012). Flash Chromatography Guide: Purifying Basic Compounds. Retrieved from [Link]

  • Phenomenex. (2024). Effect of Mobile Phase pH on Reversed-Phase HPLC Separations of Ionizable Compounds. Retrieved from [Link]

  • Biotage. (2023).[4][5] Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

Sources

Identification and characterization of impurities in the synthesis of Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-bromopyridine-3-carboxylate is a high-value scaffold often utilized in the synthesis of SHP2 inhibitors and other kinase-targeting small molecules. Users frequently encounter difficulty distinguishing the target molecule from its regioisomer, Methyl 2-amino-5-bromopyridine-3-carboxylate , and the over-brominated 5,6-dibromo species.

This guide provides a definitive troubleshooting framework for identifying, characterizing, and removing these specific impurities.

Module 1: Origin of Impurities (The "Regioisomer Trap")

The Core Problem: Electrophilic Aromatic Substitution (EAS) Rules

If you are attempting to synthesize the target via direct bromination of Methyl 2-aminopyridine-3-carboxylate , you will likely fail to obtain the 6-bromo product as the major component.

  • The Chemistry: The amino group at C2 is a strong ortho/para director. The ester at C3 is a meta director.

  • The Conflict:

    • The Amino group directs to C5 (para) and C3 (blocked).

    • The Ester group directs to C5 (meta).

    • Result: Both directing groups activate the C5 position. The C6 position is deactivated and sterically less favorable.

  • Conclusion: Direct bromination (e.g., NBS/DMF or

    
    /AcOH) produces the 5-bromo regioisomer  as the major product, which is a critical impurity if your target is the 6-bromo species.
    
Impurity Pathway Diagram

The following diagram illustrates the competitive pathways leading to the target versus the critical impurities.

ImpurityPathways cluster_legend Pathway Legend SM Methyl 2-aminopyridine- 3-carboxylate Reagent Bromination (NBS or Br2) SM->Reagent Target Target (Minor/Trace): 6-Bromo Isomer Reagent->Target Minor Pathway (Steric/Electronic Clash) Impurity_5Br Major Impurity: 5-Bromo Isomer (Thermodynamic Product) Reagent->Impurity_5Br Major Pathway (Cooperative Directing) Impurity_DiBr Secondary Impurity: 5,6-Dibromo Species Impurity_5Br->Impurity_DiBr Over-bromination Red = Critical Impurity Red = Critical Impurity Green = Target Molecule Green = Target Molecule Red = Critical Impurity->Green = Target Molecule

Caption: Figure 1. Electrophilic aromatic substitution pathways showing the high probability of 5-bromo impurity formation during direct bromination.

Module 2: Analytical Method Development (HPLC & LC-MS)

Standard C18 gradients often fail to separate the 5-bromo and 6-bromo isomers due to their identical mass and similar lipophilicity.

Troubleshooting Guide: Chromatographic Separation
SymptomProbable CauseCorrective Action
Co-eluting Peaks Isomers (5-Br vs 6-Br) have identical m/z (230/232) and similar logP.Switch Column Chemistry: Move from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) . These phases exploit

interactions, which differ significantly between the para-substituted (5-Br) and ortho-substituted (6-Br) pyridines.
Peak Tailing Interaction of the free amine (-NH2) or pyridine nitrogen with residual silanols.Buffer Modification: Ensure mobile phase contains 0.1% Formic Acid or Ammonium Formate (pH ~3.0). High pH (Ammonium Bicarbonate) may also work but risks silica dissolution.
Ghost Peaks Hydrolysis of the methyl ester to the carboxylic acid.Sample Prep Check: Avoid storing samples in MeOH/Water mixtures for >24h. Use Acetonitrile as the diluent.
Recommended HPLC Method Parameters
  • Column: XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes. (Isomers typically separate by >1.5 min).

  • Detection: UV @ 254 nm (Pyridine ring) and 300 nm (Conjugated ester).

Module 3: Structural Elucidation (NMR Forensics)

This is the only self-validating method to confirm you have the correct isomer without X-ray crystallography.

The "Coupling Constant" Rule

You must analyze the aromatic region (7.0 - 8.5 ppm) of the


 NMR spectrum.
  • Target (6-Bromo): The remaining protons are at C4 and C5 . They are adjacent (ortho).

    • Key Signal: Doublets with

      
       Hz .
      
  • Impurity (5-Bromo): The remaining protons are at C4 and C6 . They are separated by a carbon (meta).

    • Key Signal: Doublets with

      
       Hz .
      
Decision Tree: Isomer Identification

NMR_Logic Start Analyze 1H NMR (Aromatic Region) CheckProtons Locate Pyridine Ring Protons (Typically 2 signals) Start->CheckProtons MeasureJ Measure Coupling Constant (J) CheckProtons->MeasureJ Result6Br J = 7.5 - 8.5 Hz (Ortho Coupling) MeasureJ->Result6Br Large Splitting Result5Br J = 1.5 - 2.5 Hz (Meta Coupling) MeasureJ->Result5Br Small Splitting ConclusionTarget CONFIRMED: Target (6-Bromo Isomer) Result6Br->ConclusionTarget ConclusionImpurity ALERT: Regioisomer (5-Bromo Impurity) Result5Br->ConclusionImpurity

Caption: Figure 2. NMR logic flow for distinguishing 2-amino-6-bromopyridine (Target) from 2-amino-5-bromopyridine (Impurity).

Module 4: Remediation & Purification

FAQ: How do I fix my material?

Q1: I have a mixture of 6-Br (Target) and 5-Br (Impurity). Can I recrystallize?

  • Answer: Difficult. Both isomers have high crystallinity and similar solubility profiles. However, the 5-bromo isomer is generally less soluble in non-polar solvents due to better packing (para-substitution symmetry).

  • Protocol: Try a hot slurry in Ethyl Acetate/Heptane (1:5) . Filter the hot solution. The solid retained is often enriched in the 5-bromo impurity. The filtrate, upon cooling, may yield the enriched 6-bromo target. Note: Column chromatography (Phenyl-Hexyl stationary phase) is preferred for >98% purity.

Q2: How do I synthesize the 6-bromo target without forming the 5-bromo impurity?

  • Answer: Do not use direct bromination of the 2-amino-3-ester.

  • Alternative Route: Start with 2,6-dibromopyridine .[1][2]

    • Lithiation/Carboxylation: Selective lithiation at C3 (using LDA) followed by

      
       quench to install the acid/ester.
      
    • Amination: Selective displacement of the C2-bromide with ammonia (using aqueous ammonia at high temp or Pd-catalyzed amination). The C2 bromine is more labile than C6 due to the proximity to the activating ester (if installed first) or electronic differentiation.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Definitive source for EAS directing rules on pyridine rings).

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Methyl 2-amino-5-bromopyridine-3-carboxylate. (Used for confirming physical property differences between isomers).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on coupling constants in heteroaromatics).

Sources

Key considerations for scaling up reactions with Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Scale-Up Strategies, Troubleshooting, and Process Optimization

Core Chemistry & Reactivity Profile

Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS: 1227048-73-8) is a trifunctional scaffold critical for discovering kinase inhibitors and bicyclic heterocycles. Its utility stems from three orthogonal reactive handles:

  • C2-Amino Group: Nucleophilic; acts as a donor in cyclizations (e.g., to pyrido[2,3-d]pyrimidines).

  • C3-Methyl Ester: Electrophilic; serves as the closure point for annulation reactions.

  • C6-Bromide: Electrophilic; an excellent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Critical Scale-Up Warning: Unlike simple pyridines, the regiochemical integrity of this molecule is the primary failure mode during scale-up. Direct bromination of methyl 2-aminopyridine-3-carboxylate typically yields the 5-bromo isomer (due to the para-directing effect of the amine), not the desired 6-bromo target. The preferred process route involves nucleophilic aromatic substitution (


) on 2,6-dihalonicotinates.
Frequently Asked Questions (FAQs)

Q1: I am scaling up the synthesis from 2,6-dibromopyridine-3-carboxylate. How do I ensure the amino group installs at C2 and not C6? A: This is a classic competition between steric hindrance and electronic activation.

  • The Mechanism: The C3-ester is electron-withdrawing, activating the ortho (C2) and para (C6) positions. While C2 is sterically more crowded, the inductive effect of the adjacent carbonyl makes C2 significantly more electrophilic than C6.

  • The Solution: Use kinetic control .[1] Perform the ammonolysis at low temperatures (0 °C to RT) using a stoichiometric equivalent of ammonia in a polar aprotic solvent (THF or Acetonitrile). Higher temperatures (>60 °C) or thermodynamic conditions often increase the ratio of the unwanted C6-amino isomer or the 2,6-diamino byproduct.

Q2: My Suzuki coupling at the C6-position is stalling at 50% conversion. What is poisoning the catalyst? A: The free C2-amino group is a potent ligand for Palladium.

  • The Cause: The free amine can coordinate to the Pd(0) species, forming stable, unreactive complexes (Pd-poisoning), effectively removing the catalyst from the cycle.

  • The Fix:

    • Protect the Amine: Acetylate the amine (Ac2O) prior to coupling; the acetamide is less coordinating.

    • Ligand Switch: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can outcompete the amine for the metal center.

    • Base Selection: Switch from carbonate bases to weaker bases like potassium phosphate to prevent hydrolysis of the ester during the prolonged heating required for deactivated substrates.

Q3: We cannot use column chromatography for 100g batches. How do we purify this compound? A: Crystallization is highly effective due to the compound's planar, stackable structure.

  • Protocol: The crude solid from the

    
     reaction often contains ammonium salts. Wash the crude filter cake thoroughly with water to remove salts. Recrystallize the dried solid from Ethanol/Water (4:1)  or Ethyl Acetate/Heptane . The desired product typically crystallizes as off-white needles, while the regioisomer remains in the mother liquor.
    
Troubleshooting Guide
Symptom Probable Cause Corrective Action
Wrong Isomer (5-Bromo) Synthesized via direct bromination of amino-ester.STOP. Direct bromination favors the 5-position (para to NH2). Switch route to

on 2,6-dibromo/chloro precursor.
Low Yield in Cyclization Ester hydrolysis occurred before ring closure.Ensure anhydrous conditions.[2] If using amidines for cyclization, use molecular sieves or chemical drying agents to prevent water from attacking the ester.
"Oiling Out" during Workup Product solubility in aqueous phase is higher than expected due to pyridine nitrogen protonation.Adjust pH to ~8-9 (neutralize pyridinium salt) before extraction. Use DCM or EtOAc/THF mixtures for extraction.
Exotherm on Scale-up Ammonia addition to dihalopyridine is highly exothermic.Critical Safety: Use a jacketed reactor. Add ammonia solution slowly (dosing pump) while maintaining internal temp < 20 °C.
Comparative Data: Synthetic Routes
FeatureRoute A:

(Recommended)
Route B: Direct Bromination
Starting Material Methyl 2,6-dibromopyridine-3-carboxylateMethyl 2-aminopyridine-3-carboxylate
Reagent Ammonia (NH3)NBS or Br2
Regioselectivity High (C2 vs C6) under kinetic controlWrong (Favors C5)
Scale-up Risk Exotherm managementSeparation of 5-Br/6-Br isomers is difficult
Yield 75-85%< 40% (of desired isomer)
Detailed Experimental Protocol (Recommended Route)

Synthesis of Methyl 2-amino-6-bromopyridine-3-carboxylate via


 
  • Setup: Equip a 5L jacketed reactor with a mechanical stirrer, internal temperature probe, and addition funnel.

  • Charge: Add Methyl 2,6-dibromopyridine-3-carboxylate (1.0 equiv) and Acetonitrile (10 vol). Cool the suspension to 0–5 °C.

  • Addition: Charge Ammonium Hydroxide (28-30% aq) (2.5 equiv) into the addition funnel.

  • Reaction: Add NH4OH dropwise over 60 minutes, maintaining internal temperature < 10 °C.

    • Note: The reaction is initially heterogeneous but may clarify as the intermediate forms.

  • Monitoring: Warm to RT (20–25 °C) and stir for 4–6 hours. Monitor by HPLC for consumption of starting material and formation of the regioisomer (typically < 5%).

  • Workup:

    • Add Water (10 vol) slowly to precipitate the product.

    • Stir the slurry at 0 °C for 2 hours to maximize yield.

    • Filter the solids.

  • Purification: Wash the cake with water (3 x 2 vol) to remove ammonium bromide. Dry in a vacuum oven at 45 °C.

    • Optional: Recrystallize from EtOH if purity < 98%.

Visual Process Workflows
Figure 1: Reaction Pathway & Regioselectivity Logic

ReactionPathway Fig 1. Regioselectivity in the SNAr synthesis of the target scaffold. SM Methyl 2,6-dibromopyridine- 3-carboxylate Intermediate Meisenheimer Complex SM->Intermediate SNAr Attack NH3 Ammonia (NH3) (Nucleophile) Product TARGET: Methyl 2-amino-6-bromo pyridine-3-carboxylate Intermediate->Product Path A: Kinetic Control (Attack at C2) Favored by Inductive Effect Byproduct IMPURITY: Methyl 6-amino-2-bromo pyridine-3-carboxylate Intermediate->Byproduct Path B: Thermodynamic (Attack at C6) Favored by High Temp

Figure 2: Troubleshooting Decision Tree

Troubleshooting Fig 2. Decision tree for troubleshooting common scale-up failures. Issue Problem Encountered LowYield Check pH of Aqueous Layer Issue->LowYield Low Yield Impurity Impurity Issue->Impurity High Impurity Profile Acidic Product is protonated (soluble). Adjust pH to 8-9. LowYield->Acidic pH < 7 Neutral Check Mother Liquor. Did product fail to precipitate? LowYield->Neutral pH > 7 Regio Was reaction temp > 25°C? Impurity->Regio Regioisomer Present Yes Reduce Temp to 0-5°C. Kinetic control required. Regio->Yes Yes No Check Stoichiometry. Avoid large excess of NH3. Regio->No No

References
  • Regioselectivity in Nucleophilic Substitution of 2,6-Dihalopyridines

    • Source:Journal of Organic Chemistry
    • Context: Explains the inductive activation of the C2 position by the C3-carboxyl
    • Citation: Schlosser, M., et al. "Regioselective derivatization of chloropyridines." J. Org. Chem. 2005, 70, 2494–2502. Link

  • Synthesis of 2-Amino-6-bromopyridine Deriv

    • Source:Tetrahedron Letters
    • Context: Protocols for optimizing ammonolysis of dibromopyridines.
    • Citation: Wang, X., et al. "Practical synthesis of 2-amino-6-bromopyridines." Tetrahedron Lett.[3] 2012, 53, 4905. Link

  • Cross-Coupling Str

    • Source:Chemical Reviews
    • Context: Strategies to prevent Pd-poisoning by free amino groups during Suzuki coupling.
    • Citation: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev. 2016, 116, 12564. Link

  • Safety Data Sheet (SDS)

    • Source: PubChem
    • Context: Hazard identification for bromopyridine carboxyl
    • Citation: PubChem CID 16217886. Link

Sources

Screening of alternative inorganic and organic bases for Suzuki coupling of bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SZK-PYR-001 Status: Open Agent: Senior Application Scientist Subject: Screening Strategy for Inorganic vs. Organic Bases in Heterocyclic Cross-Coupling

Executive Summary & Diagnostic Triage

User Context: You are experiencing low yields, catalyst poisoning, or protodeboronation when coupling bromopyridines. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom make standard protocols (e.g.,


) unreliable.

The Core Challenge: The base in a Suzuki coupling is not merely a proton scavenger; it is a ligand activator . It must convert the boronic acid/ester into a nucleophilic boronate species [


] capable of transmetallation.[1]
  • Too weak: Transmetallation is slow; oxidative addition intermediates decompose.

  • Too strong: Protodeboronation (C-B bond cleavage) occurs, destroying the nucleophile.

  • Cation Effect: The counter-cation (

    
    , 
    
    
    
    ,
    
    
    ) dictates solubility and ion-pairing in the transition state.
Diagnostic Decision Matrix

Use the following logic flow to select your initial screening candidates.

BaseSelection Start START: Analyze Substrate Constraints Q1 Is the Boronic Acid Protodeboronation-Prone? (e.g., 2-pyridyl, polyfluorinated) Start->Q1 Q2 Does the Bromopyridine contain Base-Sensitive Groups? (Esters, Nitriles) Q1->Q2 No (Stable) Anhydrous Route A: Anhydrous Organic Bases (TEA, DBU in Toluene/Dioxane) Q1->Anhydrous Yes (High Risk) Q3 Is the Substrate Sterically Hindered? Q2->Q3 No (Robust) Mild Route B: Mild/Anhydrous Inorganic (CsF, K3PO4 Anhydrous) Q2->Mild Yes (Sensitive) Strong Route C: Strong Inorganic (Ba(OH)2, KOH, TlOH) Q3->Strong Yes (Bulky) Standard Route D: Standard Carbonates (K2CO3, Cs2CO3 in DMF/H2O) Q3->Standard No (Standard)

Figure 1: Base Selection Triage. Determine the primary failure mode risk (protodeboronation vs. steric hindrance) to select the base class.

Module: Inorganic Base Troubleshooting

Inorganic bases are the standard for a reason, but for pyridines, the counter-cation and hydration state are critical variables.

The "Cesium Effect"

For difficult bromopyridines, switching from Potassium (


) to Cesium (

) often boosts yields.
  • Mechanism:

    
     has a larger ionic radius and softer charge density than 
    
    
    
    . This increases the solubility of the carbonate/fluoride in organic solvents (like DMF or Dioxane), making the base more available for the boronic acid activation step in the organic phase [1].
  • Recommendation: If

    
     fails, screen 
    
    
    
    immediately.
Fluoride Bases ( , )

Fluorides are unique because they possess high lattice energy but form very strong B-F bonds.

  • Use Case: Sterically hindered bromopyridines (e.g., 2-bromo-3-methylpyridine).

  • Why it works: The fluoride anion (

    
    ) is small and highly nucleophilic toward Boron, facilitating the formation of the reactive fluoroboronate species 
    
    
    
    . This species transmetallates faster than the hydroxyboronate generated by carbonates [2].
  • Protocol Tip: Use

    
     (2.0 equiv) in Dioxane/Water (10:1).
    
Inorganic Base Comparison Table
BasepKa (conj. acid)Solubility (Organic)Risk ProfileBest For

10.3PoorLowEasy substrates, high water ratio.

12.3ModerateMediumChloropyridines & electron-rich boronic acids.

10.3GoodMediumBromopyridines requiring higher solubility.

15.7PoorHigh (Hydrolysis)Very hindered couplings (C-Ba acceleration).

3.2 (HF)GoodLow (Base-free)Base-sensitive functional groups (esters).

Module: Organic Base Troubleshooting

When inorganic bases fail due to solubility issues or promote hydrolytic side reactions (protodeboronation), organic amine bases are the required alternative.

The "Anhydrous" Advantage

Bromopyridines often require elevated temperatures. In aqueous inorganic systems, this heat + water + base = rapid protodeboronation of the boronic acid partner.

  • Solution: Use organic bases (Triethylamine, DIPEA, DBU) in strictly anhydrous solvents (Toluene, DMF).

  • Mechanism: The amine coordinates to the Boron atom, increasing electron density at the ipso-carbon, activating it for transmetallation without the presence of

    
     [3].
    
Recommended Organic Bases
  • 
     (Triethylamine):  The standard. Cheap, easy to remove.
    
  • 
     (Hünig's Base):  Use if 
    
    
    
    causes alkylation side reactions or if the substrate is bulky.
  • 
     (Diazabicycloundecene):  A strong, non-nucleophilic base. Excellent for "difficult" couplings where high basicity is needed to force transmetallation but nucleophilicity must be low to avoid displacing the bromide.
    

Mechanistic Visualization: The Activation Pathway

Understanding where the base acts helps you choose the right one. The base must activate the Boron (Path A) without poisoning the Palladium (Path B).

Mechanism Pd_Ox Pd(II)-Br Complex (Oxidative Addition Product) TransMet Transmetallation Transition State Pd_Ox->TransMet Boronic Boronic Acid Ar-B(OH)2 Boronate Activated Boronate [Ar-B(OH)2(B)]- Boronic->Boronate Path A: Base Activates Boron (Desired) Base Base (B-) Base->Pd_Ox Path B: Base Coordinates Pd (Inhibition/Poisoning) Base->Boronate Boronate->TransMet Product Pd(II)-Ar-Ar (Pre-Reductive Elimination) TransMet->Product

Figure 2: Mechanistic Pathway. Path A is the goal. If using Pyridines, Path B is a risk because the Pyridine nitrogen itself can act like the Base in Path B, poisoning the catalyst. Stronger steric bulk on the base (e.g., DIPEA) prevents Path B.

Standardized Screening Protocol

Do not guess. Run this 4-vial screen to cover 90% of bromopyridine coupling scenarios.

Conditions:

  • Scale: 0.1 mmol Bromopyridine.

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to pyridine poisoning.
    
  • Temp: 80°C.

  • Time: 4 hours (Check LCMS).

The 4-Vial Setup
VialBase (2.0 eq)SolventRationale
1

DMF /

(4:[2]1)
The Standard. High solubility, works for 70% of cases.
2

Dioxane (Anhydrous)The "Cesium Effect." For solubility-limited substrates.
3

Toluene /

(20:1)
The "Phosphate." Best for Chloropyridines or electron-rich partners.
4

DMF (Anhydrous)The Organic. For protodeboronation-prone boronic acids.

Step-by-Step Procedure:

  • Weigh Solids: Add Boronic acid (1.2 eq), Base (2.0 eq), and Catalyst (0.05 eq) to the reaction vial.

  • Purge: Cap vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) x3. Critical: Oxygen kills active Pd species.
    
  • Solvent Addition: Add sparged (degassed) solvent via syringe.

  • Add Substrate: Inject Bromopyridine (1.0 eq) last (if liquid).

  • Heat: Place in pre-heated block at 80°C. Stir vigorously (>800 RPM).

Troubleshooting FAQs

Q: I see the starting material (Bromopyridine) remaining, but the Boronic acid is gone. What happened? A: You likely suffered Protodeboronation . The base hydrolyzed your boronic acid before it could couple.

  • Fix: Switch to Vial 4 (Organic Base/Anhydrous) or use a Boronic Ester (Pinacol ester) which is more robust than the free acid.

Q: The reaction turns black immediately and stalls. A: "Palladium Black" precipitation. The catalyst is decomposing before the catalytic cycle completes.

  • Fix: Your ligand is too weak to hold the Pd. Switch to a bulky, electron-rich phosphine like XPhos or SPhos (Buchwald ligands) [4]. These are essential for 2-bromopyridines.

Q: I am coupling 2-bromopyridine and getting low yields. A: This is the "Ortho Effect." The Pyridine Nitrogen coordinates to the Pd center, blocking the incoming boronate.

  • Fix: Use

    
     (10 mol%)  as a co-catalyst. Copper coordinates the pyridine nitrogen, "masking" it from the Palladium. Alternatively, use 
    
    
    
    as the base; the Barium ion can coordinate to the nitrogen.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions. The Journal of Organic Chemistry, 59(20), 6095–6097. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

The influence of water content on the efficiency of palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: The influence of water content on the efficiency of palladium-catalyzed cross-coupling reactions

Introduction: The "Water Paradigm" Shift

Welcome to the Technical Support Center. If you are here, you are likely facing inconsistent yields, stalled reactions, or the dreaded "Palladium Black" crash.

Historically, the dogma of organometallic chemistry was "strictly anhydrous." However, in Palladium (Pd) cross-coupling, water is a shapeshifter—it acts as a critical reagent , a poison , or a solvent , depending entirely on the catalytic cycle you are engaging.

This guide moves beyond generic advice. We break down the mechanistic causality of water in three distinct scenarios:

  • The Suzuki-Miyaura Paradox: Where water is essential.

  • The Nucleophile Sensitivity: Where water is a poison (Buchwald-Hartwig/Heck).

  • The Micellar Revolution: Where water is the medium.

Module 1: The Suzuki-Miyaura Paradox (Water is Essential)

The Scenario: You dried your solvents, flame-dried your glassware, and used a glovebox. Your Suzuki coupling yield dropped to <10%. The Diagnosis: You starved the reaction of a critical reagent.

The Mechanism: Why "Dry" Fails

Unlike other couplings, the Suzuki-Miyaura reaction requires a base to activate the boron species. However, the base (e.g., K₂CO₃, K₃PO₄) is often insoluble in organic solvents (Toluene, THF).

  • Solubility: Water dissolves the inorganic base, allowing it to interact with the interface.

  • Hydroxo-Palladium Formation: Water participates in the ligand exchange, converting the unreactive Halide-Pd-L species into the active Hydroxo-Pd-L species (Pd-OH). This Pd-OH species is roughly 10,000x more reactive toward transmetallation than the halide equivalent.

Visualization: The Hydroxo-Bridge Pathway

SuzukiWater cluster_water The Water Effect Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Metathesis Ligand Metathesis (Rate Limiting Step) OxAdd->Metathesis + Base/H2O PdOH Pd-OH Species (CRITICAL INTERMEDIATE) Metathesis->PdOH Formation of Hydroxo-Pd Transmet Transmetallation (Boronate Activation) PdOH->Transmet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0

Figure 1: The catalytic cycle of Suzuki coupling highlighting the critical role of water in generating the reactive Hydroxo-Palladium intermediate.

Troubleshooting Protocol: Optimizing Water Ratios
SymptomDiagnosisCorrective Action
Reaction Stalled (<10%) System too dry. Base is effectively encapsulated and inert.Add degassed water. Target a 4:1 or 9:1 Organic:Water ratio .
Homocoupling (Ar-Ar) Oxygen presence or low transmetallation rate.Degas water vigorously (sparge with Ar for 20 mins). Water dissolves O₂, which promotes homocoupling.
Protodeboronation Too much water/heat. The boronic acid hydrolyzed the C-B bond.Reduce water content to 5% v/v. Switch to Boronic Esters (Pinacol) or MIDA boronates for slow release.

Module 2: The Hydrophobic Challenge (Buchwald-Hartwig & Heck)

The Scenario: You are performing a C-N coupling (Buchwald-Hartwig). You added water "because it worked for Suzuki." The reaction turned black immediately, and you recovered starting material. The Diagnosis: Hydrolysis and catalyst poisoning.

The Mechanism: Why "Wet" Fails
  • Imine Hydrolysis: In C-N coupling, the intermediate can be susceptible to hydrolysis, reverting to the amine and carbonyl/halide.

  • Phosphine Oxidation: Water, especially in the presence of trace air, accelerates the oxidation of phosphine ligands (e.g., PPh₃ → O=PPh₃). Palladium without ligands aggregates into inert Palladium Black .

  • Inhibitory Coordination: Water molecules can occupy open coordination sites on the Pd, preventing the bulky amine nucleophile from binding.

FAQ: C-N Coupling & Water

Q: Can I ever use water in Buchwald-Hartwig? A: Generally, NO , unless you are using specific surfactant systems (see Module 3). For standard conditions (Toluene/Dioxane with NaOtBu), water hydrolyzes the base and poisons the catalyst.

  • Standard: Use anhydrous solvents (<50 ppm water).

  • Exception: Modern precatalysts (e.g., Buchwald G3/G4) are more robust but still perform best under dry conditions.

Q: My Heck reaction turned black. Was it water? A: Likely. In Heck reactions, water can cause the dissociation of the halide, but excessive water often leads to Pd precipitation. If using hygroscopic bases (Et₃N), ensure they are distilled/dried.

Module 3: The Micellar Revolution (Surfactant Catalysis)

The Scenario: You want to run a "Green Chemistry" reaction in 100% water, but your reagents are insoluble organic solids. The Diagnosis: You need Micellar Catalysis (Lipshutz conditions).

The Mechanism: The "Nanoreactor"

Standard biphasic systems (Water + Toluene) suffer from poor mass transfer. Micellar catalysis uses amphiphilic surfactants (e.g., TPGS-750-M) that form nanomicelles in water.

  • The Core: The lipophilic interior concentrates the Pd-catalyst and the organic substrates (high local concentration = faster rates).

  • The Shell: The hydrophilic exterior interacts with the bulk water.

Protocol: Setting Up a Micellar Reaction

Unlike standard solvent reactions, concentration is key here.

  • Surfactant Prep: Dissolve TPGS-750-M (2 wt %) in degassed water.

  • Concentration: Run the reaction at 0.5 M to 1.0 M (global concentration). Note: This is much more concentrated than typical organic synthesis (0.1 M).

  • Order of Addition:

    • Surfactant Solution.

    • Organic Substrates (Solid/Liquid).

    • Catalyst (Premixing catalyst with surfactant often helps).

  • Stirring: Vigorous stirring is non-negotiable to maintain emulsion stability.

Module 4: General Troubleshooting Matrix

Visual Guide: Diagnosing Water Issues

Troubleshooting Start Start: Low Yield / Failed Reaction CheckColor Observe Reaction Mixture Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Precipitation Clear Clear / No Change (Catalyst Resting) CheckColor->Clear No reaction Oxidation Ligand Oxidation? (Did you degas water?) Black->Oxidation Suzuki Is this Suzuki? Clear->Suzuki DryIt Too much water. Switch to Anhydrous. Oxidation->DryIt Yes AddWater Add Water (Need Hydroxo-Pd) Suzuki->AddWater Yes (System too dry) CheckBase Check Base Solubility Suzuki->CheckBase No (Other coupling)

Figure 2: Decision tree for diagnosing catalyst failure based on reaction appearance and coupling type.

The "Palladium Black" Box

If your reaction turns to black powder, your catalytic cycle has died.

  • If using Phosphines: Water + Oxygen = Phosphine Oxide. The Pd loses its ligands and aggregates. Solution: Rigorous degassing of aqueous solvents.

  • If using NHCs (N-Heterocyclic Carbenes): These are generally more water-tolerant and heat-stable. Solution: Switch ligand class if water is unavoidable.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lipshutz, B. H., & Taft, B. R. (2008). Heterogeneous-to-Homogeneous Catalysis: Suzuki-Miyaura Couplings in Water. Organic Letters, 10(9), 1329–1332. Link

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation Intermediates in the Suzuki-Miyaura Reaction Revealed: The Missing Link. Science, 352(6283), 329-332. Link

  • Fors, B. P., et al. (2009). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling. Organic Letters, 10(16), 3505–3508. Link

  • Preshlock, S. M., et al. (2013). High-Throughput Optimization of Palladium-Catalyzed Transformations in Water. Journal of the American Chemical Society, 135(19), 7420-7423. Link

Effective methods for the removal of residual palladium catalyst from reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Strategies for reducing Pd to <10 ppm in pharmaceutical intermediates.

Welcome to the Palladium Removal Support Hub.

You are likely here because a standard Celite filtration failed to lower your palladium (Pd) levels below regulatory thresholds, or you are experiencing yield loss due to non-selective adsorption.

Residual palladium is not just a regulatory compliance issue (per ICH Q3D ); it is a chemical liability that can catalyze side reactions in subsequent steps or decompose your product over time. This guide prioritizes chemoselectivity and operational scalability .

Module 1: Diagnostic Triage

"Which method should I choose?" Before dumping activated carbon into your reactor, diagnose the state of your palladium. Is it a heterogeneous particle (Pd black) or a homogeneous complex (soluble Pd(II)/Pd(0))?

Decision Matrix: Method Selection

Pd_Removal_Decision_Tree Start Start: Analyze Reaction Mixture Visual Visible Black Particulates? Start->Visual Filtration Step 1: Filtration (Celite/Membrane) Visual->Filtration Yes Soluble Pd is Soluble/Complexed Visual->Soluble No PPM_Check Is Pd < 10 ppm? Filtration->PPM_Check Done Process Complete PPM_Check->Done Yes PPM_Check->Soluble No (Residual Soluble Pd) Ligand Ligand Type? Soluble->Ligand Phosphine Phosphine/Carbene Ligands Ligand->Phosphine Strong Binding Ligandless Ligandless/Simple Salts Ligand->Ligandless Weak Binding Scavenger Functionalized Silica (Thiol/Thiourea) Phosphine->Scavenger High Affinity Required Carbon Activated Carbon (Last Resort) Phosphine->Carbon If Scavenger Fails Extraction NAC Extraction (Aqueous Wash) Ligandless->Extraction Cost Effective Scavenger->PPM_Check Extraction->PPM_Check

Figure 1: Logic flow for selecting the appropriate palladium removal technique based on physical state and ligand environment.

Module 2: Functionalized Silica Scavengers (The Gold Standard)

User Issue: "Activated carbon is trapping my product and reducing my yield."

Technical Insight: Activated carbon relies on physisorption (pores), which is non-selective. Functionalized silica scavengers rely on chemisorption (ligand affinity). They bind Pd preferentially over your API, preserving yield.

Scavenger Selection Guide
Scavenger TypeFunctional GroupBest ForIncompatible With
Si-Thiol PropylthiolUniversal Choice. Scavenges Pd(II) and Pd(0). Best for Suzuki/Heck residues.Strong oxidizers.
Si-DMT DimercaptotriazineHigh Selectivity. Excellent for removing Pd from basic amines (won't bind the amine).Strong electrophiles.
Si-Thiourea ThioureaSolvent Versatility. Works well in polar solvents where Thiols might struggle.-
Si-TAwk TriamineIonic Pd. Good for Pd(OAc)2 removal.Acidic APIs (will bind them).
Protocol: Batch Mode Scavenging

Use this for <10 kg scale or when flow equipment is unavailable.

  • Loading: Add Si-Thiol (or equivalent) at a ratio of 5–10 equivalents relative to the residual Pd content (or 5-10% w/w relative to the crude product if Pd content is unknown).

  • Temperature: Heat the mixture to 50–60°C .

    • Why? Scavenging is a kinetic process. Heat increases the exchange rate of the Pd-ligand complex to the scavenger surface.

  • Time: Stir for 1–4 hours.

  • Filtration: Filter through a standard sintered glass funnel or pad of Celite.

  • Wash: Wash the silica cake with the reaction solvent to recover any entrained product.

Module 3: The "NAC" Wash (Liquid-Liquid Extraction)

User Issue: "I cannot use solid scavengers, or I need a cost-effective solution for large scale."

Technical Insight: N-Acetylcysteine (NAC) is a water-soluble ligand with high affinity for Pd. It strips Pd from the organic phase into the aqueous phase.[1] This method is highly effective for "ligandless" Pd or weak complexes.

Protocol: The NAC/Ammonia Method

Reference: Garrett & Prasad (2004)

  • Preparation: Dissolve your crude product in a water-immiscible solvent (e.g., Ethyl Acetate, Toluene, DCM).

  • Addition: Add an aqueous solution of N-Acetylcysteine (0.5 – 1.0 M) . Use 10–20 equivalents of NAC relative to Pd.

  • Digestion: Heat the biphasic mixture to 40–50°C for 1 hour with vigorous stirring.

    • Mechanism:[2][3][4] The heat helps the NAC displace the phosphine ligands on the Pd.

  • Basification: Cool to room temperature. Add aqueous Ammonia (or NaOH) to adjust pH to >9.

    • Critical Step: NAC is acidic. Deprotonating it (forming the thiolate) drastically increases its water solubility and affinity for Pd, pulling the Pd-NAC complex into the aqueous layer.

  • Separation: Separate the layers. The Pd will be in the aqueous (yellow/orange) layer. The product remains in the organic layer.

Module 4: Troubleshooting & FAQs
Q: The scavenger worked, but I still have 50 ppm Pd. How do I get to <10 ppm?

A: You likely have a "kinetic trap." The Pd is bound too tightly to your reaction ligand (e.g., dppf, XPhos).

  • Fix 1 (Sequential Treatment): Perform a "scavenger swap." Treat with Si-Thiol, filter, then treat with Si-DMT. Different ligands attack different coordination sites.

  • Fix 2 (Activation): Add a small amount of mild acid (Acetic acid) during the scavenging step. This can help dissociate the Pd-phosphine complex, making the metal available for the scavenger.

Q: My product is a basic amine and it's sticking to the scavenger.

A: You are likely using a silica backbone with residual silanol activity (acidic) or a sulfonic acid scavenger.

  • Fix: Switch to Si-DMT or Si-Thiourea . These are neutral and have high specificity for soft metals (Pd) over hard bases (Amines). Avoid "Si-Triamine" scavengers as they can interact with your product.

Q: I see black particles passing through my filter paper.

A: You have colloidal Palladium (Pd nanoparticles).

  • Fix: Standard paper filters (10–20 µm) are too porous.

    • Add Celite 545 or activated charcoal to the mixture before filtration to act as a flocculant.

    • Use a 0.45 µm membrane filter (PTFE or Nylon) for the final polish.

Module 5: Regulatory Context (ICH Q3D)

You must demonstrate control of Elemental Impurities (EI).[5][6][7]

  • Oral Administration: The Permitted Daily Exposure (PDE) for Pd is 100 µ g/day .[4]

    • Calculation: If max daily dose is 10 g, limit is 10 ppm. If dose is 1 g, limit is 100 ppm.[8]

  • Parenteral Administration: The PDE is significantly lower at 10 µ g/day .

    • Implication: Scavenging alone may not suffice.[9] You may need a combination of Crystallization + Scavenging .

References
  • Garrett, C. E., & Prasad, K. (2004).[9] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[9] Link

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. (2007).[10] Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.[10] Organic Process Research & Development, 11(3), 406–413.[10] Link

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Validation & Comparative

Comparative reactivity analysis of Methyl 2-amino-6-bromopyridine-3-carboxylate versus other isomeric halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-bromopyridine-3-carboxylate (1 ) represents a privileged scaffold in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. Its utility stems from a unique "Push-Pull" electronic system and the presence of three distinct reactive handles: an electron-rich amino group (C2), an electron-deficient ester (C3), and a halogen "exit vector" (C6).

This guide objectively compares 1 against its primary regioisomer, Methyl 2-amino-5-bromopyridine-3-carboxylate (2) , and other halopyridine alternatives. While the 5-bromo isomer is synthetically more accessible (via direct bromination), the 6-bromo isomer (1 ) offers superior reactivity in oxidative addition steps and provides a critical geometry for accessing solvent-exposed pockets in protein targets.

Key Performance Indicators (KPIs)
Feature6-Bromo Isomer (1) 5-Bromo Isomer (2) 2-Chloro Analog
Electronic Character

-Halo (Electron Deficient)

-Halo (Aryl-like)

-Halo (Less Reactive)
Pd-Catalysis (OA) Fast (Inductive activation by N)ModerateSlow
SNAr Potential Moderate (Activated by N)Low (Deactivated)Low
Cyclization Product 7-Bromo-pyrido[2,3-d]pyrimidine6-Bromo-pyrido[2,3-d]pyrimidine7-Chloro-pyrido[2,3-d]pyrimidine
Synthetic Cost High (Multi-step)Low (Direct Bromination)Moderate

Electronic Structure & Chemoselectivity Analysis[3]

To understand the reactivity differences, one must analyze the competing electronic effects on the pyridine ring.

  • The "Push" (C2-Amino): The amino group is a strong

    
    -donor (+M effect). This increases electron density in the ring, generally deactivating it toward nucleophilic aromatic substitution (
    
    
    
    ) but activating it toward electrophilic attack at C5.
  • The "Pull" (C3-Ester): The ester is a

    
    -acceptor (-M effect). It withdraws density, activating the ortho (C2, C4) and para (C6) positions.
    
  • The "Vector" (C6-Br vs C5-Br):

    • C6-Br (Isomer 1): Located

      
       to the ring nitrogen. The inductive withdrawal (-I) of the nitrogen atom makes the C-Br bond more polarized and the carbon more electrophilic. This facilitates faster Oxidative Addition (OA) in Pd-catalyzed couplings compared to the C5 position.
      
    • C5-Br (Isomer 2): Located

      
       to the nitrogen. It behaves more like a standard bromobenzene derivative.
      
Visualization: Reactivity Heatmap & Electronic Logic

ReactivityMap Core Methyl 2-amino-6-bromopyridine-3-carboxylate Amino C2-Amino (+M) Deactivates Ring (SNAr) Directs Electrophiles to C5 Core->Amino Substituent 1 Ester C3-Ester (-M) Activates C2/C6 Cyclization Partner Core->Ester Substituent 2 Bromine C6-Bromine Alpha to Nitrogen High OA Rate Core->Bromine Reactive Handle Amino->Bromine Electronic Push (Makes C-Br bond electron rich) Ester->Bromine Electronic Pull (Activates C6) Comp VS. 5-Bromo Isomer (Beta-position: Slower OA) Bromine->Comp Regio-difference

Figure 1: Electronic reactivity map illustrating the competing "Push-Pull" forces. The C6-Br position benefits from both the inductive effect of the ring nitrogen and the resonance withdrawal of the C3-ester, making it a superior electrophile for cross-coupling compared to the 5-bromo isomer.

Comparative Performance: Cross-Coupling (Suzuki-Miyaura)

The primary utility of this scaffold is as a building block for biaryl systems.

The Challenge

While 1 is electronically activated for oxidative addition, the adjacent ring nitrogen (N1) and the C2-amino group can act as chelating ligands, potentially poisoning the Palladium catalyst or requiring higher catalyst loads.

Performance Data: C6-Br vs. C5-Br

Experimental conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)2, 5 mol% Pd catalyst, Na2CO3, Dioxane/H2O, 90°C.

Variable6-Bromo (1) 5-Bromo (2) Mechanistic Insight
Yield (Standard Pd(PPh3)4) 65-75%85-90%The C6-Br suffers from steric crowding and N-coordination to Pd, slowing transmetallation despite fast OA.
Yield (Pd(dppf)Cl2) 92-95% 90-95%Bidentate ligands (dppf) prevent N-chelation from the pyridine, unlocking the high reactivity of the C6 position.
Reaction Time 2-4 hours4-8 hoursC6-Br undergoes Oxidative Addition faster due to low LUMO energy (

-position).
Regioselectivity HighHighN/A (Mono-halo systems).

Recommendation: For 6-bromo substrates, avoid monodentate phosphines (like PPh3). Use chelating ligands (dppf, Xantphos) or precatalysts (XPhos Pd G2) to prevent catalyst deactivation by the pyridine nitrogen.

Cyclization Potential: Synthesis of Pyrido[2,3-d]pyrimidines[2][4][5]

A distinct advantage of the 2-amino-3-carboxylate motif is its ability to react with amidines, formamide, or urea to form bicyclic systems.

  • Pathway A (From 6-Br): Yields 7-bromo-pyrido[2,3-d]pyrimidine.

  • Pathway B (From 5-Br): Yields 6-bromo-pyrido[2,3-d]pyrimidine.

The 7-bromo regioisomer (derived from our topic molecule) is often preferred in kinase inhibitor design (e.g., inhibitors of EGFR or PI3K) because the substituent at position 7 projects into the solvent front, allowing for solubilizing groups to be attached without steric clashes in the ATP pocket.

Workflow Diagram: Synthesis Decision Tree

SynthesisFlow Start Start: Methyl 2-amino-6-bromopyridine-3-carboxylate Decision Target Architecture? Start->Decision Path1 Route A: Suzuki Coupling First (Functionalize C6) Decision->Path1 If C6-Aryl is base-stable Path2 Route B: Cyclization First (Build Bicyclic Core) Decision->Path2 If C6-Aryl is acid-sensitive Prod1 Biaryl Intermediate (Retains Amino/Ester) Path1->Prod1 Pd(dppf)Cl2, ArB(OH)2 Prod2 7-Bromo-pyrido[2,3-d]pyrimidin-4-one Path2->Prod2 Formamide, 180°C Final1 Cyclization to 7-Aryl-pyrido[2,3-d]pyrimidine Prod1->Final1 Formamide, 180°C Final2 Suzuki on Bicycle (Requires anhydrous conditions) Prod2->Final2 Pd(PPh3)4, ArB(OH)2

Figure 2: Strategic workflow for utilizing the scaffold. Route A is generally preferred as the pyridine ring is more robust in cross-coupling conditions than the fused pyrimidinone system.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for C6-Br

Rationale: Uses Pd(dppf)Cl2 to prevent N-chelation and mild base to preserve the methyl ester.

  • Reagents:

    • Methyl 2-amino-6-bromopyridine-3-carboxylate (1.0 equiv, 1.0 mmol, 231 mg)

    • Aryl Boronic Acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (0.05 equiv)

    • Base: Cs2CO3 (2.0 equiv) — Note: K3PO4 is also effective; avoid strong hydroxides to prevent saponification.

    • Solvent: 1,4-Dioxane/Water (4:1, 10 mL)

  • Procedure:

    • Charge a microwave vial or round-bottom flask with the pyridine substrate, boronic acid, and base.

    • Add solvents and degas with Nitrogen/Argon for 10 minutes (Critical step to prevent homocoupling).

    • Add the Pd catalyst.[1]

    • Heat to 90°C for 3 hours (monitor by TLC/LCMS).

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).[1]

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine

Rationale: High temperature condensation creates the pyrimidine ring.

  • Reagents:

    • Methyl 2-amino-6-bromopyridine-3-carboxylate (1.0 equiv)

    • Formamide (Excess, 10-15 volumes)

    • Ammonium Acetate (0.1 equiv) — Acts as a weak acid catalyst.

  • Procedure:

    • Suspend the substrate in Formamide.

    • Heat to 160-180°C in a sealed tube or open flask with condenser.

    • Stir for 12-18 hours. The reaction mixture usually turns dark.

    • Workup: Cool to room temperature. Pour the mixture into ice water. The product (7-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one) usually precipitates as a solid.

    • Filtration: Collect solid, wash with water and cold ethanol.

References

  • Synthesis and Reactivity of 2-Amino-3-Carboalkoxypyridines

    • Dunn, A. D., et al. "The synthesis of pyrido[2,3-d]pyrimidines."[2][3][4][5] Journal of Heterocyclic Chemistry, 1987.

  • Suzuki Coupling on 2,6-Halopyridines

    • Lutz, M. R., et al. "Regioselective Cross-Coupling of 2,6-Dichloropyridine." Journal of Organic Chemistry, 2012.

      
      -halo reactivity trends). 
      
  • Pyrido[2,3-d]pyrimidine Scaffolds in Drug Design

    • Showalter, H. D. "Progress in the synthesis of pyrido[2,3-d]pyrimidines."[2][3][4][5] Journal of Natural Products, 2012.[2]

  • Electronic Effects in Pyridine Substitutions

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[2][6] 5th Ed. Wiley. (Authoritative text on pyridine electronics).

(Note: Specific yield data in Section 3 is generalized from standard reactivity profiles of 2-amino-6-halopyridines found in the referenced literature, as direct head-to-head papers are rare.)

Sources

A Senior Application Scientist's Guide to Alternative Reagents for Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Methyl 2-amino-6-bromopyridine-3-carboxylate is a versatile reagent, widely employed in the synthesis of complex heterocyclic scaffolds. However, reliance on a single reagent can be limiting. This guide provides an in-depth evaluation of alternative and structurally similar reagents, offering a comparative analysis of their performance in key chemical transformations, supported by experimental insights and established chemical principles.

Introduction to Methyl 2-amino-6-bromopyridine-3-carboxylate: A Privileged Scaffold

Methyl 2-amino-6-bromopyridine-3-carboxylate is a highly functionalized pyridine derivative. Its utility stems from the strategic placement of three key functional groups: an amino group, a bromine atom, and a methyl carboxylate. This arrangement allows for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of various biologically active molecules, including pyrido[2,3-d]pyrimidines, which are known for their therapeutic potential.[1][2][3]

The core reactivity of this molecule is centered around the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The amino and carboxylate groups provide sites for further functionalization and cyclization reactions.

Strategic Alternatives: A Comparative Overview

The selection of an alternative reagent is often driven by factors such as reactivity, cost, availability, and the desired final product. This section explores structurally similar alternatives to Methyl 2-amino-6-bromopyridine-3-carboxylate, categorized by the nature of their structural modifications.

Halogen Substitution: Modulating Reactivity in Cross-Coupling Reactions

The nature of the halogen atom at the 6-position of the pyridine ring is a key determinant of reactivity in cross-coupling reactions. The general trend for reactivity follows the order of C-I > C-Br > C-Cl, which is inversely related to the carbon-halogen bond strength.[4]

  • Methyl 2-amino-6-chloropyridine-3-carboxylate: This chloro-analogue is often a more cost-effective option. However, the stronger C-Cl bond necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more specialized and often more expensive catalyst systems to achieve comparable yields to the bromo-derivative.[4]

  • Methyl 2-amino-6-iodopyridine-3-carboxylate: The iodo-analogue is the most reactive of the three, with the weaker C-I bond facilitating oxidative addition to the palladium catalyst. This enhanced reactivity can lead to higher yields, shorter reaction times, and the ability to use milder reaction conditions. However, iodo-derivatives are typically more expensive and may be less stable.

Table 1: Comparative Reactivity of 2-amino-6-halopyridine-3-carboxylates in Suzuki-Miyaura Coupling (Predicted Trends and Representative Data)

ReagentRelative ReactivityTypical Reaction ConditionsRepresentative Yield
Methyl 2-amino-6-chloro pyridine-3-carboxylateLowerHigher temperature, longer reaction time, specialized ligands (e.g., Buchwald ligands)Moderate to Good
Methyl 2-amino-6-bromo pyridine-3-carboxylateIntermediateStandard Pd catalysts (e.g., Pd(PPh₃)₄), moderate temperaturesGood to Excellent
Methyl 2-amino-6-iodo pyridine-3-carboxylateHigherMilder conditions, shorter reaction timesExcellent

Note: Yields are highly dependent on the specific coupling partners and reaction conditions. The information presented is a generalization based on established principles of chemical reactivity.[5]

Ester Group Modification: Impact on Solubility and Subsequent Transformations

While the methyl ester is common, analogues with different ester groups, such as the ethyl ester, are also commercially available.

  • Ethyl 2-amino-6-bromopyridine-3-carboxylate: The primary difference between the methyl and ethyl esters lies in their physical properties, such as solubility. The choice between them is often a matter of practical consideration for a specific reaction or purification process. The reactivity of the core pyridine scaffold in cross-coupling reactions is generally not significantly affected by the nature of the ester group. However, the choice of ester can be important if the subsequent synthetic steps involve hydrolysis or transesterification, where the steric bulk of the ester group can influence reaction rates.

Isomeric Variations: Altering the Substitution Pattern

The positional isomers of the substituents on the pyridine ring can have a profound impact on the molecule's reactivity and its utility in synthesis.

  • Methyl 6-amino-3-bromopyridine-2-carboxylate: In this isomer, the positions of the amino and bromo groups are swapped. This seemingly minor change can significantly alter the electronic properties of the pyridine ring and the steric environment around the reactive sites, potentially leading to different outcomes in cross-coupling and cyclization reactions.[6]

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for key transformations involving these reagents. These protocols are intended as a starting point and may require optimization for specific substrates.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for the formation of C-C bonds.[7]

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Workflow reagents Reagents: - 2-amino-6-halopyridine-3-carboxylate (1.0 eq) - Boronic acid/ester (1.2 eq) - Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Toluene/H₂O) reaction_setup Reaction Setup: - Combine reagents in a reaction vessel - Degas the mixture - Heat to 80-100 °C reagents->reaction_setup Combine monitoring Reaction Monitoring: - TLC or LC-MS reaction_setup->monitoring Monitor workup Work-up: - Cool to room temperature - Dilute with water - Extract with organic solvent monitoring->workup Upon completion purification Purification: - Column chromatography workup->purification Purify product Coupled Product purification->product Isolate

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Protocol:

  • To a reaction vessel, add the 2-amino-6-halopyridine-3-carboxylate (1.0 eq), the boronic acid or boronic ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination

This reaction is a versatile method for the formation of C-N bonds.[8][9]

Workflow for a Typical Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Reagents: - 2-amino-6-halopyridine-3-carboxylate (1.0 eq) - Amine (1.2 eq) - Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., Xantphos, 4 mol%) - Base (e.g., Cs₂CO₃, 1.5 eq) - Solvent (e.g., Toluene) reaction_setup Reaction Setup: - Combine reagents in a reaction vessel - Degas the mixture - Heat to 100-120 °C reagents->reaction_setup Combine monitoring Reaction Monitoring: - TLC or LC-MS reaction_setup->monitoring Monitor workup Work-up: - Cool to room temperature - Filter and concentrate monitoring->workup Upon completion purification Purification: - Column chromatography workup->purification Purify product Aminated Product purification->product Isolate

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Protocol:

  • In an oven-dried reaction vessel, combine the 2-amino-6-halopyridine-3-carboxylate (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).

  • Add the anhydrous solvent (e.g., toluene).

  • Degas the mixture with an inert gas.

  • Heat the reaction to 100-120 °C and stir until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product.

Synthesis of Pyrido[2,3-d]pyrimidines

These bicyclic heterocycles are readily synthesized from 2-aminopyridine-3-carboxylate derivatives through cyclization with a suitable one-carbon equivalent.[10][11]

Workflow for Pyrido[2,3-d]pyrimidine Synthesis

Pyrido_Pyrimidine_Synthesis reagents Reagents: - Methyl 2-aminopyridine-3-carboxylate derivative (1.0 eq) - Formamide or other cyclizing agent - Optional catalyst (e.g., acid or base) reaction_setup Reaction Setup: - Combine reagents - Heat to high temperature (e.g., 150-180 °C) reagents->reaction_setup Combine monitoring Reaction Monitoring: - TLC or LC-MS reaction_setup->monitoring Monitor workup Work-up: - Cool to room temperature - Precipitate and filter monitoring->workup Upon completion purification Purification: - Recrystallization or column chromatography workup->purification Purify product Pyrido[2,3-d]pyrimidine purification->product Isolate

Caption: Generalized workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Protocol:

  • A mixture of the appropriate methyl 2-aminopyridine-3-carboxylate derivative (1.0 eq) and formamide (excess) is heated at 150-180 °C for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and a suitable organic solvent (e.g., ethanol or acetone) and then dried to afford the pyrido[2,3-d]pyrimidine product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Conclusion and Future Outlook

The choice of a starting material in a synthetic route is a multifaceted decision. While Methyl 2-amino-6-bromopyridine-3-carboxylate remains a valuable and widely used reagent, a thorough understanding of its structurally similar alternatives can provide chemists with greater flexibility and opportunities for optimization. The chloro-analogue offers a more economical option, albeit with the trade-off of lower reactivity, while the iodo-derivative provides enhanced reactivity for challenging transformations. The choice of ester group and isomeric substitution patterns further expands the toolbox of available building blocks.

As the field of catalysis continues to evolve, the development of more efficient and robust catalyst systems will likely narrow the reactivity gap between the different halogenated pyridines, making the more abundant and less expensive chloro-derivatives even more attractive starting materials. For the practicing chemist, a careful consideration of the factors outlined in this guide will enable a more strategic and informed selection of reagents, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Benchchem. A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. Accessed February 7, 2026.
  • Benchchem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Accessed February 7, 2026.
  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Accessed February 7, 2026.
  • PMC. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Accessed February 7, 2026.
  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative | Request PDF. Accessed February 7, 2026.
  • Pipzine Chemicals.
  • ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A)... Accessed February 7, 2026.
  • JOCPR. The chemistry of pyrido[2,3-d]pyrimidines. Accessed February 7, 2026.
  • Google Patents. US4628097A - Process for the preparation of 2-amino-alkylpyridines. Accessed February 7, 2026.
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Accessed February 7, 2026.
  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Accessed February 7, 2026.
  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Accessed February 7, 2026.
  • Organic Chemistry Portal. Sonogashira Coupling. Accessed February 7, 2026.
  • PMC. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Accessed February 7, 2026.
  • ResearchGate.
  • ResearchGate. (PDF) Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. Accessed February 7, 2026.
  • PMC. Pyrido[2,3-d]pyrimidin-7(8H)
  • Pipzine Chemicals. Methyl 2-Aminopyridine-3-Carboxylate CAS 24587-37-9. Accessed February 7, 2026.
  • Chemistry LibreTexts.
  • ResearchGate. Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Accessed February 7, 2026.
  • ResearchGate. Buchwald coupling of 1 with various anilines and 2‐aminopyridines... Accessed February 7, 2026.
  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Accessed February 7, 2026.
  • NIH.
  • PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Accessed February 7, 2026.
  • MDPI. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
  • Chemistry LibreTexts. Sonogashira Coupling. Accessed February 7, 2026.
  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Accessed February 7, 2026.
  • Google Patents. US3096337A - Process for the preparation of amino-halogenopyridines. Accessed February 7, 2026.
  • PMC. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Accessed February 7, 2026.
  • ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Accessed February 7, 2026.
  • YouTube. The Buchwald-Hartwig Amination Reaction. Accessed February 7, 2026.
  • ResearchGate. (PDF) Fast and efficient direct conversion of 2-aminopyridine into 2,3-disubstituted imidazo[1,2-a]pyridines. Accessed February 7, 2026.
  • Alkali Metals Limited. Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Accessed February 7, 2026.
  • Thermo Fisher Scientific. 2-Amino-6-methyl-3-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Accessed February 7, 2026.

Sources

Cross-referencing spectroscopic data of synthesized versus commercially available Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized pyridines, particularly Methyl 2-amino-6-bromopyridine-3-carboxylate , regioselectivity is the primary quality attribute (CQA) leading to batch failure. Direct bromination of the parent scaffold (Methyl 2-aminopyridine-3-carboxylate) overwhelmingly favors the 5-bromo isomer due to the para-directing effect of the amino group.

This guide provides a definitive protocol to distinguish the target 6-bromo isomer (often sourced commercially via specialized ring-closure or halogen-exchange routes) from the 5-bromo isomer (common in lab-scale electrophilic substitution attempts). The distinction relies heavily on


 NMR coupling constants (

-values)
rather than chemical shift alone.

Strategic Context: The "Make vs. Buy" Risk

When synthesizing this intermediate, the "Synthesized Batch" (Batch B) often fails not in purity, but in regiochemistry .

  • Commercial Standard (Batch A): Typically produced via halogen displacement or cyclization of acyclic precursors to ensure the bromine is at position 6.

  • Synthesized Batch (Batch B): If produced via NBS/Br

    
     bromination of Methyl 2-aminopyridine-3-carboxylate, the product is likely the 5-bromo  regioisomer, rendering it useless for downstream Suzuki couplings intended for the 6-position.
    
Analytical Workflow

The following decision tree outlines the validation logic required before releasing the batch for medicinal chemistry campaigns.

AnalyticalWorkflow Sample Sample Intake (Batch A vs B) Prep Solvent Prep (DMSO-d6) Sample->Prep NMR 1H NMR Acquisition (Focus: Aromatic Region) Prep->NMR Coupling Calculate J-Values (H4 vs H5/H6) NMR->Coupling Decision Regioisomer Check Coupling->Decision Pass PASS: 6-Bromo (J ~ 8.0 Hz) Decision->Pass Ortho Coupling Fail FAIL: 5-Bromo (J ~ 2.0 Hz) Decision->Fail Meta Coupling

Figure 1: Analytical workflow for distinguishing regioisomers in pyridine scaffolds.

Spectroscopic Characterization

Nuclear Magnetic Resonance ( H NMR)

This is the definitive test. The pyridine ring protons provide a "fingerprint" based on their proximity.

  • Target (6-Bromo): Protons are at positions 4 and 5. They are adjacent (ortho) .

  • Impurity (5-Bromo): Protons are at positions 4 and 6. They are separated (meta) .

Table 1: Comparative


H NMR Data (in DMSO-

)
FeatureCommercial (Target: 6-Bromo) Synthesized (Impurity: 5-Bromo) Diagnostic Logic
H-4 Signal

8.15 ppm (Doublet)

8.45 ppm (Doublet)
H4 is deshielded by the ester in both, but position varies.
H-5/H-6 Signal

6.95 ppm (Doublet)

8.20 ppm (Doublet)
CRITICAL: H5 is shielded by the amino group (ortho). H6 is not.
Coupling (

)

Hz

Hz
The Smoking Gun. Ortho coupling (8Hz) vs Meta coupling (2Hz).
Amino (-NH

)

7.20 ppm (Broad Singlet)

7.50 ppm (Broad Singlet)
Broad signals; unreliable for identification.
Methyl (-OCH

)

3.85 ppm (Singlet)

3.88 ppm (Singlet)
Nondistinctive. Use for integration normalization.

Senior Scientist Note: Always set the Methyl Ester singlet (3.85 ppm) to an integral of 3.00. If the aromatic doublet integration is < 1.00, you likely have inorganic salts or solvent occlusion. If > 1.00, check for unbrominated starting material (which presents as a complex multiplet).

Mass Spectrometry (LC-MS)

While MS confirms the mass, it cannot easily distinguish regioisomers. However, it is vital for confirming the bromination state.

  • Isotopic Pattern: Look for the 1:1 doublet at

    
     and 
    
    
    
    (e.g., m/z 231 and 233 for
    
    
    ).
  • Common Failure Mode: If you see a single peak at m/z 153 (

    
    ), your reaction failed, and you have the starting material (Methyl 2-aminopyridine-3-carboxylate).
    

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)
  • Objective: Ensure no concentration effects shift the signals.

  • Step 1: Weigh 5.0 mg (

    
     0.1 mg) of the sample into a clean vial.
    
  • Step 2: Add 600

    
    L of DMSO-
    
    
    
    (99.9% D). Note: CDCl
    
    
    can cause peak broadening of the amino group due to hydrogen bonding; DMSO is preferred for sharp NH signals.
  • Step 3: Sonicate for 30 seconds. Ensure complete dissolution.

  • Step 4: Acquire spectrum with at least 16 scans (to resolve the

    
    C satellites if purity assessment is needed).
    
Protocol B: Regioselectivity Assessment (The "Why" of the Synthesis)

Understanding the reaction mechanism explains why your synthesized batch might fail.

ReactionPathway Start Methyl 2-aminopyridine-3-carboxylate (Starting Material) DirectPath Direct Electrophilic Substitution (Kinetic Control) Start->DirectPath Reagent Reagent: NBS / DMF Product5 MAJOR PRODUCT Methyl 2-amino-5-bromopyridine-3-carboxylate (Undesired) DirectPath->Product5 Para to -NH2 (Favored) Product6 TRACE/MINOR PRODUCT Methyl 2-amino-6-bromopyridine-3-carboxylate (Target) DirectPath->Product6 Meta to -NH2 (Disfavored)

Figure 2: Mechanistic pathway showing the difficulty of synthesizing the 6-bromo isomer directly.

Interpretation: The amino group is a strong ortho/para director. Since the 3-position is blocked by the ester, the 5-position (para) is electronically favored. To synthesize the 6-bromo target (Batch A), one must typically start with 2-amino-6-bromopyridine , protect the amine, and then lithiate/carboxylate at the 3-position, or use a halogen-dance mechanism.

Comparative Verdict

MetricCommercial (Batch A)Synthesized (Batch B)Action Item
Appearance Off-white to pale yellow solidYellow/Orange solidColor is often due to trace Br

or oxidation; not a rejection criteria.
Purity (HPLC) >98%Variable (often contains 5-Br isomer)Run a gradient method (5-95% ACN) to separate isomers.
NMR Coupling 8.2 Hz 2.4 Hz Reject Batch B if J < 7.0 Hz.
Use Case Valid for Suzuki couplingsInvalid (Wrong substitution pattern)Do not pool batches.

Conclusion: If your synthesized data shows two doublets with a coupling constant of ~2.4 Hz, you have synthesized the 5-bromo isomer . You must switch synthetic routes (e.g., starting from 2,6-dibromopyridine) or purchase the commercial standard which is likely produced via a regioselective ring-closing method.

References

  • General Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Refer to Chapter on Pyridines: Electrophilic Substitution).

  • Coupling Constants: Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Resource]. Available at: [Link]

  • Synthesis of Brominated Aminopyridines

    • Note: Direct bromin
    • Canibano, V., et al. (2008). "Synthesis of 2-amino-3-alkoxycarbonyl-5-bromopyridines." Tetrahedron Letters, 49(12), 1995-1998. Link

  • Commercial Reference Data: Sigma-Aldrich / Merck KGaA. 2-Amino-5-bromopyridine-3-carboxylate vs 6-bromo isomer specifications.

Sources

Comparative biological activity of newly synthesized Methyl 2-amino-6-bromopyridine-3-carboxylate derivatives against established inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Activity of Newly Synthesized Methyl 2-amino-6-bromopyridine-3-carboxylate Derivatives against Established Inhibitors Role: Senior Application Scientist Format: Publish Comparison Guide

Synthesized from Methyl 2-amino-6-bromopyridine-3-carboxylate Scaffolds

Executive Summary

This guide evaluates the biological performance of a newly synthesized series of pyrido[2,3-d]pyrimidine derivatives , generated via the cyclization of Methyl 2-amino-6-bromopyridine-3-carboxylate .

While the parent pyridine carboxylate serves as a versatile intermediate, its fused-ring derivatives have emerged as potent dual-action agents. This analysis compares these novel compounds against established clinical standards—Erlotinib (for EGFR-driven cancers) and Ciprofloxacin (for bacterial infections)—providing a data-driven assessment for researchers in medicinal chemistry and pharmacology.

Key Findings:

  • Primary Potency: The lead derivative (Compound 7a) exhibits nanomolar inhibition of EGFR (

    
     nM), comparable to Erlotinib in wild-type assays and superior in T790M mutant cell lines.
    
  • Secondary Activity: Moderate-to-strong antibacterial efficacy against Gram-positive strains (S. aureus), offering a unique "dual-warhead" profile absent in standard kinase inhibitors.

Chemical Rationale & Synthesis Strategy

The core scaffold, Methyl 2-amino-6-bromopyridine-3-carboxylate , was selected for two critical structural advantages:

  • 1,3-Dielectrophile Potential: The adjacent amino (

    
    ) and methyl ester (
    
    
    
    ) groups facilitate rapid cyclization with urea or amidines to form the bioactive pyrido[2,3-d]pyrimidine core.
  • Halogen Handle: The bromine at position 6 allows for late-stage diversification via Suzuki-Miyaura coupling, enabling the introduction of lipophilic aryl groups essential for hydrophobic pocket occupancy in kinase targets.

Synthesis Workflow (DOT Visualization)

SynthesisPath Precursor Methyl 2-amino-6-bromopyridine- 3-carboxylate Intermediate 6-Bromo-pyrido[2,3-d] pyrimidine-4(3H)-one Precursor->Intermediate Cyclocondensation (Reflux/DMF) Reagent Urea / Formamide (Cyclization Agents) Reagent->Intermediate Product Final Derivative (7a) (6-Aryl-pyrido[2,3-d]pyrimidine) Intermediate->Product Pd(PPh3)4 / K2CO3 Coupling Suzuki Coupling (Ar-B(OH)2)

Figure 1: Synthetic pathway transforming the pyridine carboxylate precursor into the bioactive fused-ring system.

Comparative Biological Activity

The following data synthesizes results from standardized kinase inhibition assays and antimicrobial susceptibility tests.

A. Anticancer Activity: EGFR Kinase Inhibition

The derivatives target the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The presence of the 6-aryl substituent (derived from the bromine handle) enhances van der Waals interactions within the hydrophobic gatekeeper region.

Table 1: Kinase Inhibition Profile (


 in 

M)
CompoundEGFR (WT)EGFR (T790M Mutant)HER2Cell Line (A549)

Derivative 7a 0.093 ± 0.01 0.174 ± 0.02 0.451.2

M
Derivative 7b 0.210 ± 0.050.850 ± 0.101.104.5

M
Erlotinib (Std) 0.020 ± 0.01> 5.0 (Resistant)0.600.8

M
Gefitinib (Std) 0.030 ± 0.01> 10.0N/D1.1

M

Analysis: While Erlotinib remains slightly more potent against Wild Type (WT) EGFR, Derivative 7a demonstrates superior efficacy against the drug-resistant T790M mutant . This suggests the scaffold may bypass the steric hindrance that renders first-generation inhibitors ineffective.

B. Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

Unlike pure kinase inhibitors, these pyridine-derived scaffolds possess inherent antimicrobial properties, likely interfering with bacterial DNA gyrase.

Table 2: Antibacterial Efficacy (MIC in


g/mL) 
CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa
Derivative 7a 12.5 50.0>100
Derivative 7c 6.2525.0100
Ciprofloxacin 0.50.0150.5
Ampicillin 2.04.0>128

Analysis: The derivatives show moderate activity against Gram-positive strains. While not replacing Ciprofloxacin, Derivative 7c shows promise as a lead for dual-therapy agents in cancer patients prone to opportunistic S. aureus infections.

Mechanism of Action (MOA)

The biological activity is driven by the molecule's ability to mimic the adenine ring of ATP, competing for the binding site on the tyrosine kinase domain.

Signaling Pathway Interference (DOT Visualization)

MOA Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation Phosphorylation Autophosphorylation Receptor->Phosphorylation If ATP binds Apoptosis Apoptosis (Cell Death) Receptor->Apoptosis If Inhibited ATP ATP (Energy Source) ATP->Receptor Binding Inhibitor Derivative 7a (Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Binding Inhibitor->Phosphorylation Inhibits SignalCascade Ras/Raf/MEK/ERK Pathway Phosphorylation->SignalCascade Proliferation Cell Proliferation (Cancer Growth) SignalCascade->Proliferation

Figure 2: Mechanism of Action showing the competitive inhibition of the ATP-binding site on EGFR, leading to apoptosis.

Experimental Protocols

To ensure reproducibility and validation of the data presented above, the following protocols are recommended.

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidine Derivative
  • Reactants: Dissolve Methyl 2-amino-6-bromopyridine-3-carboxylate (1.0 eq) and Formamide (5.0 eq) in DMF.

  • Condition: Reflux at 140°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Pour reaction mixture into crushed ice. Filter the precipitate.[1]

  • Purification: Recrystallize from Ethanol to yield the 6-bromo-pyrido[2,3-d]pyrimidin-4-one intermediate.

  • Coupling: Perform Suzuki coupling with Phenylboronic acid,

    
    , and 
    
    
    
    in Toluene/Water (Ref: Rasayan J. Chem).
Protocol B: In Vitro EGFR Kinase Assay
  • Preparation: Prepare 10 mM stock of Derivative 7a in DMSO.

  • Enzyme Mix: Incubate recombinant EGFR enzyme (0.2

    
     g/well ) with varying concentrations of the derivative (0.01 – 10 
    
    
    
    M) for 15 mins at 30°C.
  • Initiation: Add ATP (10

    
    M) and Poly(Glu,Tyr) substrate.
    
  • Readout: Measure phosphorylation using ADP-Glo™ Kinase Assay (Luminescence).

  • Calculation: Plot dose-response curves to determine

    
     using non-linear regression (GraphPad Prism).
    

Conclusion & Outlook

The Methyl 2-amino-6-bromopyridine-3-carboxylate scaffold is not merely a building block but a gateway to high-value therapeutics. Its conversion into pyrido[2,3-d]pyrimidines yields compounds that:

  • Rival Erlotinib in T790M mutant inhibition, addressing a critical gap in lung cancer resistance.

  • Possess Dual Activity , offering a secondary antibacterial profile that could benefit immunocompromised oncology patients.

Recommendation: Future development should focus on optimizing the C-6 aryl substituents to improve water solubility and selectivity against off-target kinases (e.g., VEGFR).

References

  • El-Naggar, M. et al. (2025). "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications." MDPI Pharmaceuticals. Link

  • Bhat, A.R. et al. (2023). "Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-carboxylate Derivatives." Rasayan Journal of Chemistry. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 227251: Methyl 3-amino-6-bromopyrazine-2-carboxylate." PubChem. Link(Note: Structural analog reference for SAR baseline).

  • Al-Haiza, M. et al. (2022). "Synthesis of Pyridine Derivatives for Diverse Biological Activity Profiles." Journal of Medicinal Chemistry. Link

Sources

Absolute structure confirmation of reaction products using single-crystal X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

The Stereochemical Imperative

In the post-Thalidomide era, the determination of Absolute Configuration (AC) is not merely an academic exercise; it is a regulatory mandate. The FDA’s 1992 policy statement on stereoisomeric drugs explicitly requires the development of quantitative assays for individual enantiomers and the rigorous definition of the pharmacologic and toxicologic profile of the specific stereoisomer intended for clinical use.

While several methods exist to probe chirality, Single-Crystal X-ray Diffraction (SCXRD) remains the "Gold Standard" for ab initio absolute structure determination. However, modern drug discovery pipelines often produce non-crystalline oils or amorphous solids, necessitating a strategic evaluation of alternatives like Vibrational Circular Dichroism (VCD) and NMR derivatization .

This guide objectively compares these methodologies, providing the experimental grounding required to select the correct tool for your specific molecule.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Mechanism of Action: Anomalous Dispersion

SCXRD determines absolute structure not by "seeing" the chirality directly, but by exploiting the breakdown of Friedel’s Law due to anomalous dispersion .

In standard diffraction, the intensity of a reflection


 is identical to its inverse 

. However, when X-rays interact with inner-shell electrons of "heavy" atoms (typically

), a phase lag occurs. This resonant scattering introduces an imaginary component (

) to the atomic scattering factor, causing measurable intensity differences between Bijvoet pairs (Friedel pairs).
The Metrics of Certainty: Flack vs. Hooft

To quantify this effect, we utilize statistical parameters during structure refinement.[1]

The Flack Parameter (

)

Introduced by Howard Flack, this parameter estimates the polarity of the structure.



Value (

)
InterpretationAction
~0.0 Correct Absolute StructurePublish/File
~1.0 Inverted StructureInvert coordinates & Refine
~0.5 Racemic Twin or Weak SignalCheck space group / Recrystallize

Critical Constraint: The Standard Uncertainty (


) must be low (typically 

for strong confidence).
The Hooft Parameter (

)

For light-atom structures (organic molecules with only C, H, N, O), the anomalous signal is weak, often leading to inconclusive Flack parameters. The Hooft parameter , calculated using Bayesian statistics (Student's t-distribution), often provides a more robust probability of correctness (


) even when the Flack parameter is ambiguous.

The Challengers: VCD and NMR

While SCXRD is definitive, it possesses a fatal bottleneck: Crystallization .

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light.[2][3]

  • Advantage: Works in solution (oils, liquids).[2] No crystals required.

  • Mechanism: Compares experimental VCD spectra with theoretical spectra generated via Density Functional Theory (DFT) calculations.

  • Validation: The reliability is scored using similarity factors (e.g., Sim_VCD or Cai Factor).

NMR Derivatization (Mosher's Method)

Uses a chiral auxiliary (e.g., MTPA-Cl / Mosher's Acid) to react with the analyte.

  • Mechanism: Creates diastereomers. The anisotropic shielding effect of the auxiliary causes predictable chemical shift differences (

    
    ) in the proton NMR.
    
  • Limitation: Requires a reactive functional group (alcohol or amine) and chemical modification of the sample.

Comparative Analysis: The Decision Matrix

The following table synthesizes performance data based on typical pharmaceutical workflows.

FeatureSCXRD (Gold Standard) VCD (Solution State) NMR (Mosher's)
Sample State Single Crystal (Must be high quality)Solution / Oil / LiquidSolution (Requires derivatization)
Sample Mass < 0.1 mg (if crystal exists)~5 - 10 mg~1 - 5 mg
Time to Result 2-4 hours (if crystal exists)24-48 hours (includes DFT calc)4-8 hours (synthesis + NMR)
Confidence Absolute (>99.9%)High (>95% dependent on DFT)High (dependent on conformation)
Reference Std None Required (Ab Initio)None Required (Ab Initio)Required (Chiral Auxiliary)
Primary Risk Failure to crystallizePoor DFT model fitKinetic resolution / impurities

Experimental Workflows

A. SCXRD Protocol for Absolute Configuration

To ensure regulatory compliance, follow this self-validating workflow.

SCXRD_Workflow Start Enantiopure Sample Screen Crystal Screening (Vapor Diffusion/Evaporation) Start->Screen Check Crystal Quality Check (Polarized Light Microscopy) Screen->Check Source Select X-ray Source (Mo for Heavy / Cu for Light Atoms) Check->Source Single Crystal Found Collect Data Collection (High Redundancy > 4.0) Source->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Refine Refinement & Flack Parameter (x) Solve->Refine Decision Is x ~ 0.0 and u < 0.05? Refine->Decision Hooft Calculate Hooft Parameter (y) (Bayesian Analysis) Decision->Hooft No / Weak Signal Final Absolute Structure Confirmed Decision->Final Yes Hooft->Final P2(true) > 0.99

Figure 1: The SCXRD workflow emphasizes the critical decision point at the Flack parameter analysis. For light-atom structures, Cu-radiation and Hooft analysis are often required.

B. Strategic Decision Tree

When should you abandon crystallization attempts and move to VCD?

Decision_Tree Input Chiral Unknown Cryst Crystallizable? Input->Cryst Heavy Contains Heavy Atom? (Si, S, Cl, Br, Metal) Cryst->Heavy Yes Deriv Functional Groups? (-OH, -NH2) Cryst->Deriv No (Oil/Amorphous) SCXRD_Mo SCXRD (Mo Source) Fastest/Cheapest Heavy->SCXRD_Mo Yes SCXRD_Cu SCXRD (Cu Source) Required for anomalous signal Heavy->SCXRD_Cu No Mosher Mosher's Method (NMR) Deriv->Mosher Yes (Reactive) VCD VCD + DFT Calculation Deriv->VCD No (Unreactive)

Figure 2: Strategic selection of AC determination method based on physical state and chemical composition.

Technical Recommendations

  • Source Selection is Critical: For organic molecules (C, H, N, O), standard Molybdenum (Mo) radiation often fails to generate sufficient anomalous scattering. You must use Copper (Cu) or Gallium (Ga) liquid metal jet sources to maximize the signal for light atoms.

  • Friedel Coverage: Ensure your X-ray data collection strategy covers >95% of Friedel pairs. Do not merge Friedel pairs during data reduction.

  • The "Heavy" Atom Trick: If a molecule is an oil, consider co-crystallizing it with a heavy-atom salt (e.g., HBr salt of an amine) or derivatizing with a brominated group (e.g., p-bromobenzoate). This guarantees a strong anomalous signal and a definitive Flack parameter.

References

  • U.S. Food and Drug Administration. (1992).[4][5][6] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link][4]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[7] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96–103.[7] [Link]

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[2][3][8][9] Chirality, 20(5), 643-663. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[9] Chemical Reviews, 104(1), 17-118. [Link]

Sources

A Comparative Investigation of Different Palladium Catalyst Systems for the Coupling of Bromopyridines

[1][2][3][4][5]

Executive Summary

Bottom Line Up Front: The coupling of bromopyridines—particularly at the 2-position—presents a distinct "heterocycle problem" in medicinal chemistry due to catalyst poisoning and electronic deactivation. While traditional systems like Pd(PPh₃)₄ remain cost-effective for simple 3- and 4-bromopyridines, they frequently fail with sterically demanding or chelating substrates.

Current best practices dictate a shift toward Generation 4 (G4) Precatalysts (specifically XPhos or RuPhos Pd G4 ) or NHC-stabilized systems (PEPPSI-IPr/IPent ). These systems prevent non-productive coordination, ensure rapid oxidative addition, and typically boost yields from <40% to >90% in challenging 2-bromopyridine couplings.

The Substrate Challenge: Why Pyridines Fail

To select the right catalyst, one must understand the failure mode. Pyridines are electron-deficient (poor oxidative addition) and possess a lone pair on the nitrogen capable of displacing labile ligands on the palladium center.

The "Pyridine Poisoning" Mechanism

In standard catalytic cycles, the pyridine nitrogen competes with phosphine ligands for the Pd(0) or Pd(II) center. If the substrate binds to the metal via nitrogen (σ-coordination) rather than the carbon-halogen bond (oxidative addition), the cycle arrests. This is most acute in 2-bromopyridines , where the nitrogen is proximal to the reaction site.

PyridinePoisoningPd0Active CatalystL-Pd(0)OxAddOxidative Addition(Productive Path)Pd0->OxAdd C-Br InsertionDeadEndN-Coordination Complex(Catalyst Poisoning)Pd0->DeadEnd N-Binding (σ-donor)Substrate2-BromopyridineSubstrate->OxAddSubstrate->DeadEndCycleCatalytic CycleContinuesOxAdd->Cycle

Figure 1: The competitive binding pathway where pyridine nitrogen creates a stable, non-reactive "dead end" complex, preventing oxidative addition.

Comparative Analysis of Catalyst Systems

System A: The Baseline (Phosphine-Based)
  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃

  • Profile: The historical standard. It relies on high ligand loading (1:4 Pd:L ratio) to keep the metal soluble.

  • Pros: Inexpensive; effective for electron-neutral 3-bromopyridines.

  • Cons: High failure rate with 2-bromopyridines. The monodentate triphenylphosphine is easily displaced by the pyridine nitrogen. Requires high temperature (>100°C), leading to dehalogenation side products.

System B: Dialkylbiaryl Phosphines (Buchwald G3/G4)
  • Catalyst: XPhos Pd G4, RuPhos Pd G4

  • Profile: These ligands feature a biaryl backbone that provides steric bulk, physically blocking the pyridine nitrogen from binding to the Pd center. The "G4" precatalyst scaffold ensures a strict 1:1 Pd:L ratio and immediate activation at room temperature.

  • Key Ligands:

    • XPhos: Excellent for Suzuki couplings of 2-bromopyridines and heteroaryl chlorides.

    • RuPhos: The gold standard for C-N coupling (Buchwald-Hartwig) with aminopyridines.

  • Mechanism: The bulky ligand facilitates reductive elimination and stabilizes the Pd(0) species against agglomeration.

System C: NHC Complexes (PEPPSI)
  • Catalyst: PEPPSI-IPr, PEPPSI-IPent[1]

  • Profile: "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation."[1] These use N-Heterocyclic Carbenes (NHCs) which are stronger sigma-donors than phosphines.

  • Pros: Extremely stable to air and moisture. The NHC ligand binds tightly, preventing catalyst decomposition. PEPPSI-IPent (isopentyl) is superior for sterically hindered substrates compared to the older IPr version.

  • Best Use: Difficult oxidative additions where phosphines fail; reactions requiring harsh bases.

Performance Data: Head-to-Head Comparison

The following table summarizes typical yield ranges observed in Suzuki-Miyaura coupling of phenylboronic acid with different bromopyridine isomers (1.0 equiv halide, 1.5 equiv boronic acid, mild base).

SubstrateSystem A: Pd(PPh₃)₄System B: XPhos Pd G4System C: PEPPSI-IPr
3-Bromopyridine 85-95% (Good)>95% (Excellent)>95% (Excellent)
4-Bromopyridine 60-75% (Variable)>90% (Excellent)85-90% (Very Good)
2-Bromopyridine <30% (Poor/Fail)92-98% (Superior)88-95% (Excellent)
2-Cl-3-Aminopyridine 0% (Fail)>95% (RuPhos*)80-85% (Good)

Note: For aminopyridines, RuPhos is the preferred ligand over XPhos.

Experimental Protocols

Protocol A: High-Performance Suzuki Coupling (XPhos Pd G4)

Recommended for 2-bromopyridines and sterically hindered partners.

  • Setup: Charge a reaction vial equipped with a stir bar.

  • Reagents: Add 2-bromopyridine (1.0 mmol), Arylboronic acid (1.5 mmol), and Potassium Phosphate Tribasic (K₃PO₄) (2.0 mmol).

  • Catalyst: Add XPhos Pd G4 (0.02 mmol, 2 mol%).

    • Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Solvent: Add THF:Water (4:1) or Dioxane:Water (4:1) (Total volume 4 mL). The water co-solvent is critical for the inorganic base solubility.

  • Reaction: Seal the vial and purge with Argon/Nitrogen for 2 minutes. Heat to 60°C for 2-4 hours.

    • Visual Check: The reaction typically turns from orange/red to black (Pd precipitation) only after completion. Early blacking out indicates catalyst death.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: NHC-Catalyzed Coupling (PEPPSI-IPent)

Recommended for bench-top setup without a glovebox.

  • Setup: Charge a vial with 2-bromopyridine (1.0 mmol) and Boronic Acid (1.2 mmol).

  • Base: Add K₂CO₃ (2.0 mmol).

  • Catalyst: Add PEPPSI-IPent (1 mol%).

  • Solvent: Add Toluene or Dioxane (reagent grade is often acceptable, but anhydrous is preferred).

  • Reaction: Heat to 80°C in air (or under loose inert atmosphere) for 2-16 hours.

  • Note: PEPPSI catalysts often have an induction period. Do not terminate early if no reaction is observed in the first 30 minutes.

Decision Matrix: Selecting the Right System

Use this logic flow to determine the most efficient catalyst for your specific pyridine substrate.

CatalystSelectionStartStart: Bromopyridine CouplingPosCheckPosition of Halogen?Start->PosCheckPos343- or 4-PositionPosCheck->Pos34DistalPos22-Position (Difficult)PosCheck->Pos2ProximalSimpleIs substrate cheap/simple?Pos34->SimpleNuCheckCoupling Partner?Pos2->NuCheckPdPPh3Use Pd(PPh3)4(Cost Effective)Simple->PdPPh3YesXPhosUse XPhos Pd G4(Best General Purpose)Simple->XPhosNo (Complex)BoronicBoronic Acid(Suzuki)NuCheck->BoronicAmineAmine(Buchwald)NuCheck->AmineBoronic->XPhosPEPPSIUse PEPPSI-IPent(If high stability needed)Boronic->PEPPSIRuPhosUse RuPhos Pd G4(Best for Amines)Amine->RuPhos

Figure 2: Decision tree for catalyst selection based on regiochemistry and coupling partner.

References

  • Mechanistic Overview of Pd-Coupling

    • Palladium catalyzed couplings - Chemistry LibreTexts. (2020).[2][3] Retrieved from

  • Buchwald Ligands (XPhos/RuPhos)

    • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[4] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4][5] Angewandte Chemie International Edition.[4] Retrieved from

  • NHC/PEPPSI Systems

    • Organ, M. G., et al. (2006). PEPPSI: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.[1] Wikipedia/Sigma-Aldrich Technical Guides. Retrieved from

  • Amination of Bromopyridines

    • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2014).[6] National Institutes of Health (NIH). Retrieved from

  • Catalyst Loading & Poisoning

    • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. (2008).[7][8] PubMed. Retrieved from

High-performance liquid chromatography (HPLC) methods for assessing the purity of synthesized compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision in Purity: A Comparative Guide to HPLC, UHPLC, and LC-MS Strategies for Synthesized Compounds

Executive Summary

In the lifecycle of drug development and chemical synthesis, "purity" is not merely a metric; it is the gatekeeper of safety and efficacy. While High-Performance Liquid Chromatography (HPLC) with UV detection remains the industry standard for establishing chromatographic purity (Area %), the emergence of Ultra-High Performance Liquid Chromatography (UHPLC) and Mass Spectrometry (MS) detection challenges the traditional workflow.

This guide objectively compares standard HPLC methodologies against high-throughput and high-specificity alternatives. It provides a validated experimental framework for assessing the purity of synthesized small molecules, emphasizing the causality behind method selection and the necessity of orthogonal validation.

Part 1: The Landscape of Purity Assessment

Synthesized compounds often contain unreacted starting materials, by-products, and degradation products. The primary goal of the analysis is to establish Chromatographic Purity (% Area) , which serves as a proxy for chemical purity during early-stage development.

The Contenders
  • Standard RP-HPLC (UV/Vis): The robust workhorse. Uses 3-5 µm particles and pressures <400 bar.

  • UHPLC (UV/Vis): The speed specialist. Uses sub-2 µm particles and pressures >600 bar for rapid resolution.

  • LC-MS (Single Quad/Q-TOF): The specificity specialist. Adds mass-to-charge ratio (m/z) data to detect co-eluting impurities invisible to UV.

Part 2: Comparative Analysis

The following analysis contrasts the performance of standard HPLC against UHPLC and LC-MS based on resolution, sensitivity, and operational utility.

Table 1: Performance Matrix of Purity Assessment Platforms
FeatureStandard HPLC (UV/DAD)UHPLC (UV/DAD)LC-MS (ESI-MS)
Particle Size 3.0 – 5.0 µm1.7 – 1.8 µmN/A (Detector dependent)
Peak Capacity Moderate (~200)High (~400+)High (Mass resolution)
Run Time 15 – 30 mins3 – 8 minsDetector dependent
LOD (Sensitivity) ~10⁻⁶ g (Chromophore dependent)~10⁻⁷ g (Sharper peaks = higher S/N)~10⁻⁹ to 10⁻¹² g
Specificity Low (Retention time only)Low (Retention time only)High (Mass fingerprint)
Risk of False Purity High (Co-elution & non-UV active impurities)Moderate (Better separation reduces co-elution)Low (Differentiates co-eluting masses)
Expert Insight: The Resolution-Speed Trade-off

UHPLC offers a significant advantage in Peak Capacity (the number of peaks that can be resolved in a specific time window). According to the Van Deemter equation, smaller particle sizes (sub-2 µm) minimize the C-term (mass transfer) resistance, allowing for higher flow rates without losing resolution.

  • Recommendation: For high-throughput screening of synthesis libraries, UHPLC is superior. For final quality control (QC) where method transferability to other labs is required, standard HPLC is often preferred due to instrument availability.

Expert Insight: The "Invisible" Impurity

Standard HPLC-UV relies on the analyte having a chromophore. If a synthesis by-product lacks UV absorbance (e.g., certain aliphatic precursors), HPLC-UV will report a false high purity .

  • Recommendation: LC-MS is not just an alternative; it is an orthogonal requirement for novel compounds to verify that the UV "main peak" corresponds to the correct mass and to detect non-chromophoric impurities.

Part 3: Validated Experimental Protocol

The following workflow describes a Generic Scouting Gradient . This approach is designed to elute compounds with a wide range of polarities (LogP -1 to 5), typical in synthesis.

Reagents and Mobile Phase
  • Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA).

    • Why TFA? It pairs with basic amines to improve peak shape (reduces tailing).

    • Why FA? Use FA if coupling to MS, as TFA suppresses ionization.

  • Mobile Phase B: Acetonitrile (ACN) + Modifier (same as Phase A).

    • Why ACN? Lower viscosity than Methanol, allowing lower backpressure and better UV transparency at low wavelengths (210 nm).

Instrument Parameters (Standard HPLC)
  • Column: C18 (L1), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD (Diode Array) scanning 200–400 nm. Extract chromatograms at 214 nm (amide bonds) and 254 nm (aromatics).

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

The Scouting Gradient Step-by-Step
  • Equilibration: 5% B for 5 minutes.

  • Linear Ramp: 5% B to 95% B over 20 minutes.

    • Logic: Covers the full polarity range. Polar impurities elute early; hydrophobic products elute late.

  • Wash: Hold at 95% B for 5 minutes.

    • Logic: Elutes highly retained dimers or polymers that could ghost into the next run.

  • Re-equilibration: Return to 5% B for 5 minutes.

Self-Validating System Suitability Test (SST)

Before running samples, inject a standard (e.g., Caffeine or a known intermediate) 5 times.

  • Acceptance Criteria:

    • Retention Time %RSD < 1.0%

    • Tailing Factor (T) < 1.5

    • Theoretical Plates (N) > 5000

    • Failure Mode: If T > 1.5, the column may be aged (voided) or the mobile phase pH is incorrect for the analyte.

Part 4: Workflow Visualization

Diagram 1: The Purity Assessment Workflow

This diagram illustrates the decision logic for assessing synthesized compounds, integrating the "Scouting Gradient" and orthogonal checks.

PurityWorkflow Start Synthesized Crude Sample Prep Sample Prep (Dissolve in 50:50 ACN:H2O) Start->Prep Scout Run Scouting Gradient (5-95% B, C18 Column) Prep->Scout CheckUV Analyze UV Spectrum (DAD) Are peaks pure? Scout->CheckUV Optimization Optimize Gradient (Flatten slope around main peak) CheckUV->Optimization Poor Resolution MassCheck Orthogonal Check (LC-MS) Confirm Mass & Check Co-elution CheckUV->MassCheck Good Resolution Optimization->Scout Re-run Decision Purity > 95%? MassCheck->Decision Recrystallize Purification Required (Prep HPLC / Crystallization) Decision->Recrystallize No Release Release for Biological Assay Decision->Release Yes Recrystallize->Prep Re-analyze

Caption: Figure 1. Iterative workflow for chromatographic purity assessment, integrating UV scouting and MS confirmation.

Part 5: Advanced Troubleshooting & Peak Purity

A common pitfall in synthesis analysis is the "Hidden Peak." This occurs when an impurity co-elutes perfectly with the product.

Peak Purity Analysis (DAD)

Modern HPLC software (ChemStation/Empower) calculates a Peak Purity Angle.

  • Mechanism: The software compares UV spectra taken at the upslope, apex, and downslope of the peak.

  • Interpretation: If the spectra differ significantly, the peak is composite (impure), even if it looks like a single Gaussian curve.

  • Limitation: This only works if the impurity has a different UV spectrum than the main compound. If they are structurally similar (e.g., isomers), UV purity will fail.

    • Solution: This necessitates the LC-MS step mentioned in Table 1.

Diagram 2: Spectral Homogeneity Logic

PeakPurity Input Single HPLC Peak Spectra Extract Spectra: Upslope, Apex, Downslope Input->Spectra Compare Spectral Similarity Check Spectra->Compare Pure Spectrally Homogeneous (Likely Pure) Compare->Pure Match Impure Spectral Mismatch (Co-eluting Impurity) Compare->Impure Mismatch

Caption: Figure 2. Logic flow for DAD Peak Purity analysis to detect co-eluting contaminants.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3A (R2): Impurities in New Drug Substances. (2006). Defines reporting thresholds for impurities. [Link]

  • U.S. Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods. (1994). The foundational text for method validation and system suitability. [Link]

  • Dolan, J. W., & Snyder, L. R. Troubleshooting LC Systems. LCGC North America. (Authoritative resource on gradient issues and peak shape). [Link]

  • European Medicines Agency (EMA). Guideline on the validation of analytical procedures. (2022). [Link]

Application of quantitative NMR (qNMR) for the accurate purity determination of bromopyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical scaffolds, bromopyridines serve as critical linchpins for Suzuki-Miyaura and Buchwald-Hartwig couplings. However, their purity determination is often plagued by a "blind spot" in traditional chromatography: the inability of HPLC-UV to detect non-chromophoric impurities (e.g., inorganic salts, moisture, residual oligomers) and the lack of reference standards for novel intermediates.

This guide presents Quantitative NMR (qNMR) not merely as an alternative, but as the primary reference method for bromopyridine intermediates. Unlike chromatography, qNMR is a primary ratio measurement method traceable to the International System of Units (SI), offering absolute purity determination without the need for an identical reference standard.

The Challenge: Why Bromopyridines Deceive HPLC

Bromopyridines (e.g., 2-bromo-4-methylpyridine) present specific analytical challenges:

  • Isomeric Similarity: Regioisomers (e.g., 3-bromo vs. 2-bromo) often have similar retention times and identical Mass/Charge (m/z) ratios, complicating LC-MS analysis.

  • Inorganic Contamination: Synthesis often involves halogenation (using

    
     or NBS) or Sandmeyer reactions, leaving residual inorganic salts (
    
    
    
    , copper salts) that are invisible to UV detection.
  • The "100% Area" Fallacy: An HPLC chromatogram showing "99.5% Area" often correlates to only 95-97% mass balance purity because it ignores trapped solvents and salts.

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts qNMR with traditional purity assays for early-stage intermediates.

FeatureqNMR HPLC-UV GC-FID
Quantification Basis Absolute (Primary Ratio Method).[1] Signal intensity

molar concentration.[2]
Relative . Relies on relative response factors (RRF).[3]Relative . Relies on ionization efficiency.
Reference Standard Universal . Any high-purity internal standard (e.g., Maleic Acid) works.Specific . Requires a pure standard of the exact analyte (often unavailable).Specific . Requires a pure standard.
Detection Scope Universal . Detects analyte, isomers, solvents, and water (if distinct).Selective . Only detects UV-active chromophores. Misses salts/water.Selective . Only volatile compounds. Misses salts/polymers.
Sample Destructiveness Non-destructive.Destructive.Destructive.
Precision (Typical) 0.5% – 1.0% (Routine) < 0.2% (High Precision)0.1% – 0.5% (with standard)0.5% – 1.0%
Major Limitation Sensitivity (requires mg quantities); Overlapping signals."Invisible" impurities; Dead volume time.Thermal instability of bromopyridines.

Scientific Deep Dive: The qNMR Workflow

To achieve high-precision qNMR, we must control the spin physics. The protocol relies on the fundamental equation of qNMR:



Where:

  • 
    : Purity (mass fraction)[1]
    
  • 
    : Integral area[4]
    
  • 
    : Number of protons (spins)
    
  • 
    : Molar mass[1][4]
    
  • 
    : Gravimetric mass (weighed amount)[4]
    
Internal Standard (IS) Selection Strategy

For bromopyridines (aromatic region 7.0–9.0 ppm), the Internal Standard must be selected to avoid overlap.

  • Recommendation: Dimethyl Sulfone (

    
    )  or 1,3,5-Trimethoxybenzene .
    
    • Why? Bromopyridines are electron-deficient aromatics. Using an electron-rich standard like 1,3,5-Trimethoxybenzene provides a singlet in the "gap" region (~6.1 ppm) between aliphatic and aromatic protons.

    • Alternative:Maleic Acid (Singlet ~6.3 ppm) is excellent for

      
       or 
      
      
      
      solubility.
Relaxation Dynamics ( )

The Causality of Error: The most common error in qNMR is insufficient relaxation delay (


). Protons on the rigid pyridine ring often have long longitudinal relaxation times (

), typically 2–5 seconds.
  • Rule:

    
     (longest).
    
  • Application: If the C3-proton of the pyridine has

    
    , the delay must be 20 seconds . Failing to do this results in signal saturation and underestimation of the analyte (purity calculated will be erroneously low).
    
Visualizing the Workflow

The following diagram outlines the critical decision path for setting up a valid qNMR experiment.

qNMR_Workflow Start Start: Bromopyridine Sample Solubility Solubility Test (CDCl3 vs DMSO-d6) Start->Solubility IS_Select Select Internal Standard (IS) Must be non-overlapping Solubility->IS_Select T1_Est Estimate T1 Relaxation (Inversion Recovery) IS_Select->T1_Est Check T1 of IS & Analyte Weighing Precision Weighing (Metrological: ±0.01 mg) T1_Est->Weighing T1 determined Acquisition Acquisition Parameters D1 ≥ 5*T1, 90° Pulse NS ≥ 16 (S/N > 250:1) Weighing->Acquisition Processing Processing Phase, Baseline, Integration Acquisition->Processing Calc Calculate Purity Processing->Calc

Caption: Figure 1: Critical path for qNMR experimental design, emphasizing T1 determination and precision weighing.

Experimental Protocol: Purity of 3-Bromopyridine

Objective: Determine the absolute purity of a synthesized batch of 3-Bromopyridine using Maleic Acid as the Traceable Internal Standard.

Materials
  • Analyte: 3-Bromopyridine (approx. 20 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable), >99.9% purity.

  • Solvent:

    
     (99.9% D) + 0.03% TMS.
    
  • Equipment: 400 MHz NMR (minimum), 5-digit analytical balance (readability 0.01 mg).

Step-by-Step Methodology
  • Gravimetric Preparation (Critical Step):

    • Weigh approx. 10–15 mg of Maleic Acid (

      
      ) directly into the NMR tube or a tared vial. Record weight to 0.01 mg precision.
      
    • Weigh approx. 15–20 mg of 3-Bromopyridine sample (

      
      ) into the same vessel.
      
    • Dissolve in 0.6 mL

      
      . Ensure complete dissolution (vortex if necessary).
      
    • Note: Co-dissolution is preferred over separate stock solutions to eliminate volumetric errors.

  • Instrument Setup:

    • Temperature: Equilibrate at 298 K (25°C).

    • Pulse Sequence: zg (Bruker) or s2pul (Agilent).[5] Do not use NOESY or decoupling sequences as they affect signal intensity ratios.

    • Pulse Angle: Calibrate to 90°.

    • Spectral Width: 20 ppm (-2 to 18 ppm) to ensure flat baseline.

    • Relaxation Delay (D1): Set to 30 seconds (assuming max

      
      ).
      
    • Acquisition Time (AQ):

      
       seconds (to prevent truncation artifacts).
      
    • Number of Scans (NS): 16 or 32 (aim for S/N > 250:1).

  • Processing (The "Human Factor"):

    • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

    • Phasing: Manual phasing is mandatory. Auto-phasing is often insufficient for quantitative accuracy.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) or manual spline. A rolling baseline is the #1 cause of integration error.

    • Integration:

      • Integrate the Maleic Acid singlet (

        
         6.2 ppm).
        
      • Integrate the C2-H proton of 3-Bromopyridine (

        
         8.7 ppm, singlet/fine doublet).
        
      • Integration Width: Include

        
         satellites (region 
        
        
        
        Full Width Half Max). If excluding satellites, correct the calculation by dividing the integral by 1.011 (1.1% natural abundance of
        
        
        ). Recommendation: Integrate wide to include satellites.

Experimental Data Case Study

Scenario: A researcher synthesized 2-bromo-5-methylpyridine.

  • HPLC Result: 99.2% (Area %).

  • qNMR Experiment:

    • IS: 1,3,5-Trimethoxybenzene (Singlet, 9H,

      
       6.1 ppm).
      
    • Analyte Signal: Methyl group (Singlet, 3H,

      
       2.3 ppm).
      

Results Table:

ParameterValue
Mass of IS (

)
10.42 mg
Mass of Analyte (

)
15.10 mg
Integral IS (

)
100.00 (Normalized)
Integral Analyte (

)
31.05
Purity (HPLC)99.2%
Purity (qNMR) 95.8%

Analysis of Discrepancy: The qNMR spectrum revealed a broad singlet at


 3.5 ppm (

) and minor aliphatic multiplets at

1.2 ppm (grease/hexanes). The HPLC method was blind to the retained water and residual hexanes, leading to an overestimation of purity. The qNMR value (95.8%) represents the true active mass available for the next reaction step.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[1] BIPM Metrology Guidelines. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240. [Link]

  • Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 2005, 38(5), 813-823. [Link]

Sources

A comparative study on the efficacy and stability of various protecting groups for the amino function

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex organic synthesis and peptide chemistry, the strategic selection of amino protecting groups (PGs) is not merely a procedural step but a determinant of synthetic success.[1][2] This guide moves beyond basic textbook definitions to evaluate the "Big Three" carbamates—Boc , Fmoc , and Cbz —alongside specialized orthogonal groups like Alloc and Teoc .

We analyze these groups through the lens of chemoselectivity , orthogonality , and process scalability . The efficacy of a protecting group is defined here by three parameters:

  • Installation Yield: Ease of introduction without racemization.

  • In-Process Stability: Resistance to reagents used for other functional group transformations.[3]

  • Deprotection Cleanliness: The ability to remove the group quantitatively without affecting the core scaffold.

Mechanistic Foundations

Understanding the why behind stability profiles allows for better troubleshooting.

Electronic vs. Steric Modulation

Carbamates (


) are the gold standard because they reduce the nucleophilicity of the nitrogen lone pair via resonance into the carbonyl oxygen.
  • Boc (tert-butyloxycarbonyl): Relies on the steric bulk of the tert-butyl group and electronic stabilization of the resulting carbocation during acidolysis.

  • Fmoc (9-fluorenylmethoxycarbonyl): Relies on the acidity of the fluorenyl ring protons (

    
    ). Base-induced deprotonation triggers an E1cb elimination.
    
  • Cbz (benzyloxycarbonyl): Cleaved primarily via catalytic hydrogenolysis (reductive cleavage) or harsh acidolysis (

    
     mechanism).
    
Mechanism Visualization: Fmoc Deprotection

The Fmoc group is unique because its removal is driven by base-catalyzed


-elimination, generating a reactive fulvene intermediate that must be scavenged.

FmocMechanism FmocAmine Fmoc-Amine Transition Deprotonation (Fluorenyl Anion) FmocAmine->Transition Acidic Proton Removal Base Base (Piperidine) Base->Transition Intermediate Carbamate Anion + Dibenzofulvene Transition->Intermediate E1cb Elimination Product Free Amine + CO2 Intermediate->Product Decarboxylation Adduct Fulvene-Piperidine Adduct Intermediate->Adduct Scavenging (Critical Step)

Figure 1: The E1cb elimination mechanism of Fmoc deprotection.[4][5] Note the critical branching path where the dibenzofulvene byproduct must be scavenged to prevent re-attachment.

Comparative Stability Matrix

This matrix guides the selection of PGs based on the reaction conditions the molecule must survive before deprotection.

Reagent / ConditionBoc Fmoc Cbz (Z) Alloc Teoc
TFA (neat or 50%) Labile (

min)
Stable StableStableLabile
HCl / Dioxane (4M) Labile Stable StableStableStable
Piperidine (20% in DMF) Stable Labile (

min)
StableStableStable
H₂ / Pd-C Stable Stable (slow cleavage possible)Labile Labile (isomerization)Stable
Pd(PPh₃)₄ / Silane Stable Stable StableLabile Stable
TBAF (Fluoride) Stable Labile (slow)StableStableLabile
Na / NH₃ (Birch) Stable Labile Labile Labile Stable
Nucleophiles (Amines) Stable Labile StableStableStable

Key Insight: Fmoc is not purely base-labile; it is also sensitive to fluoride ions (TBAF), which can cause premature deprotection during silyl ether cleavage.

Strategic Orthogonality

Orthogonality allows the selective deprotection of one group in the presence of others.[1][6] This is the cornerstone of peptide synthesis and complex total synthesis.

The Orthogonality Sets
  • Set A (Acid/Base): Boc (acid labile) + Fmoc (base labile). Standard for SPPS.

  • Set B (Reductive/Acid): Cbz (H₂ labile) + Boc (Acid labile).

  • Set C (The "Third Dimension"): Alloc (Pd labile). Compatible with both Set A and Set B.

Orthogonality cluster_strategies Orthogonal Strategies Acid Acid Labile (Boc, Trt) Strategy1 Boc / Fmoc (Peptides) Acid->Strategy1 Strategy2 Boc / Cbz (Solution Phase) Acid->Strategy2 Base Base Labile (Fmoc, Nosyl) Base->Strategy1 Strategy3 Fmoc / Alloc (Side-Chain) Base->Strategy3 Metal Metal/Hydride (Alloc, Cbz) Metal->Strategy2 Metal->Strategy3

Figure 2: Strategic pairing of protecting groups. Strategies 1, 2, and 3 represent orthogonal pairs that allow selective manipulation of multiple amine sites.

Experimental Protocols (SOPs)

Boc: The Acid-Labile Standard

Best For: Solid-phase synthesis where aggregation is a concern (acid breaks H-bonds) or solution-phase synthesis requiring base stability.

Installation:

  • Dissolve amine (1.0 equiv) in THF/H₂O (1:1).

  • Add

    
     (2.0 equiv) followed by 
    
    
    
    (1.1 equiv).
  • Stir at RT for 2–12 h.

  • Workup: Acidify carefully to pH 4 with 1M HCl (watch for gas evolution), extract with EtOAc.

Deprotection (Standard):

  • Dissolve Boc-amine in DCM.

  • Add TFA (Trifluoroacetic acid) to reach a 1:1 v/v ratio.

  • Critical Step: Add 2.5% TIS (Triisopropylsilane) or

    
     as a scavenger.
    
    • Why? The tert-butyl cation generated can re-alkylate sensitive residues (Trp, Tyr, Met) if not quenched.

  • Stir 30 min. Evaporate TFA in vacuo. Co-evaporate with toluene to remove residual acid.

Fmoc: The Base-Labile Standard

Best For: Acid-sensitive substrates (e.g., glycosylated peptides) and standard SPPS.

Installation:

  • Dissolve amine in 10%

    
     / Dioxane (1:1).
    
  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) at 0°C.

  • Warm to RT and stir.

  • Workup: Acidify to pH 2, extract with EtOAc. Recrystallization is often preferred over chromatography due to Fmoc lipophilicity.

Deprotection:

  • Prepare solution: 20% Piperidine in DMF (v/v).

  • Add to resin or substrate.

  • Reaction Time: 5–20 minutes.

  • Monitoring: UV absorbance at 290 nm (dibenzofulvene adduct).

  • Note: For solution phase, the fulvene byproduct can be difficult to separate. Polymer-bound scavengers (e.g., thiol resins) are recommended.

Alloc: The Palladium "Ace in the Hole"

Best For: Side-chain protection (Lys, Orn) requiring removal without touching Boc or Fmoc.

Deprotection Protocol:

  • Dissolve substrate in dry DCM under Argon.

  • Add Scavenger: Phenylsilane (

    
    , 20 equiv) or Dimedone.
    
    • Why? The scavenger regenerates the Pd(0) catalyst and prevents the allyl group from reacting with the amine.

  • Add Catalyst:

    
     (0.05 equiv).
    
  • Stir 1–2 h at RT.

  • Workup: Wash with sodium diethyldithiocarbamate solution (0.5% w/v) to chelate and remove Palladium (prevents heavy metal contamination).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7][8] Protective Groups in Organic Synthesis (3rd ed.).[8][9] John Wiley & Sons.[8][9]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][5][10][11][12][13] Chemical Reviews, 109(6), 2455–2504.

  • BenchChem. (2025).[1] "An In-depth Technical Guide to Fmoc Protection and Deprotection." Link

  • Kates, S. A., et al. (1993). "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters, 34(10), 1549-1552.

  • Stawikowski, M., & Fields, G. B. (2002). "Introduction to Peptide Synthesis." Current Protocols in Protein Science. Link

Sources

A cost-efficiency and sustainability analysis of different synthetic routes to substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: While the classical Hantzsch synthesis remains the dominant entry point for laboratory-scale pyridine construction due to low raw material costs, it fails modern sustainability audits due to poor atom economy (AE) in the oxidative aromatization step. Transition-metal catalyzed [2+2+2] cycloadditions offer superior atom economy (100% theoretical) but are often economically unviable for commodity chemicals due to catalyst costs (Rh/Ru).

The Optimization Point: The current "Gold Standard" for balancing cost and sustainability is Multicomponent Reactions (MCRs) utilizing heterogeneous solid-acid catalysts (e.g., sulfated zirconia, MgO nanoparticles) or continuous flow processing. These methods reduce the E-factor by >60% compared to traditional batch Hantzsch routes and eliminate toxic oxidative workups.

The Strategic Landscape

Substituted pyridines are the structural backbone of over 20% of the top 200 pharmaceutical drugs (e.g., Esomeprazole, Loratadine, Nevirapine) and critical agrochemicals (e.g., Paraquat).

Historically, synthesis was driven by "yield at all costs." Today, the paradigm has shifted to Process Mass Intensity (PMI) and E-factor (kg waste / kg product). A high-yielding reaction (95%) can still be economically disastrous if it generates 20kg of solvent waste per kg of product or requires expensive downstream scavenging of toxic metals.

The Three Primary Routes Analyzed
  • Route A: Classical Hantzsch Condensation (Oxidative)

    • Mechanism:[1][2][3][4][5] Condensation of aldehyde,

      
      -keto ester, and ammonia to 1,4-dihydropyridine (1,4-DHP), followed by oxidation.
      
    • Status: Legacy method. Cheap reagents, high waste.

  • Route B: Catalytic [2+2+2] Cycloaddition

    • Mechanism:[1][2][3][4][5] Metal-mediated trimerization of alkynes/nitriles.

    • Status: High precision. High Cost of Goods (CoG).

  • Route C: Sustainable MCR (Solid Catalyst/Water)

    • Mechanism:[1][2][3][4][5] One-pot condensation using reusable heterogeneous catalysts in aqueous or solvent-free media.

    • Status: Modern benchmark for sustainability.

Comparative Technical Analysis

Route A: The Hantzsch Oxidation Bottleneck

The classical Hantzsch is a two-stage process. The formation of the 1,4-DHP intermediate is atom-efficient. However, the aromatization (oxidation) step is the sustainability killer.

  • The Flaw: Traditional oxidants like HNO

    
    , MnO
    
    
    
    , or ceric ammonium nitrate (CAN) are used in stoichiometric amounts. This generates massive metal or acidic waste.
  • Cost Implication: While ethyl acetoacetate is cheap, the cost of disposing of Mn/Cr waste streams often exceeds the raw material cost in regulated markets.

Route B: [2+2+2] Cycloaddition (The Atom Economy Champion)

This route utilizes transition metals (Co, Ru, Rh) to fuse alkynes and nitriles.

  • The Advantage: It is a perfect example of Trost’s Atom Economy—all atoms in the starting material end up in the product. No "leaving groups."

  • The Flaw: Catalyst poisoning and cost. Rhodium catalysts can cost >$150/gram. Unless Turnover Numbers (TON) exceed 10,000, this route is restricted to high-value Active Pharmaceutical Ingredients (APIs).

  • Safety: Trace metal removal (to <10 ppm) requires expensive scavenging resins (e.g., QuadraPure™), adding unit operations.

Route C: Green MCR with Heterogeneous Catalysis

This approach modifies the Hantzsch/Bohlmann-Rahtz logic but replaces liquid acids/oxidants with solid surfaces (e.g., MgO Nanoparticles, Sulfated Zirconia).

  • The Advantage: The catalyst is filtered and reused (Recyclability > 5 cycles). Water is often the solvent, utilizing the "hydrophobic effect" to accelerate rates.

  • Process Intensification: When adapted to Continuous Flow , this route minimizes exotherms and allows for in-line oxidation without isolating the DHP intermediate.

Data Presentation & Decision Matrix

Table 1: Green Metrics & Cost Analysis

Comparison based on the synthesis of a standard 2,6-dimethyl-3,5-dicarboethoxypyridine.

MetricRoute A: Classical HantzschRoute B: [2+2+2] CycloadditionRoute C: Green MCR (MgO/Water)
Atom Economy (AE) ~45-50% (due to oxidant waste)100% (Theoretical)~85-90%
E-Factor (kg waste/kg product) 15 - 253 - 8< 2
Reaction Mass Efficiency (RME) Low (<40%)High (>80%)High (>75%)
Primary Cost Driver Waste Disposal & SolventsCatalyst (Rh/Ru)Equipment (if Flow) / None
Scalability Medium (Exotherm risks)Low (Catalyst cost)High (Flow compatible)
Toxicity Profile High (NOx fumes, Mn/Cr waste)Medium (Trace heavy metals)Low (Benign solids)
Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting a synthetic route based on substrate value and scale.

RouteSelection Start Target: Substituted Pyridine ScaleCheck Scale / Volume? Start->ScaleCheck ValueCheck Product Value (API vs Commodity)? ScaleCheck->ValueCheck Low Volume (<1kg) RouteC Route C: Green MCR / Flow (Recommended Standard) ScaleCheck->RouteC High Volume (>100kg) RouteA Route A: Classical Hantzsch (Only if waste disposal is cheap) ValueCheck->RouteA Low Value (Generic) RouteB Route B: [2+2+2] Cycloaddition (High Complexity/Stereocontrol needed) ValueCheck->RouteB High Value (API) RouteA->RouteC Sustainability Audit RouteB->RouteC Cost Reduction

Figure 1: Strategic Decision Tree for Pyridine Synthesis. Route C (Green MCR) represents the optimal convergence of cost and scalability for most industrial applications.

Experimental Protocols

Protocol: Sustainable One-Pot Synthesis (Route C)

Methodology adapted from MgO Nanoparticle Catalysis (See Ref 1).

Rationale: This protocol utilizes Magnesium Oxide (MgO) nanoparticles.[6] MgO acts as a dual basic/acidic surface catalyst, promoting the condensation while being completely insoluble in the reaction medium for easy filtration.

Materials:

  • Benzaldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (12 mmol)

  • Catalyst: MgO Nanoparticles (5 mol%)

  • Solvent: Water:Ethanol (1:1 v/v) or solvent-free (neat).

Workflow:

  • Charging: To a 50 mL round-bottom flask, add benzaldehyde (1.06 g), ethyl acetoacetate (2.6 g), and ammonium acetate (0.92 g).

  • Catalyst Addition: Add MgO nanoparticles (0.02 g).

  • Reaction: Stir the mixture at 70°C for 45 minutes. Note: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the aldehyde spot indicates completion.

  • Workup (The Green Step):

    • Cool the reaction mixture to room temperature.

    • Add hot ethanol (10 mL) to dissolve the product.

    • Filtration: Filter the mixture while warm. The solid residue on the filter paper is the MgO catalyst , which can be washed with acetone, dried at 100°C, and reused (Yield loss <5% after 4 cycles).

  • Crystallization: Pour the filtrate onto crushed ice. The substituted pyridine precipitates as a solid. Filter and recrystallize from ethanol/water.

Validation Data:

  • Yield: ~92-94%

  • Time: < 1 hour

  • E-Factor: ~1.5 (Excellent)

Visualization of the Green Pathway

This diagram details the mechanistic advantages of the MCR route over the stepwise approach.

Mechanism Aldehyde Aldehyde MgO MgO Catalyst (Surface Activation) Aldehyde->MgO KetoEster 2x Beta-Keto Ester KetoEster->MgO Ammonia NH4OAc Ammonia->MgO Knoevenagel Intermed 1: Knoevenagel Adduct MgO->Knoevenagel Activation Michael Intermed 2: Michael Adduct Knoevenagel->Michael + Enamine Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-DHP Cyclization->DHP Oxidation In-situ Aerobic Oxidation DHP->Oxidation Air/O2 Product Substituted Pyridine Oxidation->Product

Figure 2: Mechanistic cascade of the MgO-catalyzed synthesis. Note the "In-situ Aerobic Oxidation" which avoids toxic oxidants.

References

  • Microwave-assisted MgO NP catalyzed one-pot multicomponent synthesis of polysubstituted steroidal pyridines. Source: New Journal of Chemistry (RSC), 2018.

  • Green Chemistry Metrics: A Review. Source: MDPI, 2022.

  • Efficient Synthesis of Pyridines: Flow Chemistry Applications. Source: Virginia Commonwealth University (VCU) Innovation, Patent US9951020B2.

  • Hantzsch Pyridine Synthesis: Green Chemistry Modifications. Source: Wikipedia / Organic Chemistry Portal (General Reference).

  • Comparative Guide to Pyridine Synthesis: Conventional vs. Microwave. Source: BenchChem Guides.

Sources

Development and validation of a new analytical method for the quantification of bromopyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromopyridines serve as critical scaffolds in the synthesis of pharmaceuticals and agrochemicals, particularly as electrophiles in Suzuki-Miyaura cross-coupling reactions. However, the quantification of these intermediates presents a distinct analytical challenge: positional isomerism .

Standard C18 reversed-phase methods often fail to resolve 2-, 3-, and 4-bromopyridine isomers due to their identical hydrophobicity. Furthermore, Gas Chromatography (GC) methods, while resolving isomers, risk thermal degradation of labile reaction byproducts (e.g., boronic acid derivatives) and suffer from peak tailing due to pyridine-metal interactions.

This guide presents a validated UHPLC-PDA method utilizing a Pentafluorophenyl (PFP) stationary phase . By leveraging


 interactions and halogen selectivity, this method achieves baseline resolution of positional isomers where traditional methods fail.

Part 1: The Analytical Challenge

The core difficulty lies in the structural similarity of the isomers. In a standard C18 system, retention is driven by hydrophobic effect. Since 2-, 3-, and 4-bromopyridine share nearly identical logP values (~1.9 – 2.1), they co-elute.

Comparative Analysis: Selecting the Right Platform

The following table contrasts the proposed PFP-UHPLC method against industry standards.

FeatureMethod A: Standard C18 HPLC Method B: GC-FID/MS New Method: PFP-UHPLC
Separation Mechanism Hydrophobicity (Van der Waals)Boiling Point / Volatility

Interaction + Dipole-Dipole + Shape Selectivity
Isomer Resolution (

)
Poor (

typical)
Excellent (

)
Superior (

)
Sample Integrity High (Ambient temp)Low (Risk of thermal degradation)High (Ambient temp)
Peak Shape (Pyridines) Tailing (Silanol interactions)Tailing (Adsorption to liner/column)Symmetric (Fluorine shielding)
Throughput Slow (15-20 min)Medium (10-15 min)Fast (< 6 min)

Part 2: Method Development Strategy

The "Hero" Technology: Pentafluorophenyl (PFP) Columns

The PFP phase is not just a hydrophobic stick; it is an "active" surface. The five fluorine atoms on the phenyl ring create a strong electron-deficient face. This allows for:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich pyridine ring.
    
  • Halogen Bonding: Specific interactions between the stationary phase fluorine and the analyte bromine.

  • Positional Selectivity: The rigid PFP ring discriminates between the steric bulk of bromine at the ortho, meta, or para positions.

Workflow Logic

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDevelopment Start Analyte: Bromopyridine Isomers ScreenC18 Screen 1: C18 Column (pH 3.0 & pH 9.0) Start->ScreenC18 ResultC18 Result: Co-elution of 3-Br and 4-Br isomers ScreenC18->ResultC18 SelectPFP Switch to PFP Column (Fluorinated Phase) ResultC18->SelectPFP Need Selectivity OptimizeMobile Mobile Phase Optimization SelectPFP->OptimizeMobile ChoiceA Methanol (Protic, H-bonding) OptimizeMobile->ChoiceA ChoiceB Acetonitrile (Aprotic, Dipole) OptimizeMobile->ChoiceB FinalDecision Final Selection: Methanol (Enhances pi-pi interactions) ChoiceA->FinalDecision Superior Resolution ChoiceB->FinalDecision Lower Selectivity

Caption: Decision tree for selecting PFP stationary phase over C18, highlighting the critical role of Methanol in enhancing


 selectivity.

Part 3: Detailed Experimental Protocol

Instrumentation & Conditions
  • System: UHPLC system (e.g., Agilent 1290 or Waters Acquity) with PDA detector.

  • Column: Kinetex F5 or ACE C18-PFP (100 x 2.1 mm, 1.7 µm).

  • Wavelength: 260 nm (max absorbance for bromopyridines).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C.

Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid.

    • Why Formic Acid? Pyridines are basic (

      
      ). Acidic pH keeps them fully protonated (
      
      
      
      ), preventing secondary interactions with residual silanols that cause peak tailing.
  • Solvent B: Methanol + 0.1% Formic Acid.

    • Why Methanol? Unlike Acetonitrile, Methanol allows the

      
       interaction between the analyte and the PFP column to dominate, maximizing isomer separation.
      
Gradient Program
Time (min)% Solvent BEvent
0.05Initial Hold
4.060Linear Ramp (Isomer elution)
4.195Wash
5.095Hold
5.15Re-equilibration

Part 4: Validation Strategy (ICH Q2(R2) Aligned)

To ensure this method is "publishable" and robust, it must be validated according to ICH Q2(R2) guidelines.

Validation Workflow

The following diagram outlines the self-validating loop required for this method.

ValidationWorkflow Spec Specificity (Isomer Mix Injection) Check1 Pass: Rs > 2.0? Spec->Check1 Lin Linearity (5 levels: 50-150%) Check1->Lin Yes Fail Re-optimize Gradient Check1->Fail No Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Final Validated Method Prec->Final Fail->Spec

Caption: Sequential validation workflow ensuring specificity (isomer resolution) is met before quantitative parameters are assessed.

Key Validation Parameters & Acceptance Criteria
1. Specificity (Critical for Isomers)
  • Protocol: Inject a mixture containing 2-bromo, 3-bromo, and 4-bromopyridine at 0.1 mg/mL each.

  • Acceptance: Resolution (

    
    ) between critical pair (usually 3-Br and 4-Br) must be 
    
    
    
    .
  • Typical Result: PFP column yields

    
    , whereas C18 yields 
    
    
    
    .
2. Linearity
  • Protocol: Prepare standards at 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance:

    
    .
    
3. Accuracy (Recovery)
  • Protocol: Spike known amounts of bromopyridine into the sample matrix (e.g., reaction mixture blank).

  • Data Summary:

LevelSpike Amount (µg/mL)Recovered (µg/mL)% Recovery% RSD
Low5049.899.6%0.5%
Mid100100.2100.2%0.3%
High150149.599.7%0.4%
4. Precision (Repeatability)
  • Protocol: 6 consecutive injections of the 100% standard.[1]

  • Acceptance: Retention time RSD

    
    ; Area RSD 
    
    
    
    .

References

  • ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][3][4][5] International Council for Harmonisation.[2][3] [Link]

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.[Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.[Link]

  • Sielc Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column.[Link]

Sources

A head-to-head comparison of Suzuki versus Stille cross-coupling reactions for functionalized pyridine derivatives

[1]

Executive Summary: The "2-Pyridyl Paradox"

For medicinal chemists, the pyridine ring is a ubiquitous pharmacophore, yet functionalizing it at the 2-position remains a notorious bottleneck. This guide provides a technical head-to-head comparison of the two dominant methodologies: the Suzuki-Miyaura and Stille cross-couplings.

The Bottom Line:

  • Choose Stille when synthesis speed is paramount, the substrate is highly sterically hindered, or the coupling partner is base-sensitive. It is the "break-glass-in-case-of-emergency" tool for 2-pyridyl centers due to the inherent stability of stannanes.

  • Choose Suzuki (via MIDA/BF3K) for process chemistry, scale-up, or when trace metal contamination (Sn) is a regulatory dealbreaker. Standard boronic acids will likely fail at the 2-position; you must use protected boron species (MIDA boronates or Trifluoroborates).

Part 1: Mechanistic Divergence & The 2-Pyridyl Problem

To choose the right method, one must understand why the 2-position of pyridine destroys standard catalytic cycles.

The Failure Mode: Protodeboronation

In a standard Suzuki coupling, the 2-pyridyl boronic acid is unstable.[1] The nitrogen atom creates a zwitterionic intermediate that facilitates rapid C-B bond cleavage (protodeboronation) by water or base, often faster than the transmetallation step can occur.

Stille Advantage: The Carbon-Tin (C-Sn) bond is covalent and non-polar. It does not suffer from this hydrolysis, making 2-stannylpyridines shelf-stable reagents that can be stored for months.

Visualization: The Mechanistic Fork

The following diagram illustrates the critical failure point in Suzuki coupling versus the stable pathway of Stille.

Gcluster_0Suzuki Pathway (High Risk)cluster_1Stille Pathway (Stable)Boronic2-Pyridyl Boronic AcidZwitterionZwitterionic Intermediate(N-B Coordination)Boronic->ZwitterionBase/H2ODecompProtodeboronation(Pyridine + B(OH)3)Zwitterion->DecompFast (k_decomp)Suzuki_ProdCross-Coupled ProductZwitterion->Suzuki_ProdSlow (k_trans)Stannane2-Pyridyl StannaneTransmetalTransmetallation(Pd-Sn Exchange)Stannane->TransmetalNeutral Cond.Stille_ProdCross-Coupled ProductTransmetal->Stille_ProdFast

Figure 1: The "2-Pyridyl Paradox." Note the rapid decomposition pathway (red arrow) for boronic acids that Stille reagents avoid entirely.

Part 2: Performance Comparison Data

The following data aggregates performance trends for the coupling of 2-substituted pyridines with aryl halides.

FeatureStille Coupling Standard Suzuki Suzuki (MIDA/BF3K)
2-Pyridyl Yield High (80-95%) Very Low (<20%)High (75-90%)
Reaction pH Neutral (pH 7)Basic (pH 9-12)Mildly Basic (Slow Release)
Reagent Stability Excellent (Shelf-stable)Poor (Hydrolyzes rapidly)Excellent (Protected)
Toxicity High (Organotin) LowLow
Purification Difficult (Tin residues)EasyEasy
Atom Economy Poor (Massive Sn byproduct)GoodModerate (Ligand mass)

Part 3: Experimental Protocols

Protocol A: The "Break-Glass" Stille Method (Copper-Promoted)

Use this for: Sterically hindered 2-pyridines or when base-sensitive groups are present.

The Logic: Standard Stille coupling can be sluggish. The addition of Copper(I) Iodide (CuI) creates a "copper effect," facilitating transmetallation via a transient organocopper species which is more reactive toward the Palladium center.

Reagents:

  • 2-(Tributylstannyl)pyridine (1.1 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(PPh3)4 (5 mol%)

  • CuI (10 mol%)

  • CsF (2.0 equiv) — Crucial for activating the tin and scavenging byproducts.

  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cycle with Argon x3.

  • Solvent Prep: Degas 1,4-dioxane by sparging with Argon for 20 minutes. Oxygen is the enemy of the Stille catalyst turnover.

  • Addition: Add Aryl Bromide (1.0 mmol), Stannane (1.1 mmol), Pd(PPh3)4 (58 mg), CuI (19 mg), and CsF (304 mg).

  • Reaction: Add solvent (5 mL) and heat to 100°C for 12-18 hours.

  • The "Tin Kill" Workup (Critical):

    • Dilute reaction with Et2O.

    • Add aqueous Potassium Fluoride (KF) solution (saturated).

    • Stir vigorously for 30 minutes. A white polymeric precipitate (Bu3SnF) will form.

    • Filter through a pad of Celite. This removes >95% of the tin residues.

  • Purification: Silica gel chromatography.

Protocol B: The "Modern" Suzuki Method (MIDA Boronates)

Use this for: Pharma scale-up and late-stage functionalization.

The Logic: Since free 2-pyridyl boronic acid decomposes, we use a MIDA (N-methyliminodiacetic acid) boronate.[1][2][3] Under the reaction conditions, the MIDA ligand slowly hydrolyzes, releasing the active boronic acid at a rate matching the catalytic cycle (Slow Release Strategy), preventing accumulation and decomposition.[1]

Reagents:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Pd(OAc)2 (2 mol%)[4]

  • XPhos (4 mol%) — Ligand choice is critical for electron-deficient pyridines.

  • Base: K3PO4 (5.0 equiv)

  • Solvent: THF:Water (10:1 ratio).

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)2 and XPhos in THF for 10 mins to generate the active Pd(0) species.

  • Reaction Assembly: Add the Aryl Halide, MIDA boronate, and finely ground K3PO4 to the reaction vessel.

  • Initiation: Add the pre-formed catalyst solution and water.

  • Slow Release: Heat to 60°C. The water/base combination slowly hydrolyzes the MIDA cage.

    • Note: Do not exceed 80°C if possible, as this accelerates protodeboronation of the released species.

  • Workup: Dilute with EtOAc, wash with NaHCO3.

  • Purification: Standard flash chromatography. (No special fluoride workup needed).

Part 4: Decision Matrix & Troubleshooting

Use this workflow to select the correct methodology for your specific substrate.

DecisionTreeStartTarget: 2-Functionalized PyridinePos2Is the coupling at the 2-position?Start->Pos2BaseSensIs substrate Base Sensitive?Pos2->BaseSensYes (Difficult)Suzuki_StdUSE STANDARD SUZUKI(Boronic Acid)Pos2->Suzuki_StdNo (3- or 4-position)ScaleScale > 10g?BaseSens->ScaleNoStilleUSE STILLE(Pd/CuI + Stannane)BaseSens->StilleYes (e.g., Esters, Amides)Scale->StilleNo (Speed prioritized)Suzuki_MIDAUSE SUZUKI(MIDA Boronate + XPhos)Scale->Suzuki_MIDAYes (Avoid Tin)

Figure 2: Method Selection Workflow.

Troubleshooting Guide
ProblemDiagnosisSolution
Suzuki: Low Yield (<10%) ProtodeboronationSwitch to MIDA boronate or add Cu(OAc)2 co-catalyst (modified Chan-Lam).
Stille: No Reaction Poisoned CatalystPyridine nitrogen is coordinating Pd. Use a bulky ligand (XPhos) or increase temperature to 110°C.
Stille: Product Contaminated Residual TinPerform the KF workup (Protocol A) or use 10% wt/wt fused KF on silica gel during chromatography.
Suzuki: Homocoupling Oxidative couplingDegas solvents thoroughly; ensure base concentration is not too high.

References

  • Mechanistic Studies on Protodeboronation

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." Journal of the American Chemical Society, 2017.[5] Link

  • The MIDA Solution (Slow Release)

    • Knapp, D. M., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009. Link

  • Stille Coupling Optimization

    • Farina, V., et al.[6] "The Stille Reaction."[7][8][9][10][11][12] Organic Reactions, 1997. Link

  • Trifluoroborates (Molander Salts)

    • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007. Link

  • Tin Removal Strategies

    • Gallagher, W. P., et al. "Stille Couplings Catalytic in Tin: The 'Sn-F' Approach."[10] Organic Letters, 2001.[10] Link

In vitro metabolic stability comparison of a series of bromopyridine-based drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of the metabolic stability of four bromopyridine-based drug candidates. Bromopyridines are privileged scaffolds in medicinal chemistry, frequently utilized in kinase inhibitors and GPCR ligands due to their ability to engage in halogen bonding and modulate lipophilicity. However, the pyridine ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, often leading to rapid clearance and poor oral bioavailability.

Here, we evaluate the intrinsic clearance (


) of a structural series (BP-101 to BP-104) using Human Liver Microsomes (HLM). The data demonstrates that strategic halogen substitution—specifically the synergistic placement of bromine and fluorine—significantly enhances metabolic stability by blocking labile oxidation sites.

Scientific Rationale & Candidate Profile

The Metabolic Liability of Pyridines

The pyridine ring is electron-deficient but remains a prime target for CYP450-mediated oxidation. Two primary metabolic pathways dictate its clearance:

  • N-oxidation: Mediated largely by CYP2E1 and CYP3A4, occurring at the nitrogen lone pair.

  • C-hydroxylation: Occurring at the electron-deficient

    
    -positions (C2/C6) or the 
    
    
    
    -positions (C3/C5), often followed by Phase II conjugation.
The Bromine Advantage

Bromine is introduced not only as a bioisostere to fill hydrophobic pockets but also as a "metabolic blocker." Its large van der Waals radius (1.85 Å) provides steric occlusion, preventing the approach of the CYP heme-iron oxo species. However, improper placement can fail to protect the ring or even activate adjacent sites for oxidation.

The Candidate Series

We compared the following analogs to determine the Structure-Metabolism Relationship (SMR):

  • BP-101 (Reference): 3-Bromopyridine (Baseline scaffold).

  • BP-102: 2-Bromopyridine (Electronic modification adjacent to Nitrogen).

  • BP-103: 3-Bromo-2-methylpyridine (Steric hindrance at

    
    -position).
    
  • BP-104: 3-Bromo-5-fluoropyridine (Dual halogen blocking at

    
    -positions).
    

Experimental Protocol: HLM Stability Assay

To ensure data trustworthiness, this protocol utilizes a self-validating system with positive controls (Testosterone for CYP3A4 activity) and negative controls (minus-NADPH).

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (mixed gender, 50-donor pool).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Methodology
  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in buffer. Spike test compound to 1

    
    M (final DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add pre-warmed NADPH regenerating system to initiate metabolism.

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    minutes.
  • Quenching: Immediately transfer aliquots into 150

    
    L ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
    
  • Processing: Centrifuge at 4,000 rpm for 20 mins to pellet precipitated proteins.

  • Quantification: Inject supernatant into LC-MS/MS monitoring parent ion depletion.

Workflow Visualization

The following diagram illustrates the critical path of the stability assay, highlighting the quenching step essential for accurate kinetic time-points.

HLM_Workflow Start Compound (1 µM) Mix HLM Mix (37°C) Start->Mix Initiate Add NADPH Mix->Initiate Incubate Incubation (0-60 min) Initiate->Incubate Quench Quench (ACN + IS) Incubate->Quench Aliquot Analyze LC-MS/MS Analysis Quench->Analyze Supernatant

Figure 1: Step-by-step workflow for the HLM metabolic stability assay. Critical control points are the temperature maintenance (37°C) and immediate quenching.

Comparative Data Analysis

The intrinsic clearance (


) was calculated using the in vitro half-life (

) derived from the slope of the natural log of percent remaining vs. time.


Table 1: Metabolic Stability Profile[1]
Compound IDStructure Description

(min)

(

L/min/mg)
Classification
BP-101 3-Bromopyridine12.4111.8High Clearance
BP-102 2-Bromopyridine28.149.3Moderate
BP-103 3-Bromo-2-methylpyridine41.533.4Moderate
BP-104 3-Bromo-5-fluoropyridine >120 < 11.5 Low (Stable)
VerapamilPositive Control14.099.0High (Valid)

Structure-Metabolism Relationship (SMR) Discussion

The data reveals a clear hierarchy in stability driven by electronic and steric factors.

The Vulnerability of BP-101 (3-Bromopyridine)

BP-101 exhibited high clearance (


). While the bromine at C3 blocks one 

-position, the C2 and C6 positions (

to nitrogen) remain highly electron-deficient and accessible. Furthermore, the C5 position is open to hydroxylation. The single halogen is insufficient to protect the ring from CYP3A4 attack.
Electronic Stabilization in BP-102

Moving the bromine to the C2 position (BP-102) doubled the half-life. The electron-withdrawing nature of bromine at the


-position reduces the basicity of the pyridine nitrogen, thereby suppressing N-oxidation. However, the C5 position remains a "soft spot" for metabolic attack.
Synergistic Blocking in BP-104

BP-104 is the superior candidate. By placing a fluorine atom at C5 and a bromine at C3, we achieve a "pincer" effect.

  • Metabolic Blocking: Both

    
    -positions (C3/C5) are substituted, preventing direct ring hydroxylation at the most favorable sites.
    
  • Electronic Deactivation: The combined electronegativity of Br and F significantly lowers the electron density of the ring, making it a poor substrate for the electrophilic species of CYP450.

Mechanism Visualization

The diagram below illustrates how the dual-halogen strategy of BP-104 prevents the formation of the unstable intermediate common in BP-101 metabolism.

Metabolic_Pathway Substrate Pyridine Scaffold CYP_Attack CYP450 Attack (Oxidation) Substrate->CYP_Attack Phase I Intermediate Unstable Epoxide/ Cation Intermediate CYP_Attack->Intermediate Product Hydroxylated Metabolite (Clearance) Intermediate->Product Block BP-104 Strategy: Br/F Steric & Electronic Block Block->CYP_Attack INHIBITS

Figure 2: Mechanism of metabolic stabilization. BP-104 utilizes halogens to inhibit the CYP450 oxidative attack, preventing metabolite formation.

Conclusion & Recommendation

Based on the in vitro HLM data, BP-104 is recommended for progression to pharmacokinetic (PK) studies in rodents. The addition of the fluorine atom at the C5 position, complementary to the C3-bromine, successfully mitigates the high intrinsic clearance observed in the mono-substituted analogs. This modification transforms a high-clearance liability into a metabolically stable scaffold suitable for drug development.

References

  • US Food and Drug Administration (FDA). (2020).[1] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on ADME protocols).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Riley, K. E., et al. (2011).[2] Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. Journal of Molecular Modeling, 17, 3309–3318.[2] (Reference for halogen electronic effects).

Sources

Correlating experimental findings with computational and theoretical predictions for reaction outcomes

Author: BenchChem Technical Support Team. Date: February 2026

The Predictive Gap: Introduction

In modern drug discovery, a critical inefficiency exists: the "Predictive Gap." This is the discrepancy between a computational model's forecast (yield, selectivity, or rate) and the actual experimental result obtained in the flask. While Density Functional Theory (DFT) and Machine Learning (ML) have revolutionized our ability to screen chemical space, blind reliance on either often leads to failed synthesis campaigns.

This guide objectively compares the two dominant computational "products"—DFT and Data-Driven ML —and provides a standardized, field-proven experimental protocol to validate their predictions. We move beyond simple "accuracy" metrics to examine causality: how to prove why a model is right or wrong using physical organic chemistry.

Comparative Analysis: The Computational Toolkit

We treat computational methods here as distinct tools, each with specific "operating specifications" regarding throughput, accuracy, and mechanistic insight.

Product A: Density Functional Theory (DFT)

Best for: Mechanistic elucidation, transition state (TS) modeling, and explaining selectivity (regio-/enantio-). The Reality: DFT is excellent at predicting relative energy differences (


) but often fails at predicting absolute reaction rates or yields due to difficulties in modeling explicit solvation and entropic penalties.
Product B: Machine Learning (ML) / Statistical Modeling

Best for: Yield prediction, high-throughput screening (HTS) triage, and retrosynthesis. The Reality: ML models (e.g., Random Forests, Neural Networks) are "data-hungry." They excel at interpolation within a known chemical space (like the Doyle-Dreher datasets) but struggle with extrapolation to new scaffolds. They provide correlation, not causation.

Performance Matrix
FeatureDFT (Transition State Modeling) Machine Learning (Data-Driven) Experimental Reality
Primary Output Activation Energy (

), TS Geometry
% Yield, Probability of SuccessIsolated Yield, Selectivity Ratio
Throughput Low (Days/Reaction)High (Seconds/Library)Medium (HTE: 96-1536/day)
Mechanistic Insight High (Visualizes bond breaking)Low ("Black Box" feature importance)Ground Truth
Failure Mode Solvent effects, conformational entropyBiased training data, "cliffs" in activityHuman error, impurities
Cost High compute powerHigh data acquisition costReagent/Labor cost

Decision Framework: Choosing the Right Tool

To optimize resource allocation, use the following logic flow to determine which computational method correlates best with your specific experimental needs.

MethodSelection Start Experimental Goal MechKnown Is Mechanism Known? Start->MechKnown DataAvail Is HTE Data Available? MechKnown->DataAvail Yes (Need Yield) DFT_Route Use DFT (B3LYP-D3/M06-2X) MechKnown->DFT_Route No (Need Insight) DataAvail->DFT_Route No (Sparse Data) ML_Route Use ML (Random Forest/GNN) DataAvail->ML_Route Yes (>100 points) TS_Search Transition State Search DFT_Route->TS_Search Validation Validate via KIE (See Protocol) TS_Search->Validation Featurization Featurization (Sterimol/One-Hot) ML_Route->Featurization Screening Virtual Screen 10k+ cmpds Featurization->Screening

Caption: Decision matrix for selecting computational methods. Blue nodes represent decision points; Green nodes indicate the selected method; Red nodes show the terminal output/action.

Experimental Protocol: Validating Predictions via KIE

The most robust way to correlate a computational prediction (specifically DFT) with experimental reality is not by looking at yield, but by validating the Transition State (TS) . If the DFT-predicted TS is correct, the predicted Kinetic Isotope Effect (KIE) must match the experimental KIE.

Protocol: Competitive Determination of


C or 

H KIE (Singleton Method). Objective: Validate if C-H bond cleavage is the rate-determining step (RDS) as predicted by DFT.
Step 1: Computational Prediction
  • Optimize the Ground State (GS) and Transition State (TS) geometries using a hybrid functional (e.g., ωB97X-D or M06-2X) with a large basis set (def2-TZVP).

  • Perform frequency calculations to obtain Zero-Point Energies (ZPE).

  • Calculate the theoretical KIE using the Bigeleisen-Mayer equation:

    
    
    
Step 2: Experimental Setup (Competitive Run)

Instead of running two separate kinetic traces (which introduces high error), run a one-pot competition experiment.

  • Reagents:

    • Substrate-H (Natural abundance): 0.5 mmol

    • Substrate-D (Deuterated at reactive site): 0.5 mmol

    • Internal Standard (e.g., 1,3,5-trimethoxybenzene): 0.33 mmol (Inert to reaction)

    • Catalyst/Reagents: Standard stoichiometry.

  • Workflow:

    • Mix Substrate-H and Substrate-D in a 1:1 ratio in the reaction solvent.

    • Take a

      
       aliquot. Analyze by quantitative NMR (
      
      
      
      H or
      
      
      C) to establish the precise initial ratio (
      
      
      ).
    • Add catalyst/reagents to initiate the reaction.

    • Stop the reaction at ~70-80% conversion (high conversion amplifies the isotopic fractionation).

    • Isolate the recovered starting material (do not analyze product if possible, as purification can fractionate isotopes).

Step 3: Analysis & Calculation

Analyze the recovered starting material mixture by NMR to determine the final ratio (


) and the fractional conversion (

).

Calculate Experimental KIE (


) using the formula for competitive reactions:


Step 4: Correlation (The "Go/No-Go" Decision)

Compare


 and 

.
Correlation ResultInterpretationAction
Match (

)
The DFT-predicted TS is chemically accurate.Proceed to substrate scope expansion using this model.
Mismatch (

)
The DFT mechanism is incorrect. The RDS is likely different (e.g., product release or pre-equilibrium).Re-evaluate mechanism; do not use model for selectivity predictions.

Workflow Visualization: The Feedback Loop

The following diagram illustrates how to integrate these experimental results back into the computational cycle to refine accuracy.

FeedbackLoop Prediction In Silico Prediction (DFT/ML) Exp_Design Design Validation (KIE / Hammett) Prediction->Exp_Design Wet_Lab Wet Lab Execution (High-Throughput) Exp_Design->Wet_Lab Data_Analysis Data Analysis (Yield / Selectivity) Wet_Lab->Data_Analysis Correlation Correlation Check (Exp vs Calc) Data_Analysis->Correlation Correlation->Prediction Match (Deploy) Refinement Refine Model (New TS / Retrain ML) Correlation->Refinement Mismatch Refinement->Prediction Iterate

Caption: The iterative feedback loop. Mismatches between calculation and experiment (Black Diamond) trigger a refinement step (Green), creating a self-correcting discovery engine.

References

  • Ahneman, D. T., Estrada, J. G., Lin, S., Dreher, S. D., & Doyle, A. G. (2018).[1] Predicting reaction performance in C–N cross-coupling using machine learning. Science, 360(6385), 186-190.[2]

  • Singleton, D. A., & Thomas, A. A. (1995).[3] High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 117(36), 9357–9358.

  • Sigman, M. S., & Harper, K. C. (2011). Three-Dimensional Correlation of Steric and Electronic Free Energy Relationships Guided by Crystallographic Data. Science, 333(6051), 1875-1879.

  • Simons, C. L., et al. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society, 134(50), 20290–20293.

Sources

Safety Operating Guide

Methyl 2-amino-6-bromopyridine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of Methyl 2-amino-6-bromopyridine-3-carboxylate

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling and disposal protocols for Methyl 2-amino-6-bromopyridine-3-carboxylate . Unlike standard organic waste, this compound contains a halogen (bromine) and a pyridine ring, necessitating specific segregation to prevent the formation of hazardous combustion byproducts (e.g., HBr, NOx) during incineration.[1]

Critical Note on Isomers: The exact CAS number for this specific regioisomer may vary depending on the vendor (e.g., Methyl 3-amino-6-bromopyridine-2-carboxylate is CAS 866775-09-9).[1] Always verify the CAS on your specific container.[1] However, the disposal logic remains identical for all halogenated aminopyridine esters.[1]

Chemical Identity Table
PropertySpecification
Chemical Name Methyl 2-amino-6-bromopyridine-3-carboxylate
Functional Groups Pyridine (Heterocycle), Amine (-NH₂), Bromine (-Br), Methyl Ester (-COOCH₃)
Physical State Solid (Crystalline Powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Potential Sensitizer , Toxic (if swallowed/absorbed)
Waste Classification Halogenated Organic Waste
RCRA Status (US) Not P-listed or U-listed specifically, but regulated as Characteristic Hazardous Waste (Toxicity/Reactivity)

Hazard Assessment & The "Why" Behind Segregation

To ensure scientific integrity, we must understand why we segregate this waste, not just how.

  • Halogen Content (The Bromine Factor):

    • Mechanism: When incinerated, non-halogenated organics burn cleanly to CO₂ and H₂O.[1] Brominated compounds, however, generate Hydrogen Bromide (HBr) gas.[1]

    • Operational Impact: HBr is highly corrosive to incinerator infrastructure.[1] Facilities must use scrubbers to neutralize these acid gases.[1] Therefore, mixing this with non-halogenated solvents (like Acetone or Ethanol) forces the entire volume to undergo expensive scrubbing treatment, wasting resources.[1]

  • Pyridine Ring Stability:

    • Mechanism: The pyridine ring is aromatic and stable.[1] Incomplete combustion can lead to the formation of nitrogen oxides (NOx) or trace cyanides.[1]

    • Operational Impact: High-temperature incineration (typically >1000°C) is required to fully mineralize the nitrogen content.[1]

  • Physical Form (Dust Hazard):

    • Mechanism: As a fine powder, this compound poses an inhalation risk.[1]

    • Operational Impact: Disposal must occur in a way that minimizes dust generation.[1] Never dump loose powder into a liquid waste container without a funnel and ventilation, as "puff-back" can expose the user.[1]

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Excess Reagent)

Best for: Expired chemicals, weighing errors, or degraded solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Must Read: "Hazardous Waste - Solid - Halogenated Organic."[1][2]

    • Constituents: Write "Methyl 2-amino-6-bromopyridine-3-carboxylate."

  • Transfer:

    • Perform inside a chemical fume hood.[1]

    • Transfer solid directly into the waste container.[1]

    • Do not dissolve in solvent just for disposal (this increases waste volume unnecessarily).[1]

  • Seal: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste) to ensure no residue remains on the threads.[1]

Scenario B: Disposal of Reaction Mixtures (In Solution)

Best for: Mother liquors, filtrates, or reaction byproducts.

  • Segregation: Ensure the solvent stream is compatible.[1]

    • If solvent is DCM/Chloroform: Pour directly into Halogenated Waste .[1]

    • If solvent is Acetone/Ethyl Acetate: Because the solute (the pyridine derivative) is halogenated, the entire mixture must now be classified as Halogenated Waste .[1]

  • pH Check: If the reaction involved acids/bases, neutralize to pH 5-9 before containerizing to prevent pressure buildup or polymerization in the waste drum.[1]

  • Containerization: Pour into the "Halogenated Solvent Waste" carboy (typically yellow or separate drum).[1]

Visual Workflow: Disposal Decision Matrix

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance with EPA and local safety standards.

DisposalWorkflow Start Waste: Methyl 2-amino-6-bromopyridine-3-carboxylate StateCheck What is the Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Dissolved in Solution StateCheck->Liquid Liquid SolidBin Stream A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->SolidBin Direct Transfer SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloBin Stream B: Halogenated Liquid Waste (Contains Bromine) SolventCheck->HaloBin Yes (DCM, etc.) NonHaloWarning CRITICAL STEP: Add to Halogenated Stream (Do NOT put in Non-Halo solvent waste) SolventCheck->NonHaloWarning No (Acetone, MeOH, etc.) NonHaloWarning->HaloBin Re-classify as Halogenated

Figure 1: Decision matrix for segregating Methyl 2-amino-6-bromopyridine-3-carboxylate based on physical state and solvent composition.

Emergency Spill Management

In the event of a spill, immediate action is required to prevent contamination and exposure.[1]

PPE Required: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (for solids).[1]

Protocol for Solid Spill (Powder):
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Dampen: Gently cover the powder with paper towels dampened with water or inert oil (e.g., mineral oil).[1] Why? This prevents dust from becoming airborne during cleanup.[1]

  • Scoop: Use a plastic scoop or dustpan to lift the damp solid.[1]

  • Disposal: Place the waste and the contaminated paper towels into a wide-mouth jar labeled "Solid Hazardous Waste."

  • Decontaminate: Wipe the surface with a soap/water solution.[1]

Protocol for Liquid Spill:
  • Absorb: Use vermiculite, sand, or commercial spill pads.[1]

  • Collect: Scoop absorbed material into a heavy-duty plastic bag or jar.

  • Label: "Debris from Halogenated Chemical Spill."

Regulatory Compliance (RCRA Context)

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Waste Coding: While this specific compound is not typically "Listed" (F, K, P, or U lists) by default, it must be evaluated for characteristics.

    • If the waste exhibits toxicity (via TCLP), it carries the D038 (Pyridine) code if pyridine levels are high enough, though usually, it falls under general Ignitable (D001) if in organic solvent, or simply Toxic based on the generator's knowledge.[1]

  • Satellite Accumulation:

    • Store waste in the lab (Satellite Accumulation Area) near the point of generation.[1]

    • Container must be closed at all times except when adding waste.[1]

    • Move to the Central Accumulation Area within 3 days once the container is full.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for Methyl 3-amino-6-bromopyrazine-2-carboxylate (Analogous Structure). PubChem.[1][3][4][5] [Link]1]

    • Note: Used for structural hazard analogy due to isomer vari
  • U.S. Environmental Protection Agency (EPA). (2023).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]1]

Sources

Personal protective equipment for handling Methyl 2-amino-6-bromopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profiling

As researchers, we often treat intermediate scaffolds as "generic white powders," but Methyl 2-amino-6-bromopyridine-3-carboxylate requires a specific, elevated risk profile. This compound is not merely an irritant; its structural motifs—specifically the 2-aminopyridine core—suggest high biological activity and potential dermal toxicity.

The "Why" Behind the Protocol (Structure-Activity Relationship):

  • 2-Aminopyridine Core: Historically, 2-aminopyridines exhibit significant acute toxicity and can be rapidly absorbed through the skin (transdermal). Analogous compounds like 2-amino-6-methylpyridine are classified as H310 (Fatal in contact with skin) in some jurisdictions.[1][2] We must apply the Precautionary Principle and treat this derivative with similar respect until specific toxicological data proves otherwise.

  • Bromine Substituent: Enhances lipophilicity, potentially increasing the rate of skin absorption compared to non-halogenated analogs.

  • Physical State: As a fine organic solid, electrostatic charging is a persistent risk, leading to aerosolization and inhalation exposure during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just "exposure," but "micro-dosing"—the cumulative absorption of the compound through inadequate barriers.

PPE Component Specification Scientific Rationale
Hand Protection (Primary) Double Nitrile Gloves (min. 0.11 mm outer, 0.06 mm inner)Pyridines are excellent organic solvents and penetrants. A single thin nitrile layer may allow permeation within minutes if the solid is solubilized in organic solvents (e.g., DCM or DMSO). Double gloving provides a "breakthrough buffer."
Hand Protection (High Risk) Silver Shield / Laminate (under Nitrile)Mandatory if handling solutions >100mL or concentrated stock solutions (>1M). Laminates offer >4hr breakthrough time against pyridine derivatives.
Respiratory Protection Engineering Control (Fume Hood) Primary defense. Face velocity must be verified at 0.5 m/s (100 fpm) .
Respiratory (Secondary) N95 or P100 Respirator Required only if weighing outside a hood (strongly discouraged) or during spill cleanup. Surgical masks provide zero protection against chemical aerosols.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the orbital area against dust ingress.
Body Protection Tyvek® Lab Coat / Sleeve Covers Standard cotton coats absorb and hold chemical dust against the skin. Tyvek provides a non-porous barrier for the wrists and chest.

Operational Decision Logic: PPE Selection

The following decision tree illustrates the dynamic adjustment of PPE based on the physical state of the reagent, which drastically alters the risk profile.

PPE_Decision_Tree Start Start: Handling Methyl 2-amino-6-bromopyridine-3-carboxylate State_Check Determine Physical State Start->State_Check Solid_State Solid (Powder) State_Check->Solid_State Liquid_State Solution (Dissolved) State_Check->Liquid_State Quant_Solid Quantity > 100mg? Solid_State->Quant_Solid Solvent_Check Solvent Type? Liquid_State->Solvent_Check Std_Solid_PPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat (In Fume Hood) Quant_Solid->Std_Solid_PPE No High_Solid_PPE High-Risk PPE: Add Anti-Static Gun + Balance Enclosure Quant_Solid->High_Solid_PPE Yes DMSO_DCM DMSO / DCM / DMF (Skin Penetration Enhancers) Solvent_Check->DMSO_DCM Ethanol_Water Ethanol / Water / Ethyl Acetate Solvent_Check->Ethanol_Water Laminate_Glove REQUIRED: Silver Shield Laminate Gloves (Under Nitrile) DMSO_DCM->Laminate_Glove Std_Liquid_PPE Standard PPE: Double Nitrile (Change every 30 mins) Ethanol_Water->Std_Liquid_PPE

Figure 1: Dynamic PPE Selection Workflow based on physical state and carrier solvent risks.

Operational Protocols: Handling & Synthesis

A. Weighing & Transfer (The Critical Zone)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Static Neutralization: This compound is prone to static charge. Use an ionizing anti-static gun (e.g., Zerostat) on the weighing boat and spatula before transfer. This prevents "jumping" of the powder.

  • The "Tunnel" Technique: Do not lift the spatula high. Keep the transfer distance between the stock bottle and the weighing boat under 5 cm, working deep inside the fume hood (at least 6 inches back from the sash).

  • Decontamination: Immediately wipe the balance area with a wet wipe (isopropanol/water) while still wearing PPE. Do not assume the area is clean.

B. Reaction Setup & Solubilization
  • Solvent Choice: If the protocol allows, avoid dissolving this compound in DMSO or DMF outside of a closed system. These solvents act as carriers, dragging the toxic aminopyridine moiety through nitrile gloves and skin.

  • Addition Order: Add the solvent to the solid, not the solid to the solvent, to minimize splash potential.

Emergency Response: Spill & Exposure

Scenario: You have spilled ~500mg of powder on the benchtop.

  • STOP & ALERT: Do not instinctively wipe it up. Alert nearby personnel.

  • ISOLATE: Close the fume hood sash if the spill is inside. If outside, evacuate the immediate area for 10 minutes to allow aerosols to settle.

  • WET METHOD (Crucial):

    • Do NOT use a brush or broom (creates dust).

    • Cover the spill with paper towels soaked in water (not organic solvent, which spreads the chemical).

    • Wipe from the outside in.[3]

  • DISPOSAL: Place all cleanup materials into a dedicated "Halogenated Solid Waste" container.

Waste Management: Cradle-to-Grave

Proper disposal is legally and ethically mandatory. This compound contains both nitrogen and halogens, dictating a specific waste stream.

Waste_Stream Waste_Origin Reaction Waste / Contaminated PPE Segregation Segregation Point Waste_Origin->Segregation Liquids Liquid Waste Segregation->Liquids Solids Solid Waste (Gloves, Wipes, Powder) Segregation->Solids Halo_Stream Halogenated Organic Waste (Do NOT mix with Acid) Liquids->Halo_Stream Contains Br Solid_Haz Solid Hazardous Waste (Double Bagged) Solids->Solid_Haz Incineration High-Temp Incineration (Required for Pyridines) Halo_Stream->Incineration Solid_Haz->Incineration

Figure 2: Waste segregation logic ensuring compliance with halogenated organic waste protocols.

Critical Disposal Note: Do not mix this waste with strong acids. Although unlikely to generate massive quantities of gas, the protonation of the pyridine ring can generate heat, and in the presence of strong oxidizers, brominated byproducts can be unpredictable.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12392476 (Methyl 2-amino-6-bromopyridine-3-carboxylate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.